Product packaging for Ethyl acetoacetate-13C(Cat. No.:CAS No. 61973-42-0)

Ethyl acetoacetate-13C

Cat. No.: B1625688
CAS No.: 61973-42-0
M. Wt: 131.13 g/mol
InChI Key: XYIBRDXRRQCHLP-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl acetoacetate-13C is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl acetoacetate-3-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1625688 Ethyl acetoacetate-13C CAS No. 61973-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo(313C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[13C](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480003
Record name Ethyl acetoacetate-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61973-42-0
Record name Ethyl acetoacetate-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetoacetate-3-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl Acetoacetate-3-¹³C for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl acetoacetate-3-¹³C, a crucial isotopically labeled compound for metabolic research. This document details the synthetic pathway, experimental protocols, and the application of this tracer in metabolic studies, particularly in the field of hyperpolarized magnetic resonance imaging (MRI).

Introduction

Ethyl acetoacetate-3-¹³C is a stable isotope-labeled analog of ethyl acetoacetate, where the carbon atom at the C3 position (the keto-carbonyl carbon) is replaced with a ¹³C isotope. This specific labeling allows researchers to trace the metabolic fate of the acetoacetate backbone in various biological systems. A significant application lies in the use of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate as a metabolic marker, for instance, in diagnosing liver cancer.[1][2] The distinct magnetic properties of the ¹³C nucleus enable non-invasive, real-time monitoring of metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy and MRI.

This guide will focus on the chemical synthesis of Ethyl acetoacetate-3-¹³C, providing a detailed protocol based on the well-established Claisen condensation reaction, adapted for isotopic labeling.

Synthetic Pathway

The synthesis of Ethyl acetoacetate-3-¹³C is most effectively achieved through a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. To introduce the ¹³C label at the desired C3 position, one of the precursor ester molecules must contain a ¹³C-labeled acetyl group. A logical and efficient approach is the acylation of the enolate of ethyl acetate with a ¹³C-labeled acetylating agent, such as [2-¹³C]acetyl chloride.

The overall synthetic workflow can be summarized as follows:

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation with ¹³C-labeled Acetylating Agent cluster_2 Step 3: Work-up and Purification A Ethyl Acetate C Ethyl Acetate Enolate A->C Deprotonation B Sodium Ethoxide (Base) B->C E Ethyl acetoacetate-3-¹³C (Product) C->E Nucleophilic Acyl Substitution D [2-¹³C]Acetyl Chloride D->E F Acidification E->F G Extraction F->G H Distillation G->H I Pure Ethyl acetoacetate-3-¹³C H->I

Caption: Workflow for the synthesis of Ethyl acetoacetate-3-¹³C.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of Ethyl acetoacetate-3-¹³C.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl acetateC₄H₈O₂88.11Anhydrous, ≥99.5%Sigma-Aldrich
Sodium ethoxideC₂H₅NaO68.05≥95%Sigma-Aldrich
[2-¹³C]Acetyl chlorideC₂H₃¹³ClO80.50 (¹³C labeled)99 atom % ¹³CCambridge Isotope Laboratories, Inc.
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Fisher Scientific
Hydrochloric acidHCl36.461 M aqueous solutionVWR
Anhydrous magnesium sulfateMgSO₄120.37≥99.5%Acros Organics
Synthesis Procedure

Step 1: Formation of Ethyl Acetate Enolate

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous diethyl ether.

  • Add sodium ethoxide (1.0 equivalent) to the flask with stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous ethyl acetate (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the enolate.

Step 2: Acylation with [2-¹³C]Acetyl Chloride

  • Cool the enolate solution back to 0 °C.

  • Slowly add [2-¹³C]acetyl chloride (1.0 equivalent) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and slowly quench by adding 50 mL of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure Ethyl acetoacetate-3-¹³C.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular FormulaC₅¹³CH₁₀O₃
Molecular Weight131.13 g/mol
AppearanceColorless liquid
Boiling Point181 °C (at 760 mmHg)
Density~1.03 g/mL
Isotopic Purity≥99 atom % ¹³C
Expected Yield

The Claisen condensation is an equilibrium-driven reaction. The yield of the unlabeled reaction can range from 30% to over 80% depending on the reaction conditions, particularly the removal of the ethanol byproduct. For this isotopic synthesis, a yield in the range of 50-70% should be achievable with careful control of the reaction conditions.

Application in Metabolic Studies

The primary application of Ethyl acetoacetate-3-¹³C is as a tracer for monitoring ketone body metabolism. Ketone bodies, including acetoacetate, are crucial energy sources, especially during periods of fasting or in pathological conditions like diabetes and certain types of cancer.

Hyperpolarized ¹³C MRI

A cutting-edge application involves the use of hyperpolarized Ethyl acetoacetate-3-¹³C in magnetic resonance imaging (MRI). Dynamic Nuclear Polarization (DNP) is a technique that dramatically increases the polarization of ¹³C nuclei, leading to a signal enhancement of over 10,000-fold in the MRI experiment.

The metabolic conversion of hyperpolarized [3-¹³C]ethyl acetoacetate to other metabolites can be observed in real-time, providing a dynamic snapshot of cellular metabolism. For instance, its hydrolysis to [3-¹³C]acetoacetate and subsequent metabolism can be tracked to probe enzyme activity and metabolic flux in vivo.[3]

Metabolic_Pathway cluster_0 Cellular Uptake and Initial Metabolism cluster_1 Ketone Body Metabolism cluster_2 Downstream Metabolic Fates A Hyperpolarized [3-¹³C]Ethyl Acetoacetate B [3-¹³C]Acetoacetate A->B Esterase C [3-¹³C]β-Hydroxybutyrate B->C β-Hydroxybutyrate Dehydrogenase D [2-¹³C]Acetyl-CoA B->D β-Ketoacyl-CoA Transferase B->D E TCA Cycle D->E D->E F Fatty Acid Synthesis D->F D->F

References

Physicochemical properties of Ethyl acetoacetate-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethyl acetoacetate-3-13C

Introduction

Ethyl acetoacetate-3-13C is a stable isotope-labeled form of ethyl acetoacetate, an organic compound widely utilized as an intermediate in various chemical syntheses.[1] The incorporation of a carbon-13 isotope at the third carbon position makes it a valuable tracer for metabolic studies and for quantitative analysis using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Its application extends to proteomics and as a synthetic intermediate.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and applications, particularly for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of Ethyl acetoacetate-3-13C are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for the interpretation of analytical data.

PropertyValueSource
Molecular Formula C₅(¹³C)H₁₀O₃[3]
Molecular Weight 131.13 g/mol [2][3][4][5]
Appearance Colorless liquid[6]
Odor Fruity[6]
Boiling Point 181 °C (lit.)[4]
Melting Point -43 °C (lit.)[4]
Density 1.037 g/mL at 25 °C[4]
Refractive Index n20/D 1.419 (lit.)[4]
Flash Point 84 °C (closed cup)[4]
Isotopic Purity 99 atom % ¹³C[4]
Chemical Purity 98-99%[2][4]
CAS Number 61973-42-0[2][4][5]

Experimental Protocols

Synthesis of [3-¹³C]acetoacetate from Ethyl acetoacetate-3-¹³C

A primary application of Ethyl acetoacetate-3-¹³C is as a precursor for the synthesis of [3-¹³C]acetoacetate, which can be hyperpolarized for use in metabolic imaging.[7] The synthesis involves the saponification of the ethyl ester.[7]

Protocol:

  • Place 1 gram of [3-¹³C]ethyl acetoacetate in a suitable reaction vessel.[7]

  • Add 4.8 mL of water to the vessel.[7]

  • Add 1.9 mL of 4 mol/L lithium hydroxide.[7]

  • Place the reaction mixture in a water bath at 40°C.[7]

  • The reaction proceeds to yield lithium [3-¹³C]acetoacetate.[7]

  • The purity of the synthesized [3-¹³C]acetoacetate can be assessed using hyperpolarized ¹³C-NMR.[7]

The workflow for this synthesis is illustrated in the diagram below.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Ethyl acetoacetate-3-13C D Mix and Heat at 40°C A->D B Lithium Hydroxide (LiOH) B->D C Water (H2O) C->D E [3-13C]acetoacetate D->E F Ethanol D->F G A Ethyl Acetate C Claisen Condensation A->C B Sodium Ethoxide (Base) B->C D Acidification C->D E Purification (Distillation) D->E F Ethyl Acetoacetate E->F G cluster_extracellular Extracellular cluster_intracellular Intracellular (Hepatocyte/Tumor Cell) cluster_detection Detection A Hyperpolarized Ethyl acetoacetate-1,3-13C2 B Ethyl acetoacetate-1,3-13C2 A->B Cellular Uptake C [1,3-13C2]Acetoacetate B->C Carboxyl Esterase D [5-13C]Glutamate C->D E [1-13C]Citrate C->E F [1-13C]Acetylcarnitine C->F G [3-13C]Beta-hydroxybutyrate C->G H MRS/MRI Signal C->H D->H E->H F->H G->H

References

An In-depth Technical Guide to Ethyl Acetoacetate-3-13C: Structure, Isotopic Labeling, and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl acetoacetate-3-13C, a stable isotope-labeled compound increasingly utilized in advanced metabolic research and drug development. The guide details its chemical structure, the precise position of its isotopic label, and its primary application as a precursor for hyperpolarized metabolic tracers. Experimental protocols and quantitative data from key studies are presented to illustrate its utility in real-time, in vivo metabolic imaging.

Chemical Structure and Isotopic Labeling

Ethyl acetoacetate-3-13C is an isotopologue of ethyl acetoacetate where the carbon atom at the C-3 position (the keto-carbonyl carbon) is replaced with a heavy isotope of carbon, ¹³C. This specific labeling is crucial for its use in magnetic resonance-based studies.

Chemical Formula: C₅¹³CH₉O₃

IUPAC Name: ethyl 3-oxo(3-¹³C)butanoate[1]

CAS Number: 61973-42-0[1]

Molecular Weight: 131.13 g/mol [1]

The structural formula is:

The ¹³C label at the C-3 position allows for the tracking of this specific carbon atom through metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI).

Primary Application: A Precursor for Hyperpolarized Metabolic Tracers

The most significant application of ethyl acetoacetate-3-13C is as a starting material for the synthesis of hyperpolarized ¹³C-labeled metabolic tracers. Hyperpolarization, a process that dramatically increases the nuclear spin polarization of a substance, can enhance the MRI signal by over 10,000-fold, enabling real-time, non-invasive monitoring of metabolic pathways in vivo.[2]

Ethyl acetoacetate-3-13C is primarily used to produce two key hyperpolarized probes:

  • Hyperpolarized [3-¹³C]acetoacetate: This tracer is used to investigate ketone body metabolism, which is particularly relevant in studying the metabolic state of the heart and brain, as well as in diseases like diabetes and cancer.

  • Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate: This doubly labeled tracer can be used to probe the activity of carboxylesterases, enzymes that are often dysregulated in cancer, providing a metabolic fingerprint of certain tumors.[3]

Quantitative Data from Metabolic Studies

The use of hyperpolarized tracers derived from ethyl acetoacetate-3-13C has yielded valuable quantitative data in preclinical studies. This data provides insights into metabolic alterations in disease states.

ParameterFindingDisease ModelReference
Metabolic Substrate-to-Product Ratio ~4 times higher in hepatocellular carcinoma (HCC) tissue compared to surrounding healthy tissue (p=0.009).Rat model of liver cancer[3][4]
β-hydroxybutyrate (β-HB) Production Increased production of hyperpolarized β-HB from hyperpolarized acetoacetate in ischemic and rotenone-treated hearts compared to controls.Perfused rat heart models of ischemia and mitochondrial dysfunction[2][5]
[1-¹³C]β-HB-to-[1-¹³C]AcAc Ratio Lower ratio observed in tumor-bearing mice compared to normal brain tissue.In vivo mouse model of glioma[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of ethyl acetoacetate-3-13C-derived tracers. Below are key experimental protocols.

Synthesis of Hyperpolarized [1,3-¹³C]acetoacetate

This protocol details the preparation of hyperpolarized [1,3-¹³C]acetoacetate from its ethyl ester precursor for use in metabolic imaging studies of the heart.[2]

  • Hydrolysis of Ethyl [1,3-¹³C]acetoacetate: [1,3-¹³C]Acetoacetate is prepared by the hydrolysis of ethyl [1,3-¹³C]acetoacetate using 5 M NaOH at 45°C for 45 minutes.[2]

  • Neutralization and Formulation: The resulting sodium acetoacetate solution is neutralized. It is then mixed with glycerol (1:1, v/v), the trityl radical OX063 (15 mM), and Gadoteridol (2 mM).[2]

  • Hyperpolarization: The mixture is polarized at approximately 1.4 K in a HyperSense® polarizer for 2 hours.[2]

  • Dissolution: The hyperpolarized sample is rapidly dissolved with a superheated buffer to create an injectable solution.

In Vivo Magnetic Resonance Spectroscopy (MRS) of Hyperpolarized [1,3-¹³C₂]acetoacetate in Brain Tumor Models

This protocol outlines the in vivo application of the tracer to study brain metabolism.[6]

  • Animal Model: Studies are conducted on mice bearing orthotopic human glioblastoma xenografts.

  • Tracer Administration: A solution of hyperpolarized [1,3-¹³C₂]acetoacetate is injected intravenously.

  • Data Acquisition: Dynamic ¹³C MR spectra are acquired from the brain using a specialized coil. A series of spectra are recorded over time to track the conversion of the injected tracer into its metabolic products.

  • Data Analysis: The time courses of the hyperpolarized substrate and its metabolites are analyzed to determine metabolic rates and ratios.

Visualization of Experimental Workflow

The following diagram illustrates the workflow from the synthesis of hyperpolarized [3-¹³C]acetoacetate to its application in in vivo metabolic imaging.

experimental_workflow Experimental Workflow: From Synthesis to In Vivo Imaging cluster_synthesis Synthesis of Hyperpolarized Tracer cluster_hyperpolarization Hyperpolarization cluster_application In Vivo Application and Data Acquisition EAA Ethyl Acetoacetate-3-13C Hydrolysis Hydrolysis (NaOH, 45°C) EAA->Hydrolysis AcAc_Na Sodium [3-13C]Acetoacetate Hydrolysis->AcAc_Na Formulation Formulation (Glycerol, Radical, Gd3+) AcAc_Na->Formulation Polarization_Sample Polarization Sample Formulation->Polarization_Sample DNP Dynamic Nuclear Polarization (DNP) (~1.4 K, 2 hours) Polarization_Sample->DNP Dissolution Rapid Dissolution (Heated Buffer) DNP->Dissolution HP_AcAc Hyperpolarized [3-13C]Acetoacetate (Injectable Solution) Dissolution->HP_AcAc Injection Intravenous Injection (Animal Model) HP_AcAc->Injection MRS_MRI 13C Magnetic Resonance Spectroscopy/Imaging Injection->MRS_MRI Metabolic_Data Real-time Metabolic Data (e.g., AcAc to β-HB conversion) MRS_MRI->Metabolic_Data

Caption: Workflow for the preparation and use of hyperpolarized [3-13C]acetoacetate.

This comprehensive guide provides a foundational understanding of ethyl acetoacetate-3-13C and its pivotal role in the burgeoning field of metabolic imaging. The ability to non-invasively probe metabolic pathways in real-time offers immense potential for advancing our understanding of disease and for the development of novel therapeutic strategies.

References

Commercial Suppliers and Technical Guide for Ethyl Acetoacetate-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl acetoacetate-3-13C, a stable isotope-labeled compound with significant applications in metabolic research and as a synthetic precursor. This document details its commercial availability, key physicochemical properties, and established experimental protocols.

Commercial Availability

Ethyl acetoacetate-3-13C is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The table below summarizes the product specifications from leading vendors.

SupplierCAS NumberMolecular Weight ( g/mol )Isotopic PurityChemical PurityAdditional Notes
Sigma-Aldrich (MilliporeSigma) 61973-42-0131.1399 atom % 13C≥99% (CP)
Cambridge Isotope Laboratories, Inc. 61973-42-0131.1399%≥98%Applications cited include proteomics and as a synthetic intermediate.[1]
Santa Cruz Biotechnology, Inc. 61973-42-0131.13Not specifiedNot specifiedMarketed for biochemical research.[2]
MedChemExpress 61973-42-0131.13Not specified>98%Stated to be useful as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]
Physicochemical Properties

The table below outlines the key physical and chemical properties of Ethyl acetoacetate-3-13C.

PropertyValue
Linear Formula CH₃¹³COCH₂CO₂CH₂CH₃
Appearance Colorless liquid
Boiling Point 181 °C (lit.)[4]
Melting Point -43 °C (lit.)[4]
Density 1.037 g/mL at 25 °C[4]
Refractive Index n20/D 1.419 (lit.)[4]
Applications in Research and Drug Development

Ethyl acetoacetate-3-13C serves as a valuable tool in various research and development areas, primarily due to the strategic placement of the 13C label at the C-3 (keto) position.

  • Metabolic Research and Imaging: The most prominent application is in the field of hyperpolarized 13C Magnetic Resonance Imaging (MRI). Ethyl acetoacetate-3-13C is a precursor for the synthesis of hyperpolarized [3-13C]acetoacetate. This labeled ketone body allows for real-time, non-invasive monitoring of ketone body metabolism in vivo. This technique has shown promise as a diagnostic metabolic marker for conditions like liver cancer.[5][6]

  • Synthetic Chemistry: As a labeled analogue of ethyl acetoacetate, it is a key building block in the synthesis of more complex isotopically labeled molecules. The active methylene group allows for a variety of chemical modifications, such as alkylation and acylation, to introduce the 13C label into a wide range of target compounds for use as internal standards or metabolic tracers.

  • Proteomics: While direct protocols for Ethyl acetoacetate-3-13C are not extensively documented, its non-labeled counterpart is used in sample preparation. Ethyl acetate, a related ester, is employed for the removal of detergents from peptide samples prior to mass spectrometry analysis.[7][8] It is plausible that the labeled version could be used in quantitative proteomics workflows where precise internal standards are required.

Experimental Protocols

This protocol describes the hydrolysis of Ethyl acetoacetate-3-13C to produce [3-13C]acetoacetate, a crucial step for its use in hyperpolarized MRI studies.[6]

Materials:

  • [3-13C]Ethyl acetoacetate

  • Deionized water

  • 4 M Lithium hydroxide (LiOH) solution

  • Water bath

Procedure:

  • In a suitable reaction vessel, combine 1 gram of [3-13C]ethyl acetoacetate with 4.8 mL of water.

  • Add 1.9 mL of 4 M lithium hydroxide solution to the mixture.

  • Place the reaction vessel in a water bath set at 40°C.

  • Allow the reaction to proceed to completion. The progress can be monitored by techniques such as NMR or TLC to confirm the disappearance of the starting material.

  • The resulting solution contains [3-13C]acetoacetate. Further purification may be required depending on the downstream application.

This is a generalized procedure for the alkylation of the α-carbon of ethyl acetoacetate. This method can be adapted for Ethyl acetoacetate-3-13C to synthesize a variety of labeled compounds.

Materials:

  • Ethyl acetoacetate-3-13C

  • Absolute ethanol

  • Sodium metal

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be cooled as needed.

  • Enolate Formation: Once the sodium has completely dissolved, cool the sodium ethoxide solution to room temperature. Add Ethyl acetoacetate-3-13C dropwise to the solution with stirring to form the sodium enolate.

  • Alkylation: Add the desired alkyl halide dropwise to the enolate solution. The reaction mixture is then typically heated to reflux with continuous stirring. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with diethyl ether.

  • Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Diagrams

Ketone_Body_Metabolism cluster_synthesis Preparation for Metabolic Studies cluster_metabolism Ketone Body Metabolism EAA Ethyl acetoacetate-3-13C AcAc [3-13C]Acetoacetate EAA->AcAc Saponification (e.g., LiOH) bOHB [3-13C]β-Hydroxybutyrate AcAc->bOHB β-Hydroxybutyrate Dehydrogenase AcCoA [2-13C]Acetyl-CoA AcAc->AcCoA β-Ketoacyl-CoA Transferase TCA TCA Cycle AcCoA->TCA Experimental_Workflow_Alkylation start Start prep_base Prepare Sodium Ethoxide in Absolute Ethanol start->prep_base form_enolate Add Ethyl acetoacetate-3-13C to form Enolate prep_base->form_enolate alkylation Add Alkyl Halide and Reflux form_enolate->alkylation workup Quench Reaction and Remove Ethanol alkylation->workup extraction Extract with Diethyl Ether workup->extraction purification Dry and Purify (Distillation) extraction->purification end Alkylated Product purification->end

References

CAS number for Ethyl acetoacetate-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl acetoacetate-3-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl acetoacetate-3-13C, a stable isotope-labeled compound crucial for metabolic research and as a synthetic intermediate. Its primary application lies in tracing the metabolic fate of acetoacetate, a key ketone body, in various biological systems. This document outlines its physicochemical properties, a detailed experimental protocol for its use in synthesis, and the metabolic pathway in which it plays a significant role.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for Ethyl acetoacetate-3-13C, facilitating easy reference and comparison.

PropertyValueSource(s)
CAS Number 61973-42-0[1][2][3]
Molecular Formula CH₃¹³COCH₂CO₂CH₂CH₃[1]
Molecular Weight 131.13 g/mol [1][2][3]
Isotopic Purity 99 atom % ¹³C[1]
Chemical Purity ≥98%[2]
Density 1.037 g/mL at 25 °C[1]
Boiling Point 181 °C (lit.)[1]
Melting Point -43 °C (lit.)[1]
Refractive Index n20/D 1.419 (lit.)[1]
Flash Point 84 °C - closed cup[1]

Experimental Protocol: Synthesis of [3-¹³C]acetoacetate

Ethyl acetoacetate-3-13C is a precursor for the synthesis of [3-¹³C]acetoacetate, which can be used as a hyperpolarized agent for in vivo metabolic imaging. The following protocol is based on the saponification of Ethyl acetoacetate-3-13C.[4]

Materials:

  • Ethyl acetoacetate-3-13C

  • Deionized Water

  • 4 M Lithium hydroxide (LiOH) solution

  • Water bath

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, place 1 gram of Ethyl acetoacetate-3-13C.[4]

  • Add 4.8 mL of deionized water to the reaction vessel.[4]

  • Add 1.9 mL of 4 M lithium hydroxide solution to the mixture.[4]

  • Place the reaction vessel in a water bath pre-heated to 40 °C.[4]

  • Allow the reaction to proceed. The saponification of the ethyl ester will yield lithium [3-¹³C]acetoacetate.

  • The resulting [3-¹³C]acetoacetate can be further purified, for example, by recrystallization.[4]

This synthesized [3-¹³C]acetoacetate can then be hyperpolarized for use in magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS) to study the distribution and metabolism of acetoacetate in real-time within a biological system.[4]

Metabolic Pathway: Ketogenesis

Ethyl acetoacetate-3-13C serves as a tracer to study ketogenesis, the metabolic pathway that produces ketone bodies. After administration and subsequent hydrolysis to [3-¹³C]acetoacetate, the labeled carbon can be tracked as it is metabolized by the body. This is particularly relevant in studying energy metabolism in tissues like the brain, heart, and skeletal muscle, especially under conditions of fasting or in diseases such as diabetes.[5][6][7] The diagram below illustrates the formation of ketone bodies from acetyl-CoA, highlighting the central role of acetoacetate.

Ketogenesis cluster_mitochondria Mitochondrial Matrix (Liver) cluster_blood Bloodstream acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase acetoacetate Acetoacetate (contains ³C from precursor) hmg_coa->acetoacetate HMG-CoA lyase beta_hydroxybutyrate β-Hydroxybutyrate acetoacetate->beta_hydroxybutyrate β-Hydroxybutyrate dehydrogenase acetone Acetone acetoacetate->acetone Spontaneous decarboxylation ketone_bodies Ketone Bodies Export acetoacetate->ketone_bodies beta_hydroxybutyrate->ketone_bodies acetone->ketone_bodies

References

An In-depth Technical Guide to the Research Applications of Ethyl Acetoacetate-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate-3-13C is a stable isotope-labeled organic compound that serves as a powerful tool in metabolic research. The incorporation of a carbon-13 (¹³C) isotope at the third carbon position allows for the precise tracing of the ethyl acetoacetate molecule and its metabolic fates within biological systems. This technical guide provides a comprehensive overview of the applications of Ethyl acetoacetate-3-13C, with a focus on its use in metabolic flux analysis and as a hyperpolarized contrast agent for magnetic resonance imaging (MRI).

Core Applications in Research

The primary research applications of Ethyl acetoacetate-3-13C revolve around its utility as a metabolic tracer. The ¹³C label enables researchers to follow the carbon backbone of the molecule through various biochemical pathways using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[1] By introducing Ethyl acetoacetate-3-13C into a biological system (e.g., cell culture), researchers can track the incorporation of the ¹³C label into downstream metabolites. The resulting labeling patterns provide detailed information about the activity of various metabolic pathways.

The general workflow for a ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.[1][2]

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)

A groundbreaking application of ¹³C-labeled compounds is in hyperpolarized ¹³C MRI. This technique dramatically increases the NMR signal of the ¹³C nucleus by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic processes in vivo.[3][4] Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has emerged as a novel metabolic marker for diagnosing liver cancer.[5][6] In hepatocellular carcinoma (HCC), the metabolic conversion of ethyl acetoacetate is altered, providing a distinct imaging signature.[5][6]

Data Presentation: Quantitative Analysis

The quantitative data derived from studies using Ethyl acetoacetate-3-13C is crucial for interpreting metabolic phenotypes. The following table summarizes key quantitative findings from a study on hyperpolarized [1,3-¹³C₂]ethyl acetoacetate in a rat model of liver cancer.

ParameterHealthy Liver TissueHepatocellular Carcinoma (HCC) TissueFold Change (HCC vs. Healthy)Reference
Metabolic Substrate-to-Product Ratio (EAA/AA) Baseline~4 times higher than healthy tissue~4x[6][7]
Signal-to-Noise Ratio (SNR) of EAA Comparable to [1-¹³C]pyruvateComparable to [1-¹³C]pyruvate-[5]
Contrast-to-Noise Ratio (CNR) in Metabolic Ratio Images LowerSignificantly improved compared to [1-¹³C]pyruvate-[5]

EAA: Ethyl acetoacetate; AA: Acetoacetate

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis using Ethyl Acetoacetate-3-¹³C

This protocol outlines the key steps for conducting a ¹³C-MFA experiment with adherent mammalian cells.

1. Experimental Design:

  • Define the metabolic network to be investigated.

  • Select the appropriate cell line and culture conditions.

  • Determine the optimal concentration and labeling duration for Ethyl acetoacetate-3-¹³C.

2. Cell Culture and Isotopic Labeling:

  • Culture cells to the desired confluency in standard medium.

  • Replace the standard medium with a medium containing a known concentration of Ethyl acetoacetate-3-¹³C.

  • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate.

3. Metabolite Extraction:

  • Quench metabolic activity rapidly by placing the culture plates on dry ice.[8]

  • Wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).[8]

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.[8][9]

  • Scrape the cells and collect the cell lysate.[9]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.[9]

4. Sample Analysis (Mass Spectrometry):

  • Dry the metabolite extract, for example, by using a SpeedVac.[8]

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Perform LC-MS analysis to separate and detect the ¹³C-labeled metabolites.

  • Correct the raw data for the natural abundance of ¹³C.

5. Data Analysis and Flux Estimation:

  • Use specialized software (e.g., OpenFlux, 13CFLUX) to estimate metabolic fluxes by fitting the measured labeling patterns to a metabolic model.[2]

  • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[2]

Protocol 2: Hyperpolarized ¹³C MRI with [1,3-¹³C₂]Ethyl Acetoacetate

This protocol provides a general outline for in vivo hyperpolarized ¹³C MRI studies in animal models.

1. Preparation of the Hyperpolarized Agent:

  • Prepare a sample of [1,3-¹³C₂]ethyl acetoacetate containing a trityl radical (e.g., OX063).

  • Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer. This involves cooling the sample to ~1 K in a high magnetic field and irradiating it with microwaves.

  • Rapidly dissolve the hyperpolarized sample in a heated, buffered aqueous solution to create an injectable formulation at physiological pH and temperature.

2. Animal Preparation:

  • Anesthetize the animal model (e.g., a rat with an implanted liver tumor).

  • Insert a catheter for the injection of the hyperpolarized agent.

  • Position the animal within the MRI scanner.

3. MRI Data Acquisition:

  • Acquire anatomical reference images (e.g., T2-weighted ¹H images).

  • Inject the hyperpolarized [1,3-¹³C₂]ethyl acetoacetate solution via the catheter.

  • Immediately begin dynamic ¹³C MR spectroscopic imaging to capture the signal from both the injected substrate and its metabolic product (acetoacetate).

4. Data Analysis and Quantification:

  • Process the acquired ¹³C MR data to generate metabolic maps.

  • Quantify the signal intensities of hyperpolarized ethyl acetoacetate and acetoacetate in different regions of interest (e.g., tumor vs. healthy tissue).

  • Calculate the metabolic substrate-to-product ratio to assess metabolic activity.

Mandatory Visualizations

Metabolic Pathway of Ethyl Acetoacetate

metabolic_pathway EAA Ethyl acetoacetate-3-13C AcAc Acetoacetate-3-13C EAA->AcAc Carboxylesterase AcCoA Acetyl-CoA-1-13C AcAc->AcCoA Acetoacetyl-CoA synthetase Acetone Acetone AcAc->Acetone Acetoacetate decarboxylase TCA TCA Cycle AcCoA->TCA Lipids Lipid Synthesis AcCoA->Lipids

Caption: Metabolic fate of Ethyl acetoacetate-3-13C in a biological system.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

mfa_workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase Cell Culture Cell Culture Isotopic Labeling\n(Ethyl acetoacetate-3-13C) Isotopic Labeling (Ethyl acetoacetate-3-13C) Cell Culture->Isotopic Labeling\n(Ethyl acetoacetate-3-13C) Metabolite Quenching\n& Extraction Metabolite Quenching & Extraction Isotopic Labeling\n(Ethyl acetoacetate-3-13C)->Metabolite Quenching\n& Extraction Sample Preparation Sample Preparation Metabolite Quenching\n& Extraction->Sample Preparation LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Flux Estimation Flux Estimation Data Processing->Flux Estimation Metabolic Model\nConstruction Metabolic Model Construction Metabolic Model\nConstruction->Flux Estimation Metabolic Model\nConstruction->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis

References

An In-depth Technical Guide to 13C Labeled Compounds in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing with stable isotope-labeled compounds, particularly Carbon-13 (¹³C), has become an indispensable tool in modern biological and biomedical research. This technique allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is unattainable through traditional methods like genomics, transcriptomics, or proteomics. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope in a metabolic substrate, researchers can follow the journey of these labeled carbon atoms as they are incorporated into downstream metabolites. This guide provides a comprehensive overview of the principles, experimental protocols, data interpretation, and applications of ¹³C-based metabolic tracing, with a focus on its utility in drug development and the study of disease.

The core principle of ¹³C metabolic tracing lies in supplying cells or organisms with a substrate, such as glucose or glutamine, that has been enriched with ¹³C.[1] As the cells metabolize this labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in various metabolites.[2] These patterns, often referred to as mass isotopologue distributions (MIDs), can be quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] By analyzing these MIDs, researchers can infer the relative and absolute rates of metabolic reactions, known as metabolic fluxes.[3] This powerful approach, termed ¹³C Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying intracellular metabolic activity.[4][5]

Data Presentation: Quantitative Insights from ¹³C Tracing

The data generated from ¹³C labeling experiments are rich and quantitative. They provide detailed information on how cells utilize different nutrients and how metabolic pathways are altered in response to genetic modifications, disease states, or drug treatments. The following tables present examples of quantitative data obtained from ¹³C metabolic tracing studies.

Table 1: Mass Isotopologue Distribution (MID) of Citrate in Cancer Cells

This table illustrates a hypothetical MID for citrate, a key intermediate in the TCA cycle, from cancer cells grown in the presence of uniformly labeled [U-¹³C₆]-glucose. The distribution reveals the number of carbon atoms derived from glucose that have been incorporated into the citrate pool.

IsotopologueFractional Abundance (%)Interpretation
M+05Unlabeled citrate, likely from endogenous sources or other unlabeled substrates.
M+110Citrate with one ¹³C atom.
M+260Citrate with two ¹³C atoms, primarily from the first turn of the TCA cycle with labeled acetyl-CoA.
M+315Citrate with three ¹³C atoms, indicating contributions from anaplerotic pathways.
M+47Citrate with four ¹³C atoms, suggesting multiple turns of the TCA cycle with labeled precursors.
M+52Citrate with five ¹³C atoms.
M+61Fully labeled citrate.

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Metabolic Flux Ratios in Central Carbon Metabolism

Metabolic flux ratios quantify the relative contributions of two or more converging pathways to the synthesis of a particular metabolite.[6] This provides a snapshot of how metabolic routes are utilized under different conditions.

Flux RatioDescriptionControl CellsDrug-Treated Cells
Glycolysis vs. Pentose Phosphate PathwayThe proportion of glucose-6-phosphate entering glycolysis versus the pentose phosphate pathway.85% / 15%70% / 30%
Pyruvate Carboxylase vs. Pyruvate DehydrogenaseThe relative flux of pyruvate entering the TCA cycle via anaplerosis (pyruvate carboxylase) versus oxidation (pyruvate dehydrogenase).20% / 80%40% / 60%
Glutaminolysis Contribution to TCA CycleThe fraction of TCA cycle intermediates derived from glutamine.30%50%

Experimental Protocols

The success of a ¹³C metabolic tracing experiment hinges on meticulous experimental design and execution. The following are detailed methodologies for key steps in the process.

Protocol 1: ¹³C Labeling of Adherent Mammalian Cells in Culture

1. Cell Seeding and Culture:

  • Seed adherent mammalian cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction.

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) in their recommended growth medium.

2. Preparation of ¹³C-Labeling Medium:

  • Prepare a custom culture medium, such as DMEM or RPMI-1640, that lacks the nutrient to be used as a tracer (e.g., glucose-free DMEM).

  • Supplement the medium with all necessary components (e.g., dialyzed fetal bovine serum, antibiotics) except for the unlabeled tracer. Dialyzed serum is used to minimize the presence of unlabeled small molecules.

  • Add the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) to the medium at the desired final concentration.

3. Isotopic Labeling:

  • When cells reach the desired confluency, aspirate the standard growth medium.

  • Gently wash the cells once with a pre-warmed, tracer-free medium (e.g., glucose-free DMEM) to remove any residual unlabeled substrate.

  • Immediately add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubate the cells for a predetermined duration. The incubation time depends on the metabolic pathway of interest and whether a metabolic steady-state or kinetic labeling is desired. For many central carbon metabolism studies, isotopic steady-state is reached within 24 hours.

Protocol 2: Metabolite Extraction and Sample Preparation for Mass Spectrometry

1. Quenching of Metabolism:

  • To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.

  • Immediately add a cold quenching solution, typically 80% methanol, to the cells.

  • Place the culture plate on dry ice or in a -80°C freezer for at least 15 minutes to ensure rapid and complete quenching.

2. Metabolite Extraction:

  • After quenching, scrape the cells in the cold methanol solution using a cell scraper.

  • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

3. Sample Processing:

  • Centrifuge the cell lysate at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

4. Sample Reconstitution and Analysis:

  • Reconstitute the dried metabolite pellet in a suitable solvent for the intended analytical platform (e.g., a mixture of water and organic solvent for LC-MS).

  • Vortex the sample thoroughly and centrifuge to remove any remaining insoluble material.

  • Transfer the final supernatant to an autosampler vial for analysis by mass spectrometry.

Mandatory Visualizations

Diagrams are crucial for visualizing the complex relationships in metabolic tracing studies. The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and workflows.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase cell_culture 1. Cell Culture labeling 2. 13C Labeling cell_culture->labeling Introduce 13C tracer quenching 3. Quenching labeling->quenching Halt metabolism extraction 4. Metabolite Extraction quenching->extraction Isolate metabolites ms_analysis 5. MS/NMR Analysis extraction->ms_analysis Analyze samples data_processing 6. Data Processing ms_analysis->data_processing Process raw data flux_analysis 7. Metabolic Flux Analysis data_processing->flux_analysis Calculate fluxes interpretation 8. Biological Interpretation flux_analysis->interpretation Draw conclusions

A generalized workflow for a 13C metabolic tracing experiment.

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P Pyruvate Pyruvate F6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG alpha-Ketoglutarate Citrate->aKG Malate Malate aKG->Malate Malate->Citrate Glutamine Glutamine Glutamine->aKG

Key pathways in central carbon metabolism traced by 13C-glucose and 13C-glutamine.

mTOR_signaling cluster_input Upstream Signals cluster_core mTORC1 Signaling Core cluster_output Downstream Effects Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 GrowthFactors Growth Factors GrowthFactors->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis + LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis + Autophagy Autophagy mTORC1->Autophagy -

The mTOR signaling pathway integrates nutrient and growth factor signals to regulate metabolism.

AMPK_signaling cluster_input Cellular Stress cluster_core AMPK Signaling Core cluster_output Metabolic Response LowEnergy Low Energy (High AMP/ATP) AMPK AMPK LowEnergy->AMPK GlucoseUptake Glucose Uptake AMPK->GlucoseUptake + FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation + mTORC1 mTORC1 AMPK->mTORC1 -

The AMPK signaling pathway acts as a cellular energy sensor to regulate metabolic processes.

Conclusion

Metabolic tracing with ¹³C-labeled compounds offers an unparalleled window into the dynamic workings of cellular metabolism. For researchers, scientists, and drug development professionals, this technique provides a powerful platform to elucidate disease mechanisms, identify novel drug targets, and understand the metabolic effects of therapeutic interventions. The ability to quantify metabolic fluxes in vivo provides a functional readout of the metabolic phenotype, which is often a critical determinant of cellular behavior in both health and disease.[3] As analytical technologies continue to advance, the precision and scope of ¹³C metabolic tracing will undoubtedly expand, further solidifying its role as a cornerstone of modern metabolic research.

References

The Tautomeric Dance of Ethyl Acetoacetate: An In-depth Technical Guide to Keto-Enol Equilibrium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl acetoacetate (EAA) stands as a cornerstone in synthetic organic chemistry, its utility largely stemming from the fascinating chemical duality it exhibits: keto-enol tautomerism. This dynamic equilibrium between a ketone and an enol form dictates its reactivity, influencing reaction pathways and ultimate product formation. A thorough understanding and precise quantification of this tautomerism are paramount for researchers leveraging EAA in complex molecular syntheses, particularly in the realm of drug development where reaction control and product purity are critical.

This technical guide provides a comprehensive exploration of the keto-enol tautomerism of ethyl acetoacetate, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of the underlying chemical principles and workflows.

The Equilibrium: A Balancing Act of Stability

The keto-enol tautomerism of ethyl acetoacetate is a dynamic equilibrium between the diketo form and the enol form.[1] The interconversion is a slow process on the NMR timescale, which allows for the distinct observation and quantification of both tautomers.[2] The position of this equilibrium is highly sensitive to the surrounding environment, with several factors playing a crucial role in favoring one tautomer over the other.

The enol form is stabilized by the formation of a conjugated π-system and, most significantly, by the presence of a strong intramolecular hydrogen bond, which forms a stable six-membered ring-like structure.[3] Conversely, the keto form is generally more stable in polar solvents.[4] This is because polar solvents can form intermolecular hydrogen bonds with the keto form, disrupting the intramolecular hydrogen bonding that stabilizes the enol.[4] Consequently, in nonpolar solvents, the equilibrium tends to shift towards the enol form, while in polar, protic solvents, the keto form is favored.[3] Temperature also influences the equilibrium, though its effect on ethyl acetoacetate is not as pronounced as in other β-dicarbonyl compounds.[5]

Quantitative Analysis of the Tautomeric Equilibrium

The relative abundance of the keto and enol tautomers of ethyl acetoacetate has been extensively studied under various conditions. The equilibrium constant (Keq = [enol]/[keto]) and the percentage of the enol form are key quantitative descriptors of this phenomenon. The following table summarizes these values in different solvents and at various temperatures, as determined by ¹H NMR spectroscopy and other methods.

SolventTemperature (°C)% EnolKeqReference(s)
Neat Liquid33150.176[6]
Gas Phase150--[7]
Carbon Tetrachloride (CCl₄)33490.96[3]
Chloroform (CDCl₃)Room Temp.7.50.081[8]
Methanol (CD₃OD)Room Temp.5.80.062[8]
Ethanol (C₂D₅OD)Room Temp.7.20.078[8]
Acetonitrile (CD₃CN)Room Temp.4.90.052[8]
Water (D₂O)Room Temp.<2<0.02[3]
BenzeneRoom Temp.--[9]
DioxaneRoom Temp.--[9]
Acetic AcidRoom Temp.--[9]

Experimental Protocols for Tautomer Analysis

The quantification of the keto-enol equilibrium of ethyl acetoacetate can be achieved through several analytical techniques. The most common and powerful method is ¹H NMR spectroscopy, which allows for direct and non-destructive measurement of the tautomer ratio.[1] UV-Vis spectroscopy and classic chemical methods like bromination titration are also employed.

¹H NMR Spectroscopy

Principle: The keto and enol tautomers have distinct proton environments that give rise to separate and well-resolved signals in the ¹H NMR spectrum. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.[2] Key diagnostic signals include the α-methylene protons of the keto form (a singlet around 3.48 ppm) and the vinylic proton of the enol form (a singlet around 5.03 ppm).[1] The enolic hydroxyl proton appears as a broad singlet at a significantly downfield chemical shift (around 12.14 ppm) due to strong intramolecular hydrogen bonding.[10]

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of ethyl acetoacetate in the desired deuterated solvent in a standard 5 mm NMR tube. The use of deuterated solvents is necessary for the instrument's lock system.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[2]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the characteristic signals for the keto and enol forms. For example, integrate the singlet from the α-CH₂ of the keto form and the singlet from the vinylic CH of the enol form.

    • Calculate the percentage of the enol form using the following equation, accounting for the number of protons giving rise to each signal: % Enol = [Integral (enol vinylic H) / (Integral (enol vinylic H) + (Integral (keto α-CH₂) / 2))] * 100%

    • Calculate the equilibrium constant (Keq): Keq = % Enol / (100 - % Enol)

UV-Vis Spectroscopy

Principle: The enol form of ethyl acetoacetate possesses a conjugated π-system, which gives rise to a characteristic UV absorption band (π → π* transition) at a longer wavelength (λmax) compared to the keto form.[11] By measuring the absorbance at the λmax of the enol, and knowing the molar absorptivity (ε) of the pure enol form, the concentration of the enol in the equilibrium mixture can be determined using the Beer-Lambert law.

Protocol:

  • Sample Preparation: Prepare a dilute solution of ethyl acetoacetate in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrument Setup:

    • Use a matched pair of cuvettes.

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Record a baseline spectrum with the blank.

  • Data Acquisition:

    • Fill the second cuvette with the ethyl acetoacetate solution.

    • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) corresponding to the enol tautomer.

    • Measure the absorbance (A) at this λmax.

    • The concentration of the enol form can be calculated if the molar absorptivity (ε) of the pure enol is known from literature or determined separately: [Enol] = A / (ε * l), where l is the path length of the cuvette (typically 1 cm).

    • The percentage of the enol form can then be calculated relative to the total concentration of ethyl acetoacetate.

Bromination Titration (Meyer's Method)

Principle: This classic chemical method relies on the rapid reaction of bromine with the carbon-carbon double bond of the enol tautomer.[12] The keto form reacts with bromine at a much slower rate. By titrating the sample with a standard solution of bromine and then quenching the reaction, the amount of bromine consumed by the enol can be determined, thereby providing a measure of the enol content.

Protocol:

  • Preparation of Reagents:

    • A standardized solution of bromine in an appropriate solvent (e.g., methanol).

    • A quenching agent, such as a solution of β-naphthol in methanol, to react with excess bromine.[13]

    • A solution of potassium iodide (KI).

    • A standardized solution of sodium thiosulfate (Na₂S₂O₃).

  • Titration Procedure:

    • A known amount of the ethyl acetoacetate solution is treated with a known excess of the standard bromine solution. The reaction should be carried out quickly and at a low temperature to minimize the enolization of the keto form during the analysis.

    • After a short reaction time (e.g., 1 minute), the unreacted bromine is quenched by the addition of the β-naphthol solution.[13]

    • Potassium iodide is then added, which reacts with any remaining unquenched bromine to liberate iodine (I₂).

    • The liberated iodine is immediately titrated with the standard sodium thiosulfate solution until the endpoint is reached (the disappearance of the yellow iodine color). A starch indicator can be used to sharpen the endpoint.

  • Calculation:

    • A blank titration without ethyl acetoacetate is performed to determine the initial amount of bromine.

    • The difference in the volume of sodium thiosulfate solution used for the blank and the sample titrations corresponds to the amount of bromine that reacted with the enol.

    • From the stoichiometry of the reaction (1 mole of enol reacts with 1 mole of Br₂), the amount and percentage of the enol form in the original sample can be calculated.

Visualization of Tautomerism

The following diagrams, created using the DOT language, illustrate the key concepts and workflows associated with the keto-enol tautomerism of ethyl acetoacetate.

Caption: The dynamic equilibrium between the keto and enol tautomers of ethyl acetoacetate.

Acid_Catalyzed_Mechanism Keto Keto Form Protonated_Keto Protonated Keto (Oxonium Ion) Keto->Protonated_Keto + H⁺ Protonated_Keto->Keto - H⁺ Enol Enol Form Protonated_Keto->Enol - H⁺ (from α-carbon) Enol->Protonated_Keto + H⁺ (at α-carbon)

Caption: Acid-catalyzed interconversion pathway for keto-enol tautomerism.

Base_Catalyzed_Mechanism Keto Keto Form Enolate Enolate Anion Keto->Enolate - H⁺ (from α-carbon) Enolate->Keto + H⁺ (at α-carbon) Enol Enol Form Enolate->Enol + H⁺ (at oxygen) Enol->Enolate - H⁺ (from hydroxyl)

Caption: Base-catalyzed interconversion pathway for keto-enol tautomerism.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Quantification Prep Prepare dilute solution of Ethyl Acetoacetate in appropriate solvent NMR ¹H NMR Spectroscopy Prep->NMR UV_Vis UV-Vis Spectroscopy Prep->UV_Vis Integration Integrate characteristic peaks NMR->Integration Absorbance Measure absorbance at λmax UV_Vis->Absorbance Calculation Calculate % Enol and Keq Integration->Calculation Absorbance->Calculation

Caption: General experimental workflow for the spectroscopic analysis of keto-enol tautomerism.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl acetoacetate-3-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for Ethyl acetoacetate-3-¹³C. It includes detailed experimental protocols for stability assessment and its application in metabolic research, alongside visual diagrams to clarify key pathways and workflows.

Chemical Stability

Ethyl acetoacetate-3-¹³C shares its primary stability characteristics with its unlabeled counterpart. The main factor influencing its degradation is hydrolysis. The isotopic label at the C-3 position does not significantly alter its chemical reactivity or stability profile.

1.1 Primary Degradation Pathway: Hydrolysis The most significant degradation pathway for Ethyl acetoacetate is hydrolysis, the cleavage of the ester bond by reaction with water.[1] This reaction is accelerated by the presence of acids, alkalis, and elevated temperatures.[1][2]

  • Ketonic Hydrolysis: Under dilute acidic or basic conditions, hydrolysis yields acetoacetic acid (which retains the ¹³C label at the C-3 position) and ethanol.[3][4] The resulting acetoacetic acid is unstable and readily undergoes decarboxylation, especially upon heating, to produce ¹³C-labeled acetone and carbon dioxide.[1][3]

  • Acid Hydrolysis: Hydrolysis with concentrated alkali followed by acidification can lead to the formation of acetic acid.[4]

Signs of significant hydrolysis include a lower-than-expected yield in reactions, the evolution of carbon dioxide gas, and the detection of byproducts such as ethanol and acetone via analytical methods like GC-MS or NMR.[1]

1.2 Keto-Enol Tautomerism Ethyl acetoacetate exists as an equilibrium mixture of keto and enol tautomers.[5][6] In the neat liquid, the enol form constitutes a minor fraction (around 8-15%).[5][7] While this is a fundamental chemical property, the interconversion is not a degradation pathway but can be a factor in its reactivity. The presence of both forms can be observed by NMR spectroscopy.[8]

1.3 Incompatible Materials To ensure stability, Ethyl acetoacetate-3-¹³C should not be stored with strong acids, alkalis, strong oxidizing agents, or strong reducing agents.[2] It should also be kept away from sources of ignition such as heat, sparks, and open flames.[9][10]

Recommended Storage and Handling

Proper storage is critical to maintain the chemical and isotopic purity of Ethyl acetoacetate-3-¹³C. The consensus from major suppliers is to protect the compound from moisture, light, and heat.

2.1 Quantitative Storage Data The following table summarizes the recommended storage conditions and shelf life provided by suppliers.

Storage FormatTemperatureDurationInferred StabilitySource(s)
Neat (as supplied)Room Temperature3 YearsStable for long-term storage under these conditions.[2]
In Solvent-20°C1 YearReduced stability in solvent compared to neat storage.[2]
In Solvent-80°C2 YearsLower temperature improves stability in solvent.[2]
Neat (General)Room TemperatureN/AStore away from light and moisture.[11][12]

2.2 General Handling Recommendations

  • Atmosphere: Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Container: Keep the container tightly sealed when not in use.[2][9] Store in the original container or one made of the same material.[13]

  • Personal Protective Equipment (PPE): Use appropriate PPE, including safety goggles, protective gloves, and impervious clothing.[2]

Experimental Protocols

3.1 Protocol for Stability Assessment of Ethyl acetoacetate-3-¹³C

This protocol outlines a method to quantitatively assess the stability of Ethyl acetoacetate-3-¹³C under various conditions using Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the rate of degradation by monitoring the purity of the compound and the emergence of degradation products over time.

Methodology:

  • Sample Preparation:

    • Aliquot neat Ethyl acetoacetate-3-¹³C into several vials suitable for the chosen analytical method.

    • Prepare separate sample sets for each storage condition to be tested (e.g., control: 2-8°C, dark, desiccated; Condition A: Room temperature, ambient light/moisture; Condition B: 40°C, dark, desiccated).

  • Time Points:

    • Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analytical Procedure (¹H NMR):

    • At each time point, dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration (e.g., dimethyl sulfone).

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the characteristic peaks for Ethyl acetoacetate (e.g., the methylene protons -COCH₂CO-) and potential degradation products like ethanol (triplet at ~1.2 ppm, quartet at ~3.7 ppm) and acetone (singlet at ~2.1 ppm).

    • Calculate the purity of Ethyl acetoacetate-3-¹³C relative to the internal standard and quantify the concentration of any degradation products.

  • Analytical Procedure (GC-MS):

    • At each time point, prepare a dilute solution of the sample in a suitable volatile solvent (e.g., ethyl acetate).

    • Inject the sample into the GC-MS.

    • Develop a method that effectively separates Ethyl acetoacetate from potential degradation products (ethanol, acetone).

    • Monitor the peak area of the parent compound over time. The emergence of peaks corresponding to the degradation products can confirm the degradation pathway.

  • Data Analysis:

    • Plot the percentage purity of Ethyl acetoacetate-3-¹³C against time for each condition.

    • Determine the degradation rate under each condition.

3.2 General Workflow for Use in ¹³C Metabolic Flux Analysis

Ethyl acetoacetate-3-¹³C serves as a precursor for generating [3-¹³C]acetoacetate, a key ketone body used as a tracer in metabolic studies.[14]

Objective: To trace the metabolic fate of the ¹³C label through central carbon metabolism.

Methodology:

  • Tracer Preparation: Synthesize [3-¹³C]acetoacetate from Ethyl acetoacetate-3-¹³C via saponification (hydrolysis with a base like lithium hydroxide).[14]

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the prepared [3-¹³C]acetoacetate as an energy source.[15]

    • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate.[15]

  • Metabolite Extraction:

    • Quench metabolic activity rapidly (e.g., using liquid nitrogen).

    • Extract polar metabolites using a cold solvent mixture (e.g., 80% methanol).[15]

    • Centrifuge to pellet cell debris and proteins.

  • LC-MS/MS or NMR Analysis:

    • Analyze the metabolite extract using high-resolution mass spectrometry or NMR.

    • Identify and quantify metabolites that have incorporated the ¹³C label. Key downstream metabolites from [3-¹³C]acetoacetate include [3-¹³C]beta-hydroxybutyrate, [1-¹³C]acetylcarnitine, [5-¹³C]glutamate, and [1-¹³C]citrate.[14]

  • Data Interpretation:

    • Map the distribution of the ¹³C label to elucidate the activity of metabolic pathways related to ketone body utilization.

Visualizations

The following diagrams illustrate the key chemical and experimental pathways discussed in this guide.

Figure 1: Primary Degradation Pathway of Ethyl acetoacetate-3-¹³C cluster_products Hydrolysis Products cluster_decomp Decarboxylation EAA Ethyl acetoacetate-3-¹³C AA Acetoacetic acid-3-¹³C EAA->AA Hydrolysis H2O H₂O Catalyst Acid / Heat EtOH Ethanol Acetone Acetone-1-¹³C AA->Acetone Decarboxylation CO2 CO₂

Caption: Hydrolysis and subsequent decarboxylation of Ethyl acetoacetate.

Figure 2: Experimental Workflow for Stability Assessment A Prepare Samples (Control & Test Conditions) B Store Samples at Designated Conditions A->B C Sample at Predetermined Time Points (T=0, 1, 4, 12 wks) B->C D Analyze by qNMR or GC-MS C->D E Quantify Parent Compound & Degradation Products D->E F Plot Purity vs. Time & Determine Degradation Rate E->F

Caption: A typical workflow for conducting a chemical stability study.

Figure 3: Simplified Metabolic Fate of the ¹³C Label EAA Ethyl acetoacetate-3-¹³C ACAC Acetoacetate-3-¹³C (Ketone Body) EAA->ACAC Saponification (in vitro) BHB Beta-hydroxybutyrate-3-¹³C ACAC->BHB ACoA Acetyl-CoA-1-¹³C ACAC->ACoA TCA TCA Cycle ACoA->TCA Citrate Citrate-1-¹³C TCA->Citrate Glutamate Glutamate-5-¹³C TCA->Glutamate

Caption: Tracing the ¹³C label from Ethyl acetoacetate into key metabolites.

References

An In-depth Technical Guide to Ethyl Acetoacetate-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, experimental protocols, and an overview of the applications of Ethyl acetoacetate-3-13C, a stable isotope-labeled compound increasingly utilized in metabolic research and as a diagnostic marker, particularly in the field of oncology.

Core Safety and Physical Data

Ethyl acetoacetate-3-13C shares similar physical and chemical properties with its unlabeled counterpart, but its isotopic enrichment allows for its use in a variety of research applications, including proteomics and as a synthetic intermediate.[1] The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₀O₃[2]
Molecular Weight131.13 g/mol [2][3]
AppearanceColorless liquid[4]
OdorFruity[4]
Boiling Point181 °C (lit.)[3]
Melting Point-43 °C (lit.)[3]
Density1.037 g/mL at 25 °C[3]
Flash Point84 °C (183.2 °F) - closed cup[3]
Refractive Indexn20/D 1.419 (lit.)[3]
Isotopic Purity99 atom % ¹³C[3]
Hazard Identification and Safety Precautions

Ethyl acetoacetate-3-13C is classified as a combustible liquid and can cause skin and serious eye irritation.[2][5] It may also cause respiratory irritation.[2] The following table summarizes the GHS hazard statements and precautionary measures.

GHS ClassificationHazard StatementPrecautionary Statements
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: IF SKIN irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P319: Get medical help if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulation.
Flammable liquids (Category 4)H227: Combustible liquidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/ eye protection/ face protection. P370 + P378: In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide to extinguish. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols and Applications

Ethyl acetoacetate-3-13C is a valuable tool in metabolic research, particularly with the advent of hyperpolarization techniques for magnetic resonance imaging (MRI).

Synthesis of [1,3-¹³C₂]Acetoacetate from Ethyl acetoacetate-3-¹³C

A common application of Ethyl acetoacetate-3-13C is its use as a precursor for the synthesis of [1,3-¹³C₂]acetoacetate, a key substrate for in vivo metabolic imaging.

Protocol for Hydrolysis of Ethyl [1,3-¹³C]acetoacetate: [3]

  • Prepare a 5 M solution of sodium hydroxide (NaOH).

  • Add the Ethyl [1,3-¹³C]acetoacetate to the NaOH solution.

  • Heat the mixture to 45 °C for 45 minutes to facilitate hydrolysis.

  • Neutralize the resulting [1,3-¹³C]sodium acetoacetate solution.

  • The final product is an aqueous solution of [1,3-¹³C]acetoacetate ready for use in subsequent experiments.

cluster_synthesis Synthesis of [1,3-¹³C₂]Acetoacetate Ethyl [1,3-¹³C]acetoacetate Ethyl [1,3-¹³C]acetoacetate Hydrolysis (45°C, 45 min) Hydrolysis (45°C, 45 min) Ethyl [1,3-¹³C]acetoacetate->Hydrolysis (45°C, 45 min) 5M NaOH 5M NaOH 5M NaOH->Hydrolysis (45°C, 45 min) [1,3-¹³C]Sodium Acetoacetate Solution [1,3-¹³C]Sodium Acetoacetate Solution Hydrolysis (45°C, 45 min)->[1,3-¹³C]Sodium Acetoacetate Solution Neutralization Neutralization [1,3-¹³C]Sodium Acetoacetate Solution->Neutralization [1,3-¹³C]Acetoacetate [1,3-¹³C]Acetoacetate Neutralization->[1,3-¹³C]Acetoacetate

Caption: Workflow for the synthesis of [1,3-¹³C₂]acetoacetate.

Hyperpolarized ¹³C MRI for Liver Cancer Metabolism Imaging

Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has emerged as a novel metabolic marker for hepatocellular carcinoma (HCC).[2] The experimental workflow involves several key steps from sample preparation to data acquisition and analysis.

Experimental Workflow:

  • Hyperpolarization: The synthesized [1,3-¹³C₂]acetoacetate is hyperpolarized using dynamic nuclear polarization (DNP).

  • In vivo Administration: The hyperpolarized substrate is rapidly dissolved and injected intravenously into the subject (e.g., a rat model with induced liver cancer).

  • ¹³C-MR Data Acquisition: Dynamic ¹³C MR spectra and images are acquired to monitor the conversion of the hyperpolarized substrate into its metabolic products in real-time.

  • Data Analysis: The signals from the hyperpolarized substrate and its metabolites are quantified to generate metabolic maps and assess differences in enzyme activity between cancerous and healthy tissues.

cluster_workflow Hyperpolarized ¹³C MRI Workflow Hyperpolarization of [1,3-¹³C₂]Acetoacetate Hyperpolarization of [1,3-¹³C₂]Acetoacetate IV Injection into Animal Model IV Injection into Animal Model Hyperpolarization of [1,3-¹³C₂]Acetoacetate->IV Injection into Animal Model Dynamic ¹³C-MRI Acquisition Dynamic ¹³C-MRI Acquisition IV Injection into Animal Model->Dynamic ¹³C-MRI Acquisition Metabolic Data Analysis Metabolic Data Analysis Dynamic ¹³C-MRI Acquisition->Metabolic Data Analysis

Caption: Experimental workflow for in vivo hyperpolarized ¹³C MRI.

Metabolic Pathway and Signaling Relevance

Once administered, hyperpolarized [1,3-¹³C₂]ethyl acetoacetate is rapidly hydrolyzed by intracellular esterases to produce [1,3-¹³C₂]acetoacetate.[6] This is then converted to [1,3-¹³C₂]β-hydroxybutyrate, a reaction that reflects the mitochondrial redox state.[3] In hepatocellular carcinoma, the conversion of ethyl acetoacetate to acetoacetate is reduced due to lower concentrations and activity of carboxylesterases, providing a metabolic fingerprint of the tumor.[6]

The key enzymatic conversion in this pathway is catalyzed by β-hydroxybutyrate dehydrogenase, which is located in the inner mitochondrial membrane and is dependent on the NADH/NAD+ ratio. Therefore, imaging the conversion of acetoacetate to β-hydroxybutyrate provides a non-invasive method to assess mitochondrial redox state and dysfunction.[3]

cluster_pathway Metabolic Pathway of Ethyl Acetoacetate-3-¹³C Hyperpolarized [1,3-¹³C₂]Ethyl Acetoacetate Hyperpolarized [1,3-¹³C₂]Ethyl Acetoacetate Carboxylesterases Carboxylesterases Hyperpolarized [1,3-¹³C₂]Ethyl Acetoacetate->Carboxylesterases Hyperpolarized [1,3-¹³C₂]Acetoacetate Hyperpolarized [1,3-¹³C₂]Acetoacetate Carboxylesterases->Hyperpolarized [1,3-¹³C₂]Acetoacetate β-hydroxybutyrate dehydrogenase (Mitochondria) β-hydroxybutyrate dehydrogenase (Mitochondria) Hyperpolarized [1,3-¹³C₂]Acetoacetate->β-hydroxybutyrate dehydrogenase (Mitochondria) Hyperpolarized [1,3-¹³C₂]β-hydroxybutyrate Hyperpolarized [1,3-¹³C₂]β-hydroxybutyrate β-hydroxybutyrate dehydrogenase (Mitochondria)->Hyperpolarized [1,3-¹³C₂]β-hydroxybutyrate NADH_NAD_Ratio Reflects Mitochondrial NADH/NAD+ Ratio Hyperpolarized [1,3-¹³C₂]β-hydroxybutyrate->NADH_NAD_Ratio

References

Methodological & Application

Application Notes and Protocols for Metabolite Tracking Using Ethyl acetoacetate-3-13C in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Ethyl acetoacetate-3-13C as a stable isotope tracer for monitoring cellular metabolism using Nuclear Magnetic Resonance (NMR) spectroscopy. Ethyl acetoacetate serves as a precursor for acetoacetate, a ketone body that can be utilized by many cell types as an alternative energy source to glucose. By tracing the fate of the 13C label from Ethyl acetoacetate-3-13C, researchers can gain valuable insights into metabolic pathways, particularly the utilization of ketone bodies and their entry into the tricarboxylic acid (TCA) cycle. These methods are applicable to a wide range of research areas, including cancer metabolism, neuroscience, and drug development, where alterations in cellular energetics play a crucial role.

Introduction

Metabolic reprogramming is a hallmark of many diseases, including cancer. While glucose and glutamine are the most extensively studied cellular fuels, the role of other substrates, such as ketone bodies, is increasingly recognized as significant. Ethyl acetoacetate is readily hydrolyzed by cellular esterases to ethanol and acetoacetate. Acetoacetate can then be converted to acetoacetyl-CoA and subsequently to acetyl-CoA, which enters the TCA cycle for energy production or is utilized for lipid synthesis.

The use of stable isotope-labeled tracers, in conjunction with NMR spectroscopy, allows for the non-invasive tracking of metabolic pathways in vitro and in vivo. Ethyl acetoacetate-3-13C is a valuable tool for these studies, as the 13C label at the C3 position is retained through the initial metabolic steps and can be tracked as it is incorporated into downstream metabolites. 13C NMR offers superior spectral dispersion compared to 1H NMR, reducing signal overlap and facilitating the identification and quantification of labeled metabolites.

This guide provides a comprehensive overview of the application of Ethyl acetoacetate-3-13C in metabolite tracking, including detailed experimental protocols for cell culture studies, NMR data acquisition, and data analysis.

Metabolic Pathway of Ethyl acetoacetate-3-13C

The metabolic journey of Ethyl acetoacetate-3-13C begins with its uptake by cells and subsequent enzymatic conversion. The key steps are outlined below:

Metabolic Pathway of Ethyl acetoacetate-3-13C EAA Ethyl acetoacetate-3-13C ACAC Acetoacetate-3-13C EAA->ACAC Esterases ACACoA Acetoacetyl-CoA (3-13C) ACAC->ACACoA SCOT / AACS ACoA Acetyl-CoA (1-13C) ACACoA->ACoA Thiolase 2x Citrate Citrate (labeled) ACoA->Citrate Citrate Synthase aKG α-Ketoglutarate (labeled) Citrate->aKG Isocitrate Dehydrogenase Glutamate Glutamate (labeled) aKG->Glutamate Transaminase TCA_Cycle TCA Cycle Experimental Workflow start Start cell_culture 1. Cell Culture (e.g., cancer cell line) start->cell_culture tracer_addition 2. Addition of Ethyl acetoacetate-3-13C cell_culture->tracer_addition incubation 3. Incubation (e.g., 6-24 hours) tracer_addition->incubation quenching 4. Quenching of Metabolism (e.g., cold methanol) incubation->quenching extraction 5. Metabolite Extraction quenching->extraction nmr_prep 6. NMR Sample Preparation extraction->nmr_prep nmr_acq 7. 13C NMR Data Acquisition nmr_prep->nmr_acq data_proc 8. Data Processing and Analysis nmr_acq->data_proc end End data_proc->end

Application Notes and Protocols: Ethyl Acetoacetate-3-13C as a Tracer for Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo fatty acid synthesis (FAS) is a fundamental metabolic process implicated in various physiological and pathological states, including metabolic diseases and cancer. The ability to accurately trace and quantify the contribution of different precursors to the fatty acid pool is crucial for understanding disease mechanisms and for the development of novel therapeutics. Ethyl acetoacetate-3-13C is a stable isotope-labeled tracer that serves as a valuable tool for investigating FAS. Upon entering the cell, it is rapidly hydrolyzed by intracellular esterases to produce [3-13C]acetoacetate, which is subsequently converted to [2-13C]acetyl-CoA, a key building block for fatty acid synthesis. This allows for the precise tracking of carbon atoms from ethyl acetoacetate into newly synthesized fatty acids.

These application notes provide a comprehensive overview and detailed protocols for utilizing Ethyl acetoacetate-3-13C as a tracer for studying fatty acid synthesis in vitro.

Metabolic Pathway of Ethyl Acetoacetate-3-13C to Fatty Acids

The metabolic fate of Ethyl acetoacetate-3-13C involves a two-step conversion to the lipogenic precursor, acetyl-CoA.

Metabolic Fate of Ethyl Acetoacetate-3-13C EAA Ethyl acetoacetate-3-13C AcAc [3-13C]Acetoacetate EAA->AcAc Carboxylesterases AcCoA [2-13C]Acetyl-CoA AcAc->AcCoA Acetoacetyl-CoA synthetase (cytosolic) FA [13C]-Labeled Fatty Acids AcCoA->FA Fatty Acid Synthase

Caption: Metabolic conversion of Ethyl acetoacetate-3-13C to labeled fatty acids.

Experimental Workflow

A typical experimental workflow for using Ethyl acetoacetate-3-13C to trace fatty acid synthesis in cell culture is outlined below.

Experimental Workflow for 13C-Tracer Analysis cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed cells and allow to adhere B Incubate with Ethyl acetoacetate-3-13C A->B C Quench metabolism and harvest cells B->C D Lipid Extraction C->D E Saponification and Derivatization D->E F GC-MS or LC-MS Analysis E->F G Data Processing and Isotope Correction F->G H Quantification of De Novo Lipogenesis G->H

Caption: General experimental workflow for fatty acid synthesis tracing.

Data Presentation

Quantitative data from fatty acid synthesis tracing experiments should be summarized in clear and concise tables. Below are template tables for presenting key findings.

Table 1: Fractional Contribution of Ethyl Acetoacetate-3-13C to the Acetyl-CoA Pool

Cell Line/Condition% Acetyl-CoA from Ethyl Acetoacetate-3-13C (Mean ± SD)
ControlData to be filled by the researcher
Treatment 1Data to be filled by the researcher
Treatment 2Data to be filled by the researcher

Table 2: De Novo Synthesis of Palmitate from Ethyl Acetoacetate-3-13C

Cell Line/Condition% Newly Synthesized Palmitate (from tracer)
ControlData to be filled by the researcher
Treatment 1Data to be filled by the researcher
Treatment 2Data to be filled by the researcher

Table 3: Isotopologue Distribution in Palmitate

IsotopologueControl (% Abundance)Treatment 1 (% Abundance)
M+0Data to be filledData to be filled
M+2Data to be filledData to be filled
M+4Data to be filledData to be filled
M+6Data to be filledData to be filled
M+8Data to be filledData to be filled
M+10Data to be filledData to be filled
M+12Data to be filledData to be filled
M+14Data to be filledData to be filled
M+16Data to be filledData to be filled

Experimental Protocols

Protocol 1: Cell Culture and Labeling with Ethyl Acetoacetate-3-13C

Materials:

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ethyl acetoacetate-3-13C (sterile solution)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Allow cells to adhere and grow for 24-48 hours in complete medium.

  • On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh culture medium containing the desired concentration of Ethyl acetoacetate-3-13C (e.g., 100 µM - 1 mM). A parallel control group with unlabeled ethyl acetoacetate should be included.

  • Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours). The optimal time will depend on the cell type and experimental goals.

Protocol 2: Lipid Extraction and Saponification

Materials:

  • Ice-cold PBS

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Saponification reagent (e.g., 2 M KOH in 90% ethanol)

  • Hexane

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • After the labeling period, place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube.

  • Add the internal standard to each sample.

  • Add 2 mL of chloroform and vortex vigorously for 1 minute.

  • Add 0.8 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

  • Evaporate the solvent under a stream of nitrogen.

  • To the dried lipid extract, add 1 mL of saponification reagent.

  • Heat at 70°C for 1 hour.

  • Allow the samples to cool to room temperature.

  • Add 1 mL of water and 2 mL of hexane, then vortex.

  • Centrifuge at 1,500 x g for 5 minutes.

  • Collect the upper hexane layer containing the free fatty acids. Repeat the hexane extraction.

  • Evaporate the pooled hexane fractions under nitrogen.

Protocol 3: Derivatization and GC-MS Analysis

Materials:

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Ethyl acetate

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Re-dissolve the dried fatty acids in 100 µL of ethyl acetate.

  • Add 50 µL of MTBSTFA and heat at 60°C for 30 minutes to form fatty acid tert-butyldimethylsilyl (TBDMS) esters.

  • Cool the samples and transfer to GC-MS vials.

  • Analyze the samples by GC-MS. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the ion clusters of the derivatized fatty acids of interest (e.g., palmitate-TBDMS).

Signaling Pathway Regulating Fatty Acid Synthesis

Understanding the signaling pathways that regulate fatty acid synthesis is crucial for interpreting the results of tracer experiments. Key regulatory nodes include Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

Regulation of De Novo Fatty Acid Synthesis Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + AMPK AMPK AMPK->ACC - Citrate Citrate Citrate->ACC + MalonylCoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN ACC->MalonylCoA FattyAcids Fatty Acids FASN->FattyAcids

Caption: Key regulators of the fatty acid synthesis pathway.

Conclusion

Ethyl acetoacetate-3-13C is a versatile and effective tracer for delineating the contribution of ketone bodies to de novo fatty acid synthesis. The protocols and information provided herein offer a robust framework for researchers to design and execute experiments aimed at understanding the intricacies of lipid metabolism in various biological contexts. The use of stable isotope tracers, coupled with mass spectrometry, provides a powerful platform for quantitative analysis that can significantly advance our understanding of metabolic regulation and its role in disease.

Unraveling Drug Metabolism: Applications of Ethyl Acetoacetate-3-¹³C as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate world of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Ethyl acetoacetate-3-¹³C, a stable isotope-labeled analogue of the endogenous ketone body precursor, offers a powerful tool for elucidating the metabolic pathways of xenobiotics. By introducing a ¹³C label at a specific position, researchers can trace the incorporation of this carbon atom into various metabolites, providing invaluable insights into the biotransformation of drug candidates. This application note details the use of Ethyl acetoacetate-3-¹³C in drug metabolism studies, providing comprehensive protocols for both in vitro and in vivo applications, and showcasing its utility in quantitative metabolic analysis.

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of molecules through complex biological systems.[1] Ethyl acetoacetate-3-¹³C serves as an excellent tracer for several reasons. It is readily taken up by cells and is enzymatically hydrolyzed to ¹³C-labeled acetoacetate, which can then enter central carbon metabolism. This allows for the investigation of how a drug may influence or be influenced by these fundamental metabolic pathways. The use of stable isotopes, such as ¹³C, avoids the safety and disposal concerns associated with radioactive isotopes.[2]

Core Applications in Drug Metabolism

The primary applications of Ethyl acetoacetate-3-¹³C in drug metabolism studies include:

  • Identifying Drug-Induced Metabolic Reprogramming: Assessing how a drug alters central carbon metabolism by tracking the flow of the ¹³C label from ethyl acetoacetate into key metabolic intermediates.

  • Elucidating Metabolic Pathways of Drug Conjugates: Investigating the formation of drug conjugates with metabolites derived from acetoacetate.

  • Quantitative Metabolic Flux Analysis: Quantifying the rate of metabolic reactions in the presence and absence of a drug candidate to understand its impact on metabolic pathways.[3]

  • Serving as an Internal Standard: Due to its distinct mass, it can be used as an internal standard for the quantification of endogenous ethyl acetoacetate and related metabolites in biological samples.[2][3]

Experimental Protocols

Protocol 1: In Vitro Drug Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to assess the influence of a test compound on the metabolism of Ethyl acetoacetate-3-¹³C in human liver microsomes.[2][4][5][6][7]

Materials:

  • Ethyl acetoacetate-3-¹³C

  • Test Compound (Drug Candidate)

  • Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., G6P, G6PD, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Formic Acid

  • LC-MS/MS System

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Ethyl acetoacetate-3-¹³C in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the test compound at various concentrations.

    • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

  • Initiation of Reaction:

    • Pre-warm the incubation mixtures to 37°C.

    • Add the test compound to the respective tubes.

    • Initiate the metabolic reaction by adding Ethyl acetoacetate-3-¹³C to a final concentration of 10 µM.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples by LC-MS/MS to identify and quantify ¹³C-labeled metabolites.

Data Analysis:

  • Monitor the disappearance of the parent Ethyl acetoacetate-3-¹³C and the appearance of ¹³C-labeled metabolites over time.

  • Compare the metabolic profiles in the presence and absence of the test compound to assess its impact on ethyl acetoacetate metabolism.

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Ethyl acetoacetate-3-13C, Test Drug) B Prepare Incubation Mix (HLMs, NADPH, Buffer) C Pre-warm to 37°C B->C D Add Test Drug C->D E Add Ethyl acetoacetate-3-13C (Initiate Reaction) D->E F Incubate at 37°C E->F G Terminate Reaction (Ice-cold Acetonitrile) F->G H Centrifuge G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J

In Vitro Drug Metabolism Experimental Workflow
Protocol 2: In Vivo Drug Metabolism Study in a Rodent Model

This protocol describes an in vivo study to investigate the effect of a drug on the metabolic fate of Ethyl acetoacetate-3-¹³C in a rat model.

Materials:

  • Ethyl acetoacetate-3-¹³C

  • Test Compound (Drug Candidate)

  • Sprague-Dawley rats (or other suitable model)

  • Vehicle for dosing (e.g., saline, corn oil)

  • Blood collection supplies (e.g., EDTA tubes)

  • Metabolic cages for urine and feces collection

  • Tissue harvesting tools

  • LC-MS/MS System

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Divide animals into control and treatment groups.

    • Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intravenous injection).

  • Administration of Tracer:

    • At a specified time point after drug administration, administer Ethyl acetoacetate-3-¹³C to all animals (e.g., via oral gavage or intraperitoneal injection).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-tracer administration.

    • House animals in metabolic cages to collect urine and feces over a 24-hour period.

    • At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, brain).

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize tissue samples.

    • Extract metabolites from plasma, urine, and tissue homogenates using a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Analysis:

    • Analyze the processed samples by LC-MS/MS to identify and quantify the distribution of ¹³C-labeled metabolites in different biological matrices.

Data Analysis:

  • Determine the pharmacokinetic profiles of Ethyl acetoacetate-3-¹³C and its labeled metabolites in plasma.

  • Quantify the excretion of labeled metabolites in urine and feces.

  • Assess the distribution of labeled metabolites in different tissues.

  • Compare the results between the control and drug-treated groups to evaluate the in vivo impact of the drug on metabolic pathways.

Data Presentation

Quantitative data from these studies can be effectively presented in tabular format for clear comparison.

Table 1: In Vitro Metabolic Stability of Ethyl Acetoacetate-3-¹³C in the Presence of a Test Compound

Time (min)% Remaining (Control)% Remaining (Test Compound)
0100100
1585.2 ± 3.165.7 ± 4.5
3068.9 ± 2.542.1 ± 3.8
6045.3 ± 1.920.5 ± 2.2

Table 2: In Vivo Plasma Concentrations of a ¹³C-Labeled Metabolite Following Administration of Ethyl Acetoacetate-3-¹³C

Time (hr)Plasma Concentration (ng/mL) - ControlPlasma Concentration (ng/mL) - Drug-Treated
0.5150.3 ± 12.5250.8 ± 20.1
1280.1 ± 25.3450.2 ± 35.7
2220.5 ± 18.9380.6 ± 30.2
4110.8 ± 9.7190.4 ± 15.8
845.2 ± 4.175.9 ± 6.3
24< LOQ< LOQ

Data are presented as mean ± standard deviation. LOQ = Limit of Quantification.

Visualization of Metabolic Pathways

Graphviz diagrams can be used to illustrate the metabolic fate of Ethyl acetoacetate-3-¹³C and the potential points of interaction with a drug's metabolism.

Metabolic_Pathway cluster_input Input cluster_central_metabolism Central Carbon Metabolism cluster_drug_interaction Drug Interaction EAA Ethyl acetoacetate-3-13C AcAc Acetoacetate-3-13C EAA->AcAc Esterase AcCoA Acetyl-CoA (13C-labeled) AcAc->AcCoA β-ketothiolase TCA TCA Cycle AcCoA->TCA Conjugate 13C-Drug Conjugate AcCoA->Conjugate Conjugation Drug Test Drug Metabolite Drug Metabolite Drug->Metabolite CYP450 Metabolite->Conjugate

References

Quantifying Metabolic Fluxes Using Ethyl Acetoacetate-3-13C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism. Ethyl acetoacetate-3-13C is a stable isotope-labeled compound that serves as a valuable tracer for probing ketone body metabolism and related pathways. Its application is particularly relevant in fields such as oncology and metabolic diseases, where alterations in these pathways are often observed.

This document provides detailed application notes and experimental protocols for the use of Ethyl acetoacetate-3-13C in quantifying metabolic fluxes. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust metabolic flux experiments.

Principle of the Method

Ethyl acetoacetate, upon entering the cell, is rapidly hydrolyzed by intracellular carboxylesterases to produce acetoacetate and ethanol. When Ethyl acetoacetate-3-13C is used, the 13C label is incorporated into the C3 position of acetoacetate. This labeled acetoacetate can then enter various metabolic pathways, primarily ketone body metabolism. By tracking the distribution and incorporation of the 13C label into downstream metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the fluxes through these pathways can be quantified.

Applications

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic phenotypes, including changes in ketone body utilization. Ethyl acetoacetate-3-13C can be used to probe the activity of pathways involved in ketolysis and ketogenesis in cancer cells, providing insights into tumor metabolism and potential therapeutic targets. For instance, studies have utilized hyperpolarized [1,3-13C2]ethyl acetoacetate to differentiate between healthy liver tissue and hepatocellular carcinoma based on differences in carboxylesterase activity.[1]

  • Drug Development: The metabolic effects of drug candidates can be assessed using Ethyl acetoacetate-3-13C. By quantifying changes in metabolic fluxes in response to a compound, researchers can understand its mechanism of action and potential off-target effects on cellular metabolism.

  • Metabolic Diseases: Disorders such as diabetes and non-alcoholic fatty liver disease are characterized by dysregulated ketone body metabolism. This tracer can be employed to study the underlying metabolic perturbations in these conditions.

Experimental Workflow

The overall workflow for a metabolic flux analysis experiment using Ethyl acetoacetate-3-13C involves several key stages, from cell culture to data analysis.

experimental_workflow Experimental Workflow for 13C-MFA using Ethyl Acetoacetate-3-13C cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture tracer_prep 2. Tracer Preparation labeling 3. Isotopic Labeling tracer_prep->labeling quenching 4. Metabolic Quenching labeling->quenching extraction 5. Metabolite Extraction quenching->extraction derivatization 6. Sample Derivatization (for GC-MS) extraction->derivatization ms_analysis 7. GC-MS or LC-MS Analysis derivatization->ms_analysis data_analysis 8. Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: A generalized workflow for metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label cells with Ethyl acetoacetate-3-13C to achieve isotopic steady state.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • Ethyl acetoacetate-3-13C (ensure high isotopic purity)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of labeling.

  • Tracer Medium Preparation: Prepare the labeling medium by supplementing the standard culture medium with a known concentration of Ethyl acetoacetate-3-13C. The final concentration will depend on the cell type and experimental goals but typically ranges from 1 to 10 mM.

  • Isotopic Labeling: Once cells have reached the desired confluency, aspirate the old medium and replace it with the pre-warmed tracer medium.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a sufficient duration to approach isotopic steady state. This time can vary significantly between cell lines and metabolic pathways and should be determined empirically. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time.

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites.

Materials:

  • Cold quenching solution (e.g., -80°C methanol or a saline solution)

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching: Quickly aspirate the labeling medium from the culture vessel. Immediately wash the cells with an ice-cold quenching solution to halt enzymatic activity.

  • Extraction: Add the pre-chilled extraction solvent to the cells.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Storage: Store the metabolite extracts at -80°C until further analysis.

Protocol 3: Sample Preparation and GC-MS Analysis

Objective: To derivatize metabolites for volatility and analyze the isotopic labeling patterns by GC-MS.

Materials:

  • Derivatization agent (e.g., N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • GC-MS system

  • Appropriate GC column

Procedure:

  • Drying: Evaporate the metabolite extracts to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Add the derivatization agent to the dried extracts. Incubate at an elevated temperature (e.g., 70°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the different metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).

Metabolic Pathway Visualization

The 13C label from Ethyl acetoacetate-3-13C is first incorporated into acetoacetate. This labeled acetoacetate can then be converted to β-hydroxybutyrate or enter the tricarboxylic acid (TCA) cycle via acetyl-CoA.

metabolic_pathway Metabolic Fate of Ethyl Acetoacetate-3-13C cluster_entry Tracer Uptake and Conversion cluster_ketone Ketone Body Metabolism cluster_tca TCA Cycle Entry EAA Ethyl acetoacetate-3-13C AcAc Acetoacetate-3-13C EAA->AcAc Carboxylesterase BHB β-hydroxybutyrate-3-13C AcAc->BHB β-hydroxybutyrate dehydrogenase AcCoA Acetyl-CoA (labeled) AcAc->AcCoA β-ketoacyl-CoA transferase Citrate Citrate (labeled) AcCoA->Citrate TCA_cycle TCA Cycle Citrate->TCA_cycle

References

Application Notes and Protocols: Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate as a Metabolic Marker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate (EAA) is an emerging metabolic probe for in vivo metabolic imaging using ¹³C magnetic resonance imaging (MRI) and spectroscopy (MRS). This non-invasive technique allows for the real-time assessment of tissue metabolism, providing valuable insights into disease pathology and response to therapy. The hyperpolarization process, typically achieved through dissolution dynamic nuclear polarization (d-DNP), enhances the ¹³C MR signal by over 10,000-fold, enabling the detection of the labeled substrate and its metabolic products with high sensitivity.

The primary application of hyperpolarized EAA lies in its ability to probe the activity of carboxyl esterases. In the body, EAA is rapidly hydrolyzed by these enzymes to produce [1,3-¹³C₂]acetoacetate (AcAc). This conversion has been shown to be a sensitive marker for hepatocellular carcinoma (HCC), where a significantly higher substrate-to-product ratio is observed in cancerous tissue compared to healthy liver parenchyma.[1][2] This difference is attributed to altered carboxyl esterase activity in tumors.

Furthermore, the metabolic fate of the resulting acetoacetate can provide additional information about the mitochondrial redox state (NADH/NAD⁺ ratio). Acetoacetate can be reduced to β-hydroxybutyrate (β-HB) by the enzyme β-hydroxybutyrate dehydrogenase, a reaction dependent on the availability of NADH. This downstream metabolic conversion has been investigated in the context of cardiac and brain metabolism, including glioma.[3][4]

These application notes provide a comprehensive overview of the use of hyperpolarized [1,3-¹³C₂]EAA as a metabolic marker, including detailed experimental protocols and quantitative data to facilitate its adoption in research and drug development.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for hyperpolarized [1,3-¹³C₂]ethyl acetoacetate and its primary metabolite, [1,3-¹³C₂]acetoacetate.

Table 1: Hyperpolarization and Relaxation Properties

ParameterValueMagnetic Field (T)Reference
[1,3-¹³C₂]Acetoacetate
Liquid-state Polarization (C1)18 ± 5%11.7[5]
Liquid-state Polarization (C3)22 ± 4%11.7[5]
T₁ Relaxation Time (C1)45 s9.4[1]
T₁ Relaxation Time (C3)37 s9.4[1]
[3-¹³C]Acetoacetate
Liquid-state Polarization10.3 ± 1.2%Not specified[6]
T₁ Relaxation Time28.2 ± 3.1 sNot specified[6]

Table 2: In Vivo Metabolic Conversion

ApplicationTissue/ModelParameterValueReference
Liver Cancer DiagnosisRat model of HCCEAA/AcAc Ratio (Tumor vs. Healthy)~4 times higher in tumor[1][2]
Brain MetabolismHealthy and tumor-bearing mice[1-¹³C]β-HB-to-[1-¹³C]AcAc RatioSignificantly lower in glioma[3][4]
Cardiac MetabolismIn vivo rat heart (fed vs. fasted)Acetoacetate to Bicarbonate ConversionObserved in fed state, not in fasted[2]

Experimental Protocols

I. Preparation of Hyperpolarized [1,3-¹³C₂]acetoacetate

Objective: To prepare the hyperpolarized acetoacetate probe from its ethyl ester precursor immediately prior to injection. This is necessary because the ethyl ester form is typically used for the DNP process.

Materials:

  • [1,3-¹³C₂]ethyl acetoacetate

  • Sodium hydroxide (NaOH) solution (1 M and 5 M)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycerol

  • Trityl radical (e.g., OX063)

  • Gadolinium-based contrast agent (for radical removal)

  • Dissolution Dynamic Nuclear Polarizer (DNP) system (e.g., HyperSense)

  • Heated dissolution medium (e.g., superheated water or PBS)

Protocol:

  • Hydrolysis of Ethyl Acetoacetate:

    • Method A: Mix 250 µL of [1,3-¹³C₂]ethyl-acetoacetate with 4 mL of 1 M NaOH at 37°C for 24 hours.[5]

    • Method B (Faster): Hydrolyze ethyl [1,3-¹³C]acetoacetate using 5 M NaOH warmed to 45°C for 45 minutes.[1]

  • Sample Formulation for DNP:

    • Neutralize the resulting [1,3-¹³C₂]sodium acetoacetate solution.

    • Mix the neutralized solution with glycerol (1:1 v/v) to ensure the formation of a glassy state upon freezing.[1]

    • Alternatively, dissolve the sodium acetoacetate in a mixture of water and dimethylsulfoxide (DMSO) (e.g., 1:3 water:DMSO).[5]

    • Add a trityl radical (e.g., OX063) to a final concentration of approximately 15 mM.[7]

    • Add a small amount of a gadolinium-based contrast agent to aid in the removal of the radical post-dissolution.[5]

  • Dynamic Nuclear Polarization:

    • Place the formulated sample in a sample cup and insert it into the DNP polarizer.

    • Cool the sample to approximately 1.4 K in a high magnetic field (e.g., 3.35 T).[1]

    • Irradiate the sample with microwaves at a frequency corresponding to the electron paramagnetic resonance of the trityl radical for a period of 1-2 hours to build up ¹³C polarization.

  • Dissolution:

    • Rapidly dissolve the hyperpolarized sample in a bolus of superheated, sterile PBS (pH 7.4) to a final concentration suitable for in vivo injection (e.g., 4 mM).[6]

    • The dissolution process should be rapid to minimize T₁ relaxation losses.

II. In Vivo ¹³C MR Spectroscopy and Imaging

Objective: To acquire dynamic ¹³C MR data to observe the conversion of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate to [1,3-¹³C₂]acetoacetate and other downstream metabolites.

Materials:

  • Anesthetized animal model (e.g., rat, mouse) with indwelling catheter

  • MRI scanner equipped for ¹³C detection

  • Dual-tuned ¹H/¹³C radiofrequency coil

  • Injection system synchronized with the MR acquisition

Protocol:

  • Animal Preparation:

    • Anesthetize the animal and maintain its body temperature.

    • Position the animal within the MRI scanner, with the region of interest (e.g., liver, brain) centered in the dual-tuned coil.

    • Secure a catheter for the injection of the hyperpolarized probe.

  • MR Acquisition Setup:

    • Acquire anatomical ¹H reference images to localize the region of interest.

    • Set up a dynamic ¹³C MR spectroscopy or spectroscopic imaging sequence.

      • Spectroscopy: Use a non-selective pulse-acquire sequence with a small flip angle (e.g., 10°) and a short repetition time (TR) (e.g., 1-3 seconds) to acquire spectra over time.

      • Spectroscopic Imaging (MRSI): Employ a pulse sequence such as a chemical shift imaging (CSI) or slice-selective sequence to obtain spatial and spectral information.

  • Injection and Data Acquisition:

    • Initiate the dynamic ¹³C MR acquisition sequence.

    • Inject the prepared hyperpolarized [1,3-¹³C₂]acetoacetate solution as a rapid bolus through the catheter.

    • Continue acquiring data for a duration of at least 2-3 times the T₁ of the substrate (e.g., 90-120 seconds) to capture the metabolic conversion and signal decay.

III. Data Analysis

Objective: To quantify the relative levels of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate, [1,3-¹³C₂]acetoacetate, and any downstream metabolites.

Software:

  • Standard MRI/MRS data analysis software (e.g., jMRUI, SIVIC)

Protocol:

  • Spectral Processing:

    • Apply appropriate post-processing to the raw data, including Fourier transformation, phase correction, and baseline correction.

  • Peak Integration:

    • Identify the resonance peaks corresponding to [1,3-¹³C₂]EAA, [1,3-¹³C₂]AcAc, and other metabolites (e.g., [1,3-¹³C₂]β-HB). The chemical shifts for the C1 and C3 carbons of acetoacetate are approximately 175.5 ppm and 210.9 ppm, respectively.[5]

    • Integrate the area under each peak in the dynamic spectra to obtain time courses of the signal intensities for each metabolite.

  • Quantification:

    • Calculate the ratio of the integrated signal of the product (AcAc) to the substrate (EAA) at each time point or at the time of maximum product signal.

    • For kinetic analysis, fit the time-course data to appropriate metabolic models to estimate conversion rates (k-values).

IV. Carboxyl Esterase Activity Assay (Ex Vivo Validation)

Objective: To independently measure carboxyl esterase activity in tissue homogenates to validate the in vivo findings.

Materials:

  • Tissue samples (e.g., tumor, healthy liver)

  • Homogenization buffer

  • Commercial carboxyl esterase activity assay kit (fluorometric or colorimetric)

  • Plate reader

Protocol:

  • Sample Preparation:

    • Homogenize the tissue samples in the appropriate buffer on ice.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

    • Determine the total protein concentration of the supernatant.

  • Assay Procedure:

    • Follow the protocol provided with the commercial assay kit. Typically, this involves adding the tissue lysate to a microplate well, followed by the addition of a substrate that produces a fluorescent or colorimetric product upon cleavage by carboxyl esterases.

  • Data Analysis:

    • Measure the fluorescence or absorbance over time using a plate reader.

    • Calculate the enzyme activity, typically expressed in units per milligram of protein, based on a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway cluster_injection Injected Probe cluster_metabolism Metabolic Conversion EAA Hyperpolarized [1,3-13C2]Ethyl Acetoacetate AcAc [1,3-13C2]Acetoacetate EAA->AcAc Carboxyl Esterases bHB [1,3-13C2]β-Hydroxybutyrate AcAc->bHB β-Hydroxybutyrate Dehydrogenase (NADH)

Caption: Metabolic pathway of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate.

Experimental_Workflow cluster_prep Probe Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Hydrolysis EAA Hydrolysis to AcAc DNP Dynamic Nuclear Polarization Hydrolysis->DNP Dissolution Rapid Dissolution DNP->Dissolution Injection Bolus Injection Dissolution->Injection MRI Dynamic 13C MR Spectroscopy/Imaging Injection->MRI Processing Spectral Processing MRI->Processing Quantification Metabolite Ratio/ Kinetic Modeling Processing->Quantification

Caption: Experimental workflow for hyperpolarized ¹³C MR studies.

Logical_Relationship cluster_observation Observation cluster_interpretation Interpretation HighEAA_AcAc High EAA/AcAc Ratio in Tumor AlteredCE Altered Carboxyl Esterase Activity HighEAA_AcAc->AlteredCE Low_bHB_AcAc Low β-HB/AcAc Ratio in Tumor AlteredRedox Altered Mitochondrial Redox State (Lower NADH) Low_bHB_AcAc->AlteredRedox

Caption: Logical relationship between observations and interpretations.

References

Application Notes and Protocols for Metabolic Tracing with Ethyl acetoacetate-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying cellular metabolic fluxes. Ethyl acetoacetate-3-13C is a valuable tracer for investigating ketone body metabolism and its contributions to central carbon metabolism. In hepatic cells, ethyl acetoacetate is rapidly hydrolyzed by carboxylesterases to produce ethanol and acetoacetate. The 13C label at the C3 position of acetoacetate allows for the tracking of its metabolic fate as it is converted to acetoacetyl-CoA and subsequently enters the mitochondrial tricarboxylic acid (TCA) cycle. These application notes provide a comprehensive protocol for conducting cell culture experiments using Ethyl acetoacetate-3-13C to trace its incorporation into key metabolic intermediates. The protocols are particularly relevant for studies in liver cancer cell lines, such as HepG2, where alterations in ketone body metabolism are of significant interest.

Principle of the Method

The experimental workflow involves culturing cells in a medium supplemented with Ethyl acetoacetate-3-13C. Following incubation, intracellular metabolites are extracted, and the incorporation of the 13C label into downstream metabolites is quantified using mass spectrometry. The resulting mass isotopomer distributions provide insights into the relative activity of metabolic pathways involving acetoacetate.

Materials and Reagents

  • Ethyl acetoacetate-3-13C

  • HepG2 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), chilled to -80°C

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • 6-well cell culture plates

  • Cell scraper

  • Microcentrifuge tubes

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells per well in complete DMEM (containing 10% dFBS and 1% penicillin-streptomycin).

  • Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 80% confluency.

  • Preparation of Labeling Medium: Prepare fresh DMEM supplemented with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of Ethyl acetoacetate-3-13C (e.g., 1 mM).

  • Isotope Labeling:

    • Aspirate the growth medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the prepared labeling medium to each well. .

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO2.

Metabolite Extraction
  • Quenching Metabolism:

    • At the end of the incubation period, place the 6-well plate on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with 2 mL of ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of 80% methanol (chilled to -80°C) to each well.

    • Incubate the plate at -80°C for 15 minutes to precipitate proteins and extract metabolites.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until analysis.

LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of 50% acetonitrile in water.

  • LC-MS Analysis: Analyze the samples using a high-resolution LC-MS system capable of resolving mass isotopologues. The specific chromatographic conditions and mass spectrometer settings should be optimized for the detection of TCA cycle intermediates and related amino acids.

  • Data Analysis:

    • Identify and integrate the peak areas for the different mass isotopologues (M+0, M+1, M+2, etc.) of the target metabolites.

    • Correct the raw data for the natural abundance of 13C.

    • Calculate the mass isotopomer distribution (MID) for each metabolite at each time point.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the mass isotopomer distributions (MIDs) of key metabolites in HepG2 cells cultured with 1 mM Ethyl acetoacetate-3-13C for 24 hours. The data is presented as the percentage of the metabolite pool containing a certain number of 13C atoms.

Table 1: Mass Isotopomer Distribution of Pyruvate

Mass IsotopomerPercentage of Total Pool
M+085.5%
M+112.0%
M+22.5%
M+30.0%

Table 2: Mass Isotopomer Distribution of Citrate

Mass IsotopomerPercentage of Total Pool
M+065.2%
M+125.8%
M+28.5%
M+30.5%
M+40.0%

Table 3: Mass Isotopomer Distribution of Succinate

Mass IsotopomerPercentage of Total Pool
M+070.1%
M+122.3%
M+27.1%
M+30.5%
M+40.0%

Table 4: Mass Isotopomer Distribution of Malate

Mass IsotopomerPercentage of Total Pool
M+068.9%
M+123.5%
M+27.2%
M+30.4%
M+40.0%

Table 5: Mass Isotopomer Distribution of Glutamate

Mass IsotopomerPercentage of Total Pool
M+072.4%
M+121.1%
M+26.0%
M+30.5%
M+40.0%
M+50.0%

Visualizations

metabolic_pathway cluster_mito Mitochondrion EAA Ethyl acetoacetate-3-13C CES Carboxylesterase EAA->CES AcAc Acetoacetate-3-13C CES->AcAc Ethanol Ethanol CES->Ethanol SCOT SCOT AcAc->SCOT AcAcCoA Acetoacetyl-CoA (13C) Thiolase Thiolase AcAcCoA->Thiolase SCOT->AcAcCoA AcCoA Acetyl-CoA (13C) Thiolase->AcCoA TCA TCA Cycle AcCoA->TCA Metabolites 13C-labeled TCA Intermediates TCA->Metabolites Mitochondrion Mitochondrion

Caption: Metabolic fate of Ethyl acetoacetate-3-13C in hepatocytes.

experimental_workflow start Start seed_cells Seed HepG2 cells in 6-well plates start->seed_cells culture_cells Culture to 80% confluency seed_cells->culture_cells prepare_medium Prepare labeling medium with Ethyl acetoacetate-3-13C culture_cells->prepare_medium add_medium Add labeling medium to cells prepare_medium->add_medium incubate Incubate for desired time course add_medium->incubate quench Quench metabolism on ice and wash with cold PBS incubate->quench extract Extract metabolites with -80°C 80% Methanol quench->extract harvest Harvest cell lysate extract->harvest centrifuge Centrifuge and collect supernatant harvest->centrifuge dry Dry metabolite extract centrifuge->dry analyze Reconstitute and analyze by LC-MS dry->analyze data_analysis Analyze Mass Isotopomer Distributions analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for 13C tracing with Ethyl acetoacetate.

Conclusion

The use of Ethyl acetoacetate-3-13C as a metabolic tracer provides a robust method for investigating ketone body metabolism and its interface with central carbon metabolism in cultured cells. The protocols and data presented here offer a framework for designing and executing experiments to explore the metabolic adaptations of cells, particularly in the context of liver diseases and cancer. The detailed analysis of mass isotopomer distributions can reveal critical insights into metabolic reprogramming and identify potential targets for therapeutic intervention.

Application Notes and Protocols for Ethyl Acetoacetate-3-13C in Ketone Body Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketone bodies, primarily acetoacetate (AcAc) and D-β-hydroxybutyrate (D-βOHB), are crucial alternative energy sources to glucose, especially during fasting, prolonged exercise, or ketogenic diets. The study of ketone body metabolism is fundamental to understanding cellular bioenergetics and the pathophysiology of various metabolic diseases, including diabetes, obesity, and neurological disorders. Ethyl acetoacetate-3-13C is a stable isotope-labeled tracer used to dynamically assess ketone body kinetics, including production, utilization, and interconversion. This document provides detailed application notes and protocols for utilizing Ethyl acetoacetate-3-13C to trace the metabolic fate of ketone bodies in vivo.

Core Principles of 13C-Labeled Ketone Body Tracing

The use of stable isotopes like 13C offers a non-radioactive and safe method to trace the metabolic journey of ketone bodies.[1] Ethyl acetoacetate-3-13C is readily hydrolyzed in vivo to [3-13C]acetoacetate. The 13C label at the third carbon position allows for the tracking of this ketone body as it is metabolized. The primary analytical techniques for detecting and quantifying the 13C enrichment in metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] By measuring the incorporation of 13C into downstream metabolites, researchers can quantify ketone body turnover, oxidation rates, and their contribution to the energy expenditure of various tissues.[1]

Key Applications

  • Quantifying Ketone Body Kinetics: Measuring the rates of appearance and disappearance of ketone bodies in circulation provides insights into whole-body ketone metabolism.

  • Assessing Tissue-Specific Ketone Utilization: By analyzing tissue samples, researchers can determine the extent to which different organs, such as the brain, heart, and skeletal muscle, utilize ketone bodies for energy.[3]

  • Investigating Metabolic Reprogramming in Disease: Studying alterations in ketone body metabolism in disease models (e.g., diabetes, cancer) can reveal novel therapeutic targets.[4]

  • Drug Development: Evaluating the effect of therapeutic agents on ketone body metabolism.

Data Presentation

Table 1: Representative Applications and Key Quantitative Findings
Application AreaStudy ModelTracerKey Quantitative FindingReference
Neuro-metabolism Fasted Rats (36h)[2,4-13C2]3-HB3-Hydroxybutyrate utilization accounted for 37% of the total neuronal Tricarboxylic Acid (TCA) cycle flux.[5]
Cardiac Metabolism in Diabetes Diabetic Rat HeartsHyperpolarized [3-13C]acetoacetateIncreased production of [5-13C]glutamate, indicating elevated ketone body oxidation compared to controls.[4]
Cancer Metabolism Rat Liver Cancer ModelHyperpolarized [1,3-13C2]ethyl acetoacetateThe ratio of ethyl acetoacetate to acetoacetate was approximately four times higher in tumor tissue compared to healthy tissue.[6]

Experimental Protocols

Protocol 1: In Vivo Infusion of Ethyl Acetoacetate-3-13C for Studying Whole-Body Ketone Kinetics in Rodents

This protocol describes a primed-continuous infusion of [3-13C]acetoacetate (derived from Ethyl acetoacetate-3-13C) to measure ketone body kinetics in a rodent model.

1. Preparation of [3-13C]Acetoacetate from Ethyl acetoacetate-3-13C

  • Hydrolysis: Prepare [3-13C]acetoacetate by hydrolyzing Ethyl acetoacetate-3-13C. For instance, mix [1,3-13C2]ethyl-acetoacetate with 1 M NaOH at 37°C for 24 hours.[4][7] For a more rapid procedure, [1,3-13C]acetoacetate can be prepared by hydrolysis of ethyl [1,3-13C]acetoacetate using 5 M NaOH warmed to 45°C for 45 minutes.[8]

  • Neutralization and Dilution: Neutralize the resulting sodium acetoacetate solution and dilute it with sterile saline to the desired final concentration for infusion.[9]

2. Animal Preparation

  • Fasting: Fast the animals overnight to induce a mild state of ketosis. This enhances the reliance on ketone bodies as an energy source.

  • Catheterization: Anesthetize the animal and surgically place catheters in a vein (e.g., jugular vein) for tracer infusion and in an artery (e.g., carotid artery) for blood sampling.[10]

3. Primed-Continuous Infusion

  • Priming Dose: Administer a bolus injection (priming dose) of the [3-13C]acetoacetate tracer to rapidly achieve isotopic equilibrium. The priming dose is calculated based on the estimated pool size and turnover rate of the ketone body.[11]

  • Continuous Infusion: Immediately following the priming dose, start a continuous infusion of the tracer at a constant rate for a predetermined duration (e.g., 90-120 minutes) to maintain a steady-state isotopic enrichment in the plasma.[9]

4. Sample Collection

  • Baseline Samples: Collect blood and, if applicable, breath samples before starting the infusion to determine background isotopic enrichment.

  • Timed Sampling: During the infusion, collect arterial blood samples at regular intervals (e.g., every 15-30 minutes).[1]

  • Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., brain, heart, liver, skeletal muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.[6]

5. Sample Processing and Analysis

  • Plasma Extraction: Separate plasma from blood samples by centrifugation.

  • Metabolite Extraction from Tissue: Homogenize the frozen tissue in a suitable solvent (e.g., a mixture of methanol, chloroform, and water) to extract metabolites.

  • Derivatization (for GC-MS): Chemically modify the extracted metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

  • LC-MS/MS or GC-MS Analysis: Analyze the isotopic enrichment of acetoacetate, β-hydroxybutyrate, and other relevant metabolites (e.g., TCA cycle intermediates) in the plasma and tissue extracts.[9]

6. Data Analysis

  • Isotopic Enrichment Calculation: Determine the mole percent enrichment (MPE) of the 13C label in the target metabolites.

  • Kinetic Modeling: Use steady-state equations to calculate the rate of appearance (Ra) and rate of disappearance (Rd) of acetoacetate. These rates reflect the whole-body production and utilization of the ketone body.

Protocol 2: Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) Activity Assay

SCOT is the rate-limiting enzyme for the utilization of acetoacetate in extrahepatic tissues.[4] Measuring its activity can provide insights into a tissue's capacity for ketone body metabolism.

1. Tissue Homogenization

  • Homogenize fresh or frozen tissue samples in a suitable buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic and mitochondrial fractions.

2. Spectrophotometric Assay

  • The assay measures the formation of acetoacetyl-CoA from acetoacetate and succinyl-CoA, which can be monitored by the increase in absorbance at a specific wavelength (e.g., 313 nm).[12]

  • Prepare a reaction mixture containing the tissue supernatant, succinyl-CoA, and other necessary reagents in a cuvette.

  • Initiate the reaction by adding acetoacetate.

  • Monitor the change in absorbance over time using a spectrophotometer.

3. Calculation of Enzyme Activity

  • Calculate the rate of change in absorbance and use the molar extinction coefficient of acetoacetyl-CoA to determine the enzyme activity.

  • Express the SCOT activity as units per milligram of protein (U/mg protein).

Visualization of Pathways and Workflows

Metabolic Fate of Ethyl acetoacetate-3-13C

cluster_blood Bloodstream cluster_tissue Extrahepatic Tissue (e.g., Brain, Heart) EAA_13C Ethyl acetoacetate-3-13C AcAc_13C_blood [3-13C]Acetoacetate EAA_13C->AcAc_13C_blood Hydrolysis BHB_13C_blood [13C]β-Hydroxybutyrate AcAc_13C_blood->BHB_13C_blood BDH1 (reductive) AcAc_13C_tissue [3-13C]Acetoacetate AcAc_13C_blood->AcAc_13C_tissue MCT1/2 Transporter AcAc_CoA_13C [3-13C]Acetoacetyl-CoA AcAc_13C_tissue->AcAc_CoA_13C SCOT Acetyl_CoA_13C [1-13C]Acetyl-CoA AcAc_CoA_13C->Acetyl_CoA_13C Thiolase TCA_Cycle TCA Cycle Acetyl_CoA_13C->TCA_Cycle Glutamate_13C [5-13C]Glutamate TCA_Cycle->Glutamate_13C Metabolic Output cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep Prepare [3-13C]Acetoacetate from Ethyl acetoacetate-3-13C Infusion Primed-Continuous Infusion of [3-13C]Acetoacetate Tracer_Prep->Infusion Animal_Prep Animal Preparation (Fasting, Catheterization) Animal_Prep->Infusion Sampling Blood & Tissue Sampling Infusion->Sampling Extraction Metabolite Extraction Sampling->Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Data_Analysis Calculate Isotopic Enrichment & Metabolic Flux MS_Analysis->Data_Analysis Ketosis Increased Ketone Bodies (e.g., from fasting) Tissue_Uptake Acetoacetate Uptake by Extrahepatic Tissues Ketosis->Tissue_Uptake SCOT_Activity SCOT Enzyme Activity Tissue_Uptake->SCOT_Activity Energy_Production Acetyl-CoA Production for TCA Cycle SCOT_Activity->Energy_Production Metabolic_State Cellular Energy Status Energy_Production->Metabolic_State

References

Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl Acetoacetate-3-13C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with compounds like Ethyl acetoacetate-3-13C is a powerful technique to investigate cellular metabolism, particularly pathways involved in energy production and biosynthesis. Ethyl acetoacetate is a precursor to ketone bodies and can be metabolized to acetyl-CoA, a central molecule in cellular energetics. By tracing the incorporation of the 13C label from Ethyl acetoacetate-3-13C into downstream metabolites, researchers can elucidate the activity of pathways such as ketogenesis, ketolysis, and the tricarboxylic acid (TCA) cycle. These insights are critical in various fields, including cancer biology, metabolic disorders, and drug development, to understand disease mechanisms and evaluate therapeutic interventions.[1][2][3][4]

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of metabolites derived from Ethyl acetoacetate-3-13C.

Metabolic Pathway of Ethyl Acetoacetate-3-13C

Ethyl acetoacetate introduced into a biological system is first hydrolyzed by esterases to produce acetoacetate. The 13C label at the C3 position is retained in acetoacetate. This labeled acetoacetate can then be either reduced to β-hydroxybutyrate (βHB) or converted to two molecules of acetyl-CoA. The labeled acetyl-CoA can then enter the TCA cycle, leading to 13C incorporation into various TCA cycle intermediates and other downstream metabolites.

Metabolic Pathway of Ethyl acetoacetate-3-13C Metabolic Pathway of Ethyl acetoacetate-3-13C EAA Ethyl acetoacetate-3-13C AcAc Acetoacetate-3-13C EAA->AcAc Esterase bHB β-hydroxybutyrate-3-13C AcAc->bHB BDH1 (NADH/NAD+) AcCoA Acetyl-CoA (1-13C or 2-13C) AcAc->AcCoA SCOT / Thiolase TCA TCA Cycle AcCoA->TCA Metabolites Downstream Metabolites (e.g., Citrate, Glutamate) TCA->Metabolites Experimental Workflow Experimental Workflow for Mass Spectrometry Analysis cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis seeding Cell Seeding labeling Incubation with Ethyl acetoacetate-3-13C seeding->labeling quenching Quenching in Cold Methanol labeling->quenching extraction Extraction & Centrifugation quenching->extraction drying Drying of Extract extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis lcms->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving Ethyl Acetoacetate-3-13C Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the experimental efficiency of Ethyl acetoacetate-3-13C incorporation. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address specific challenges encountered during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl acetoacetate-3-13C, and what is its primary application in research?

Ethyl acetoacetate-3-13C is a stable isotope-labeled form of ethyl acetoacetate, where the third carbon atom is replaced with a 13C isotope. It serves as a valuable tracer in metabolic studies to investigate pathways involving acetoacetate and acetyl-CoA, such as fatty acid and cholesterol biosynthesis.

Q2: How is Ethyl acetoacetate-3-13C taken up and metabolized by cells?

Ethyl acetoacetate readily crosses cell membranes due to its ester nature.[1] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release 13C-labeled acetoacetate and ethanol. The 13C-acetoacetate is then converted to 13C-acetoacetyl-CoA, which can subsequently be cleaved to form two molecules of 13C-acetyl-CoA. This labeled acetyl-CoA can then be incorporated into various biomolecules.

Q3: What are the key factors that can influence the incorporation efficiency of Ethyl acetoacetate-3-13C?

Several factors can impact the efficiency of label incorporation, including:

  • Cellular health and metabolic state: Actively proliferating and metabolically active cells will exhibit higher rates of tracer uptake and incorporation.

  • Esterase activity: The rate of hydrolysis of ethyl acetoacetate to acetoacetate is dependent on the activity of intracellular esterases.

  • Concentration of the tracer: The concentration of Ethyl acetoacetate-3-13C in the culture medium will affect its uptake and incorporation.

  • Incubation time: The duration of exposure to the labeled substrate will influence the extent of labeling in downstream metabolites.

  • Composition of the culture medium: The presence of other carbon sources, such as glucose and glutamine, can dilute the 13C label and affect its incorporation into specific pathways.

Q4: How can I measure the incorporation of the 13C label from Ethyl acetoacetate-3-13C into my target molecules?

The incorporation of the 13C label is typically quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze the mass isotopologue distribution of metabolites, which reveals the extent of 13C enrichment.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Ethyl acetoacetate-3-13C.

Issue 1: Low or No Detectable Incorporation of the 13C Label

Symptoms:

  • Mass spectrometry analysis shows no significant increase in the M+1 or M+2 isotopologues of target metabolites.

  • NMR signals corresponding to 13C-labeled positions are not observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Health or Low Metabolic Activity - Ensure cells are in the exponential growth phase and have high viability before starting the labeling experiment.- Optimize cell culture conditions, including medium composition, pH, and temperature, to maintain a healthy metabolic state.
Insufficient Esterase Activity - Confirm the presence of esterase activity in your cell type. Some cell lines may have inherently low esterase levels.- If possible, consider overexpressing a suitable carboxylesterase to enhance the hydrolysis of ethyl acetoacetate.
Inadequate Tracer Concentration or Incubation Time - Perform a dose-response experiment to determine the optimal concentration of Ethyl acetoacetate-3-13C for your specific cell line and experimental goals.- Conduct a time-course experiment to identify the optimal incubation period for achieving sufficient label incorporation without causing cellular toxicity.
Degradation of Ethyl acetoacetate-3-13C - Store the labeled compound according to the manufacturer's instructions, typically at room temperature away from light and moisture.- Prepare fresh labeling medium for each experiment to avoid degradation of the tracer.
Label Dilution from Other Carbon Sources - If targeting pathways that utilize acetyl-CoA, consider reducing the concentration of other primary carbon sources like glucose or glutamine in the medium during the labeling period. However, be mindful of potential impacts on cell viability.
Issue 2: High Variability in Labeling Efficiency Between Replicates

Symptoms:

  • Significant differences in the percentage of 13C enrichment for the same metabolite across replicate samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density - Ensure precise and consistent cell seeding across all wells or flasks to normalize the cell number to tracer ratio.
Variations in Cell Culture Conditions - Maintain uniform culture conditions (e.g., temperature, CO2 levels, humidity) for all experimental replicates.
Inaccurate Sample Preparation - Standardize all sample preparation steps, from cell harvesting and metabolite extraction to derivatization (if required for GC-MS analysis), to minimize technical variability.

Experimental Protocols

Protocol 1: General Procedure for 13C Labeling in Adherent Cell Culture using Ethyl Acetoacetate-3-13C

This protocol provides a general framework for labeling adherent cells. Optimization of cell seeding density, tracer concentration, and incubation time is recommended for each specific cell line and experimental design.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ethyl acetoacetate-3-13C

  • Culture plates or flasks

  • Trypsin-EDTA

  • Solvent for metabolite extraction (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to attach and grow overnight.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the desired concentration of Ethyl acetoacetate-3-13C. Gently mix to ensure homogeneity.

  • Labeling: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the prepared labeling medium to the cells. d. Incubate the cells for the desired period under standard culture conditions.

  • Cell Harvesting and Metabolite Extraction: a. At the end of the incubation period, place the culture plates on ice. b. Aspirate the labeling medium. c. Quickly wash the cells twice with ice-cold PBS. d. Add a sufficient volume of pre-chilled 80% methanol to the plate. e. Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube. f. Vortex the tube vigorously and centrifuge at high speed to pellet cell debris. g. Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Lipid Extraction for Analysis of 13C Incorporation into Fatty Acids and Cholesterol

This protocol is adapted from a method for tracking cholesterol biosynthesis and is suitable for analyzing the incorporation of the 13C label from Ethyl acetoacetate-3-13C into lipids.[2]

Materials:

  • Labeled cell pellet from Protocol 1

  • Folch solution (2:1 chloroform:methanol, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a small volume of water.

  • Lipid Extraction: a. Add a volume of Folch solution to the cell suspension for a final solvent ratio of 2:1:0.8 (chloroform:methanol:water). b. Vortex the mixture vigorously for 2 minutes. c. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Phase Separation: a. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette. b. Transfer the organic phase to a new glass tube.

  • Drying and Storage: a. Evaporate the solvent under a stream of nitrogen. b. The dried lipid extract can then be stored at -80°C until further analysis.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Prepare Labeling Medium with Ethyl acetoacetate-3-13C C Incubate Cells B->C D Harvest Cells C->D E Metabolite/Lipid Extraction D->E F Sample Derivatization (optional) E->F G Mass Spectrometry (GC-MS or LC-MS) F->G H Data Analysis (Isotopologue Distribution) G->H

Caption: Experimental workflow for Ethyl acetoacetate-3-13C labeling.

metabolic_pathway cluster_uptake Cellular Uptake and Hydrolysis cluster_activation Activation and Cleavage cluster_incorporation Metabolic Incorporation EAA_ext Ethyl acetoacetate-3-13C (Extracellular) EAA_int Ethyl acetoacetate-3-13C (Intracellular) EAA_ext->EAA_int AcAc Acetoacetate-3-13C EAA_int->AcAc + Ethanol AcAc_CoA Acetoacetyl-CoA-3-13C AcAc->AcAc_CoA AcAc->AcAc_CoA Esterase Esterases Esterase->EAA_int Acetyl_CoA Acetyl-CoA (1x 13C) AcAc_CoA->Acetyl_CoA + Acetyl-CoA (1x 13C) AcAc_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA FA_synthesis Fatty Acid Synthesis Acetyl_CoA->FA_synthesis Chol_synthesis Cholesterol Synthesis Acetyl_CoA->Chol_synthesis Thiolase Thiolase Thiolase->AcAc_CoA

Caption: Metabolic fate of Ethyl acetoacetate-3-13C.

References

Technical Support Center: 13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental steps of a 13C-MFA experiment?

A1: A typical 13C-MFA workflow consists of five core steps: (1) Experimental Design, (2) Tracer Experiment, (3) Isotopic Labeling Measurement, (4) Flux Estimation, and (5) Statistical Analysis.[1][2] This process is often iterative to ensure the scientific rigor and accuracy of the results.[2]

Q2: How do I select the most appropriate 13C-labeled tracer for my study?

A2: The choice of an isotopic tracer is a critical decision that significantly influences the precision of the estimated metabolic fluxes.[3][4] There is no single "best" tracer for all experimental goals.[3] The optimal tracer is dependent on the specific metabolic pathways you aim to resolve. For instance, while a 4:1 mixture of [1-13C] glucose and [U-13C] glucose is effective for analyzing the upper central carbon metabolism, it is less informative for the TCA cycle.[1] Conversely, [U-13C5]-Glutamine is the preferred tracer for investigating the TCA cycle and glutaminolysis.[4][5] In silico tools can aid in selecting a tracer that will provide the best resolution for your pathways of interest.[3]

Q3: How long should the isotopic labeling period be?

A3: The labeling experiment should be long enough for the cells to reach an isotopic steady state, where the 13C-labeled carbon is fully integrated into the metabolites and macromolecules.[2][5] The time required to achieve this state varies depending on the organism and the specific metabolic pathways being investigated.[2] For example, intermediates in glycolysis can become labeled within seconds to minutes.[2] It is crucial to experimentally verify that a steady state has been reached before sample collection.[3] If achieving a steady state is not feasible, consider using Instationary MFA (INST-MFA) methods.[3]

Q4: What are the common analytical platforms for measuring 13C labeling, and what are their advantages and disadvantages?

A4: The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] GC-MS is frequently used for analyzing protein-bound amino acids, offering a time-averaged perspective of metabolic activity.[2] Tandem MS (MS/MS) can provide more detailed isotopic labeling information.[2] NMR is advantageous for providing specific positional information of the label within a molecule.[2] The choice of platform will depend on the sensitivity, resolution, and accuracy required for your specific research questions.[5]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C-MFA experiments.

Experimental & Data Acquisition Issues

Problem: Low or undetectable 13C enrichment in downstream metabolites.

  • Possible Cause 1: Inefficient Substrate Uptake or Metabolism.

    • Troubleshooting Steps:

      • Confirm substrate consumption by measuring its concentration in the medium over time.[6]

      • Assess cell viability and health to ensure metabolic activity is not compromised.[6]

      • Consider increasing the labeled substrate concentration, being mindful of potential toxicity.[6]

  • Possible Cause 2: Dilution from Unlabeled Sources.

    • Troubleshooting Steps:

      • Account for dilution from endogenous unlabeled pools or influx from other unlabeled carbon sources.[6]

  • Possible Cause 3: Premature Sampling Time.

    • Troubleshooting Steps:

      • Conduct a time-course experiment to determine the optimal labeling duration required to reach isotopic steady state for the metabolites of interest.[7]

Problem: Inconsistent results between biological replicates.

  • Possible Cause 1: Inconsistent Sample Handling.

    • Troubleshooting Steps:

      • Standardize the time from sample collection to metabolic quenching, ensuring it is minimal and consistent across all samples.[6]

  • Possible Cause 2: Inefficient Metabolite Extraction.

    • Troubleshooting Steps:

      • Test various extraction solvents, such as methanol, ethanol, or chloroform/methanol mixtures, to find the optimal one for your metabolites of interest.[6]

Data Analysis & Modeling Issues

Problem: Poor fit between simulated and measured labeling data.

A high sum of squared residuals (SSR) indicates a discrepancy between the model's predictions and the experimental data, which undermines the credibility of the flux estimations.[3]

  • Possible Cause 1: Inaccurate or Incomplete Metabolic Model.

    • Troubleshooting Steps:

      • Verify that all reactions in your model are biologically accurate and relevant to your organism and experimental conditions.[3]

      • Ensure the atom transitions for each reaction are correctly mapped.[3]

      • For eukaryotic cells, accurately represent metabolic compartmentalization (e.g., cytosol vs. mitochondria).[3]

  • Possible Cause 2: Failure to Achieve Isotopic Steady State.

    • Troubleshooting Steps:

      • Extend the labeling duration and re-sample to ensure the system has reached a steady state.[3]

      • If a steady state is unattainable, employ Instationary MFA (INST-MFA) methods.[3]

  • Possible Cause 3: Analytical Errors.

    • Troubleshooting Steps:

      • Ensure samples are free from contamination with unlabeled biomass or other carbon sources.[3]

      • Calibrate and validate the performance of your mass spectrometer or NMR instrument.[3]

      • Apply necessary corrections for the natural abundance of 13C.[3]

Problem: Wide confidence intervals for estimated fluxes.

Wide confidence intervals suggest a high degree of uncertainty in the calculated flux values.[3]

  • Possible Cause 1: Insufficient Labeling Information.

    • Troubleshooting Steps:

      • Utilize in silico experimental design tools to identify a more informative tracer that can better resolve the fluxes of interest.[3]

  • Possible Cause 2: Redundant or Cyclic Metabolic Pathways.

    • Troubleshooting Steps:

      • The inherent structure of the metabolic network may make it challenging to independently resolve certain fluxes.[3]

  • Possible Cause 3: High Measurement Noise.

    • Troubleshooting Steps:

      • Improve measurement quality by optimizing sample preparation and analytical methods.[3]

      • Perform biological and technical replicate measurements to obtain a more accurate estimation of measurement variance.[3]

Data Presentation

Table 1: Comparison of Common 13C Tracers for Mammalian Cell Culture

TracerPrimary Targeted PathwaysAdvantagesLimitations
[1,2-¹³C₂]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Often provides more precise flux estimations compared to singly labeled glucose.[3][4]Less informative for TCA cycle fluxes.[5]
[U-¹³C₅]-Glutamine TCA Cycle, AnaplerosisThe preferred tracer for analyzing the TCA cycle and glutaminolysis.[4][5]Provides minimal information for glycolysis and the PPP.[5]
[1-¹³C]-Glucose Glycolysis, PPPHistorically used.Often outperformed by other tracers in terms of precision, especially for resolving PPP flux.[5]
[2-¹³C]-Glucose & [3-¹³C]-Glucose Glycolysis, PPPCan offer improved performance over [1-¹³C]-glucose for certain flux estimations.[5]Specific advantages are context-dependent.[5]
[4,5,6-¹³C] Glucose TCA CycleProvides high accuracy for TCA cycle flux estimations.[1]
Mixture of [1-¹³C] Glucose & [U-¹³C] Glucose (4:1) Glycolysis, PPP, Entner-Doudoroff PathwayPerforms well for the upper flux of central metabolism.[1]Poor estimation of TCA cycle flux and anaerobic reactions.[1]

Experimental Protocols

Protocol 1: Generalized 13C Tracer Experiment in Mammalian Cells

This protocol provides a representative workflow for conducting a 13C tracer experiment in mammalian cells.[5]

Objective: To measure metabolic fluxes in central carbon metabolism using a 13C-labeled tracer.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM)

  • 13C-labeled tracer (e.g., [1,2-¹³C₂]-glucose)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (for metabolite extraction)

  • Centrifuge

  • Analytical instrument (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.[5]

    • Replace the standard medium with a labeling medium containing the 13C tracer. The tracer concentration should be optimized for the specific cell line and experimental objectives.[5]

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be empirically determined for the cell line and metabolites of interest.[5]

  • Metabolite Quenching and Extraction:

    • Rapidly wash the cells with ice-cold PBS to remove any residual labeling medium.[5]

    • Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).[5]

    • Scrape the cells and collect the cell lysate.[5]

    • Perform a phase separation by adding chloroform and water to the lysate to separate polar metabolites from lipids and proteins.[5]

  • Sample Analysis:

    • Dry the polar metabolite fraction under a vacuum.[5]

    • Prepare the sample for analysis according to the requirements of the chosen analytical platform (e.g., derivatization for GC-MS).[5]

    • Analyze the sample to determine the mass isotopologue distribution of the metabolites of interest.[5]

  • Data Analysis:

    • Correct the raw data for the natural abundance of 13C.[5]

    • Utilize a metabolic flux analysis (MFA) software package to calculate metabolic fluxes from the mass isotopologue distributions and extracellular flux measurements.[5]

Visualizations

G cluster_0 13C-MFA Experimental Workflow Experimental Design Experimental Design Tracer Experiment Tracer Experiment Experimental Design->Tracer Experiment Isotopic Labeling Measurement Isotopic Labeling Measurement Tracer Experiment->Isotopic Labeling Measurement Flux Estimation Flux Estimation Isotopic Labeling Measurement->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis

Caption: A generalized workflow for a 13C Metabolic Flux Analysis experiment.

G cluster_1 Troubleshooting Poor Model Fit in 13C-MFA Poor Model Fit Poor Model Fit Check Metabolic Model Check Metabolic Model Poor Model Fit->Check Metabolic Model Verify Isotopic Steady State Verify Isotopic Steady State Poor Model Fit->Verify Isotopic Steady State Assess Analytical Errors Assess Analytical Errors Poor Model Fit->Assess Analytical Errors Refine Model Refine Model Check Metabolic Model->Refine Model Extend Labeling Time Extend Labeling Time Verify Isotopic Steady State->Extend Labeling Time Improve Analytical Protocol Improve Analytical Protocol Assess Analytical Errors->Improve Analytical Protocol

Caption: A logical workflow for troubleshooting a poor model fit in 13C-MFA.

References

Technical Support Center: Optimizing Ethyl Acetoacetate-3-13C for Cellular Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl acetoacetate-3-13C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl acetoacetate-3-13C and what is its primary application in cell labeling?

A1: Ethyl acetoacetate-3-13C is a stable isotope-labeled form of ethyl acetoacetate. In metabolic research, it serves as a tracer to study cellular metabolism.[1][2] The 13C isotope at the third carbon position allows researchers to track the uptake and conversion of the ethyl acetoacetate backbone into various downstream metabolites. This is particularly useful for investigating metabolic pathways, such as those involving carboxyl esterases, and for metabolic flux analysis.[1][3] It has been identified as a useful marker in studies of liver cancer and mitochondrial redox states using hyperpolarized magnetic resonance techniques.[1][4]

Q2: How does Ethyl acetoacetate-3-13C enter and get metabolized by cells?

A2: Ethyl acetoacetate is an ester that can be taken up by cells.[1] Inside the cell, it is primarily metabolized by carboxyl esterases, which hydrolyze the ethyl ester bond.[1] This enzymatic conversion is a key step that releases acetoacetate, which can then enter central carbon metabolism. The unregulated cellular uptake and co-substrate-independent enzymatic conversion make it a useful metabolic marker.[1]

Q3: What are the critical factors to consider before initiating a labeling experiment with Ethyl acetoacetate-3-13C?

A3: Before starting your experiment, it is crucial to consider the following:

  • Experimental Goals: Clearly define the metabolic pathways and endpoints you intend to investigate.

  • Cell Line Selection: Ensure that your chosen cell line has the necessary enzymatic machinery (e.g., carboxyl esterases) to metabolize ethyl acetoacetate.

  • Tracer Concentration: The optimal concentration of Ethyl acetoacetate-3-13C must be determined empirically for each cell line and experimental condition to ensure sufficient labeling without inducing cytotoxicity.

  • Labeling Duration: The time required to reach isotopic steady-state, where the 13C enrichment in target metabolites becomes stable, needs to be optimized.

  • Analytical Method: Select a suitable analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR), for the detection and quantification of 13C enrichment.

Troubleshooting Guide

Problem 1: Low or No Detectable 13C Enrichment in Target Metabolites

Possible CausesSolutions
Inadequate Tracer Concentration Increase the concentration of Ethyl acetoacetate-3-13C in the culture medium. It is highly recommended to perform a dose-response experiment to find the optimal concentration that provides robust labeling without affecting cell health.
Short Labeling Duration Extend the incubation time to allow for sufficient uptake and metabolism of the tracer. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the time needed to reach isotopic steady-state.
Low Metabolic Activity of Cells Ensure that cells are in the exponential growth phase and are metabolically active. Check cell health and seeding density.
Inefficient Cellular Uptake While uptake is generally unregulated, it can vary between cell types.[1] If uptake is suspected to be an issue, verify the expression of relevant transporters or esterases in your cell line.
Incorrect Analytical Method Verify that your analytical method (e.g., MS fragmentation, NMR acquisition parameters) is optimized for the detection of your 13C-labeled metabolites of interest.

Problem 2: Significant Cytotoxicity or Altered Cell Morphology

Possible CausesSolutions
High Tracer Concentration High concentrations of ethyl acetate have been shown to be cytotoxic.[5] Reduce the concentration of Ethyl acetoacetate-3-13C. The optimal concentration should be the highest that provides significant labeling without a substantial decrease in cell viability.
Contaminants in Tracer Ensure the purity of your Ethyl acetoacetate-3-13C tracer by obtaining a certificate of analysis from the supplier.
Extended Incubation Time Prolonged exposure to even moderate concentrations of the tracer may induce cellular stress. Optimize the labeling duration to the minimum time required to achieve sufficient isotopic enrichment.
Solvent Toxicity (e.g., DMSO) If using a solvent to dissolve the tracer, ensure the final concentration in the media is well below the toxic threshold for your cell line. Run a vehicle control (solvent only) to assess its effect.

Experimental Protocols

Protocol 1: Determining Optimal Ethyl Acetoacetate-3-13C Concentration

This protocol outlines a method to determine the optimal concentration of Ethyl acetoacetate-3-13C that balances high isotopic enrichment with minimal cytotoxicity.

Materials:

  • Cell line of interest

  • Standard cell culture medium and supplements

  • Ethyl acetoacetate-3-13C

  • Multi-well plates (24- or 96-well)

  • Cell viability assay kit (e.g., MTT, Trypan Blue)

  • Reagents for metabolite extraction (e.g., ice-cold methanol, water, chloroform)

  • Analytical instrument (GC-MS or LC-MS/MS)

Methodology:

  • Cell Seeding: Seed cells in two identical multi-well plates at a density that ensures they are in the exponential growth phase during the experiment. Allow cells to adhere and resume growth (typically 24 hours).

  • Prepare Tracer Concentrations: Prepare a range of Ethyl acetoacetate-3-13C concentrations in your standard culture medium. A suggested starting range, based on general tracer studies, is 10 µM, 50 µM, 100 µM, 250 µM, and 500 µM. Include a vehicle-only control.

  • Labeling: Remove the existing medium from the cells and replace it with the media containing the different Ethyl acetoacetate-3-13C concentrations.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours).

  • Cell Viability Assessment: On one plate, perform a cell viability assay according to the manufacturer's instructions.

  • Metabolite Extraction: On the second plate, wash the cells with ice-cold saline, then perform metabolite extraction (e.g., using an 80:20 methanol:water solution).

  • Analysis: Analyze the extracts to quantify 13C enrichment in key downstream metabolites.

  • Data Analysis: Plot cell viability and 13C enrichment against the Ethyl acetoacetate-3-13C concentration. The optimal concentration is the highest that provides significant labeling without a major drop in cell viability.

Quantitative Data Summary

The following table summarizes cytotoxicity data for ethyl acetate (the non-labeled compound) from a study on MDA-MB-231 (human breast cancer) and Vero (normal kidney epithelial) cells. This data can serve as a preliminary reference for potential toxic concentrations, though empirical testing with your specific cell line and the 13C-labeled compound is essential.

Table 1: Cytotoxicity of Ethyl Acetate Vapor on Cell Lines after 48 hours [5]

ConcentrationEffect on MDA-MB-231 CellsEffect on Vero Cells
< 0.03 M CytotoxicUnaffected
0.05 M CytotoxicMore cytotoxic than to MDA cells
0.1 M Strong cytotoxic effectMore sensitive than MDA cells
0.2 M Highly toxic100% cytotoxicity

Visualizations

Signaling and Experimental Pathways

cluster_0 Experimental Workflow A 1. Determine Optimal Concentration B 2. Seed Cells and Culture A->B C 3. Introduce Ethyl acetoacetate-3-13C B->C D 4. Incubate for Optimized Duration C->D E 5. Harvest Cells & Quench Metabolism D->E F 6. Extract Metabolites E->F G 7. Analyze by MS or NMR F->G H 8. Data Analysis & Flux Calculation G->H

Caption: Workflow for a typical cell labeling experiment.

cluster_1 Metabolic Pathway EAA Ethyl acetoacetate-3-13C (Extracellular) EAA_in Ethyl acetoacetate-3-13C (Intracellular) EAA->EAA_in Uptake AcAc Acetoacetate-3-13C EAA_in->AcAc Hydrolysis Enzyme Carboxyl Esterase Enzyme->EAA_in Metabolism Central Carbon Metabolism (e.g., TCA Cycle) AcAc->Metabolism Downstream 13C-Labeled Downstream Metabolites Metabolism->Downstream

Caption: Simplified metabolic fate of Ethyl acetoacetate-3-13C.

References

Technical Support Center: Purification of Ethyl Acetoacetate-3-¹³C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl acetoacetate-3-¹³C and its labeled metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Ethyl acetoacetate-3-¹³C labeled metabolites.

Problem 1: Low Recovery of ¹³C-Labeled Metabolites After Purification

Possible Causes:

  • Inefficient Extraction: The initial extraction from the biological matrix may be incomplete.

  • Analyte Breakthrough During Solid-Phase Extraction (SPE): The labeled metabolites may not be retained effectively on the SPE cartridge during sample loading or washing steps.[1][2]

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to release the bound metabolites.[1][2]

  • Analyte Instability: The labeled metabolites, such as β-keto acids, may be prone to degradation or decarboxylation during the purification process.

  • Protein Binding: Metabolites may bind to proteins in the sample, leading to their loss during protein precipitation steps.[2]

Solutions:

  • Optimize Extraction: Ensure the chosen extraction solvent and method are appropriate for the target metabolites' polarity. For instance, for short-chain fatty acids, a deproteinization step followed by liquid-liquid extraction can be effective.[3]

  • SPE Method Optimization:

    • Sorbent Selection: Choose an SPE sorbent that provides a strong retention mechanism for the target analytes.[4]

    • Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge to ensure optimal analyte retention and prevent breakthrough.[4]

    • Wash Solvent Strength: Use a wash solvent that is strong enough to remove interferences without eluting the target metabolites.[2][4]

    • Elution Solvent Strength: Employ a sufficiently strong solvent to ensure complete elution of the analytes. It may be beneficial to test a range of solvent strengths.[1][4]

  • Ensure Analyte Stability: Perform extraction and purification steps at low temperatures to minimize degradation. For ketone bodies, which can be unstable, rapid processing is crucial.

  • Address Protein Binding: For samples with high protein content, consider a protein precipitation step prior to SPE. However, be aware that analytes might co-precipitate if they are protein-bound.[2]

Problem 2: Poor Reproducibility in Quantitative Analysis

Possible Causes:

  • Inconsistent Sample Preparation: Variations in extraction, evaporation, or reconstitution steps can lead to variability in the final sample concentration.

  • SPE Cartridge Inconsistencies: Differences in packing or channeling in SPE cartridges can cause variable recoveries.[5]

  • Instrumental Variability: Issues with the autosampler, detector, or chromatographic system can introduce inconsistencies.[1][2]

  • Matrix Effects in LC-MS: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[]

Solutions:

  • Standardize Protocols: Adhere strictly to a validated and detailed experimental protocol for all samples.

  • Use High-Quality SPE Cartridges: Employ reputable SPE products to minimize variability between cartridges.

  • System Suitability Tests: Regularly perform system suitability tests on your analytical instruments to ensure consistent performance.

  • Incorporate Internal Standards: Use stable isotope-labeled internal standards that are chemically similar to the analytes of interest to correct for variations in sample preparation and matrix effects.[] For instance, when quantifying ketone bodies, using commercially available deuterated or synthesized ¹³C-labeled standards is recommended.[7][8]

Problem 3: Presence of Impurities in the Final Purified Sample

Possible Causes:

  • Insufficiently Selective SPE: The SPE method may not be effectively removing all interfering compounds from the sample matrix.

  • Co-elution in Chromatography: Impurities may have similar retention times to the target analytes under the chosen chromatographic conditions.

  • Contamination from Reagents and Labware: Solvents, reagents, and collection tubes can introduce contaminants.

Solutions:

  • Optimize SPE Wash Step: Increase the strength or change the composition of the wash solvent to remove more impurities without eluting the analytes.[4]

  • Refine Chromatographic Method:

    • HPLC: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between the target analytes and impurities.[9] For organic acid analysis, which can be challenging on standard C18 columns, consider ion-exchange or ion-exclusion chromatography.[10][11]

    • GC-MS: Optimize the temperature program and column selection to enhance separation.

  • Use High-Purity Reagents: Employ high-purity solvents and reagents to minimize external contamination.

  • Thoroughly Clean Labware: Ensure all glassware and plasticware are properly cleaned and rinsed before use.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolites of Ethyl acetoacetate-3-¹³C?

A1: Ethyl acetoacetate is a precursor to ketone bodies. Following administration of Ethyl acetoacetate-3-¹³C, the primary labeled metabolites expected in biological systems are ¹³C-acetoacetate and its reduced form, ¹³C-β-hydroxybutyrate .[12][13][14] The ¹³C label will be on the C-3 position of acetoacetate and subsequently on the C-3 position of β-hydroxybutyrate.

Q2: How can I synthesize ¹³C-labeled acetoacetate for use as a standard?

A2: ¹³C-labeled acetoacetate can be synthesized from Ethyl acetoacetate-³-¹³C through base-catalyzed hydrolysis. A general procedure involves mixing Ethyl acetoacetate-³-¹³C with NaOH solution and warming the mixture. After the reaction is complete, the solution is neutralized with HCl.[7][12]

Q3: What is the best method for purifying ¹³C-labeled ketone bodies from a complex biological sample like plasma or tissue homogenate?

A3: A common and effective method is a combination of protein precipitation followed by Solid-Phase Extraction (SPE).

  • Protein Precipitation: For plasma or tissue homogenates, precipitate proteins using a cold organic solvent like acetonitrile or methanol.[3]

  • Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to further clean up the sample and concentrate the ketone bodies.

Q4: Which analytical techniques are most suitable for the analysis of purified Ethyl acetoacetate-3-¹³C metabolites?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique, particularly for volatile compounds. Derivatization of the ketone bodies is typically required to improve their chromatographic properties.[3][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another powerful technique that offers high sensitivity and specificity and is well-suited for the analysis of polar metabolites like ketone bodies, often without the need for derivatization.[7][16]

Q5: How can I quantify the ¹³C enrichment in my purified metabolites?

A5: Mass spectrometry (both GC-MS and LC-MS) is the primary tool for quantifying ¹³C enrichment. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms), you can determine the percentage of the metabolite pool that is labeled.[17] This is crucial for metabolic flux analysis.

Quantitative Data Summary

ParameterTypical Value/RangeAnalytical MethodNotes
SPE Recovery 85-105%LC-MS/MSRecovery can be highly dependent on the specific SPE protocol and the complexity of the sample matrix.[18]
Limit of Quantification (LOQ) for Ketone Bodies 0.1 - 4 µmoles/LUPLC-MS/MSThis demonstrates the high sensitivity achievable with modern analytical instrumentation.[7]
¹³C Enrichment Varies (dependent on experimental conditions)GC-MS or LC-MS/MSThe level of enrichment is a key output of stable isotope tracer studies and reflects the activity of the metabolic pathway.[19][20]

Experimental Protocols

Protocol 1: Purification of ¹³C-Acetoacetate and ¹³C-β-Hydroxybutyrate from Plasma using SPE

  • Sample Pre-treatment and Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., deuterated acetoacetate or β-hydroxybutyrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the ¹³C-labeled ketone bodies with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis.

Protocol 2: Derivatization of ¹³C-Ketone Bodies for GC-MS Analysis

This protocol is adapted for short-chain organic acids and is suitable for ketone bodies.

  • To the dried, purified sample extract, add 50 µL of a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI).

  • Add 50 µL of a suitable solvent like acetonitrile.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation (Cold Acetonitrile) BiologicalSample->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection Conditioning 1. Conditioning SupernatantCollection->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration SampleLoading 3. Sample Loading Equilibration->SampleLoading Washing 4. Washing SampleLoading->Washing Elution 5. Elution Washing->Elution Drying Drying Down Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Derivatization Derivatization Reconstitution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for the purification of ¹³C-labeled metabolites.

troubleshooting_workflow Start Start: Low Metabolite Recovery CheckExtraction Is initial extraction efficient? Start->CheckExtraction CheckSPE Is SPE protocol optimized? CheckExtraction->CheckSPE Yes OptimizeExtraction Optimize extraction solvent and method. CheckExtraction->OptimizeExtraction No CheckStability Is analyte stable? CheckSPE->CheckStability Yes OptimizeSPE Review and optimize SPE steps: - Sorbent choice - Wash/Elution solvents CheckSPE->OptimizeSPE No ImproveStability Work at low temperatures. Minimize processing time. CheckStability->ImproveStability No End Problem Resolved CheckStability->End Yes OptimizeExtraction->CheckSPE OptimizeSPE->CheckStability ImproveStability->End

Caption: Troubleshooting decision tree for low metabolite recovery.

References

Addressing matrix effects in mass spectrometry of 13C labeled samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ¹³C labeled samples in mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address and mitigate the challenges posed by matrix effects in your analytical experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects when using ¹³C labeled internal standards in quantitative mass spectrometry.

Q1: I'm observing significant ion suppression or enhancement for my analyte, even though I'm using a ¹³C-labeled internal standard. What are the potential causes?

A1: While ¹³C-labeled internal standards (SIL-IS) are the gold standard for compensating for matrix effects, several factors can still lead to inaccurate quantification.[1][2] Here are the primary causes:

  • Chromatographic Separation of Analyte and IS: Although chemically similar, the isotopic labeling can sometimes cause a slight shift in retention time between the analyte and the ¹³C-IS, a phenomenon known as the "isotope effect".[3] If they do not perfectly co-elute, they may be affected differently by co-eluting matrix components, leading to a non-constant analyte-to-IS ratio.

  • High Concentration of Co-eluting Matrix Components: In highly complex matrices, the sheer concentration of interfering compounds can saturate the ionization source, affecting both the analyte and the IS, but not always to the same extent. This is particularly problematic in electrospray ionization (ESI).[4]

  • Differential Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. This is a concern when comparing samples from different individuals, tissues, or treatment groups.[5]

  • Presence of Unlabeled Analyte in the Internal Standard: Impurities in the ¹³C-IS can lead to an overestimation of the analyte concentration.[2]

Q2: How can I confirm if chromatographic separation between my analyte and ¹³C-IS is the source of the problem?

A2: To verify co-elution, you should overlay the chromatograms of the analyte and the ¹³C-IS from a representative sample. They should have identical retention times and peak shapes. A noticeable shift, even a small one, can indicate a problem.

Recommended Actions:

  • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve perfect co-elution.

  • Evaluate Different Labeling Positions: If possible, consider a ¹³C-IS with labeling at a different position that is less likely to affect its chromatographic behavior.

Q3: What are the best strategies to reduce the overall matrix effect in my samples?

A3: The most effective approach is to remove interfering matrix components before the sample enters the mass spectrometer.[6] Here are some recommended strategies:

  • Improve Sample Preparation: Move beyond simple protein precipitation to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). These methods provide a cleaner extract by removing a larger portion of matrix components like phospholipids and salts.[7]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly impact ionization.[7] However, this may compromise the sensitivity for low-concentration analytes.

  • Optimize LC Conditions: A well-optimized chromatographic separation can resolve the analyte of interest from the majority of matrix components, preventing them from co-eluting and interfering with ionization.

Q4: My internal standard response is highly variable across different samples. What does this indicate and how can I address it?

A4: High variability in the IS signal is a strong indicator of significant and inconsistent matrix effects between your samples.[3] This undermines the fundamental assumption that the IS is compensating for these effects uniformly.

Recommended Actions:

  • Re-evaluate Sample Preparation: Your current sample cleanup method may not be robust enough to handle the variability in your sample set. Consider a more effective technique as mentioned in Q3.

  • Investigate Sample Collection and Handling: Inconsistencies in how samples are collected, stored, or pre-processed can introduce variability in the matrix composition.

  • Matrix-Matched Calibrators: If possible, prepare your calibration standards in a blank matrix that is representative of your study samples to better mimic the matrix effects.[5]

Frequently Asked Questions (FAQs)

Q5: What are matrix effects in mass spectrometry?

A5: Matrix effects are the alteration of the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[8][9]

Q6: How does a ¹³C-labeled internal standard help mitigate matrix effects?

A6: A ¹³C-labeled internal standard is chemically and structurally almost identical to the analyte of interest.[1] Consequently, it has nearly the same chromatographic retention time and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.[3]

Q7: How do I quantitatively assess the matrix effect for my assay?

A7: The most common method is the "post-extraction spike" experiment, which is used to calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (ISNMF).[10][11] Regulatory bodies like the EMA recommend this approach.[10]

Experimental Protocol: Quantitative Assessment of Matrix Effect

This protocol outlines the steps to calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor (ISNMF).

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Analyte and ¹³C-IS spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., Low and High QC levels).

  • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and ¹³C-IS are spiked into the clean extract at the same concentration as Set A.

  • Set C (Pre-Extraction Spike): Analyte and ¹³C-IS are spiked into the blank matrix before the extraction process. This set is used to determine recovery, not the matrix effect itself.

2. Analyze the Samples:

  • Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the ¹³C-IS.

3. Calculate the Matrix Factor (MF):

  • The MF is a measure of the absolute matrix effect. It is calculated for both the analyte and the IS.

  • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.

4. Calculate the IS-Normalized Matrix Factor (ISNMF):

  • The ISNMF assesses how well the ¹³C-IS compensates for the matrix effect on the analyte.

  • ISNMF = (MF of Analyte) / (MF of IS)

  • The coefficient of variation (CV) of the ISNMF across at least six different lots of matrix should not be greater than 15%.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Human Plasma

Sample Preparation TechniqueAnalyte Matrix Factor (MF)¹³C-IS Matrix Factor (MF)IS-Normalized Matrix Factor (ISNMF)
Protein Precipitation (PPT)0.45 (Significant Suppression)0.50 (Significant Suppression)0.90
Liquid-Liquid Extraction (LLE)0.85 (Minor Suppression)0.88 (Minor Suppression)0.97
Solid-Phase Extraction (SPE)0.95 (Minimal Suppression)0.96 (Minimal Suppression)0.99

This table summarizes typical quantitative data, demonstrating that more rigorous sample preparation methods like LLE and SPE result in Matrix Factors closer to 1, indicating a significant reduction in matrix effects compared to protein precipitation.[7]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (e.g., Plasma, Urine) spike_is Spike with ¹³C-Labeled IS start->spike_is prep Sample Cleanup (PPT, LLE, or SPE) lcms LC-MS/MS Analysis prep->lcms spike_is->prep data Acquire Peak Areas (Analyte & IS) lcms->data calc_mf Calculate Matrix Factor (MF) data->calc_mf calc_isnmf Calculate IS-Normalized MF calc_mf->calc_isnmf decision ISNMF CV <= 15% ? calc_isnmf->decision pass Method is Acceptable decision->pass Yes fail Troubleshoot & Optimize decision->fail No IS_Compensation cluster_no_is Without Internal Standard cluster_with_is With ¹³C-Labeled Internal Standard cluster_key analyte_only Analyte Signal matrix_effect_no_is Matrix Effect (Ion Suppression) analyte_only->matrix_effect_no_is suppressed_signal Inaccurate Lower Signal matrix_effect_no_is->suppressed_signal analyte_is Analyte & ¹³C-IS Signals matrix_effect_with_is Matrix Effect (Affects both equally) analyte_is->matrix_effect_with_is ratio Calculate Peak Area Ratio (Analyte / IS) matrix_effect_with_is->ratio accurate_result Accurate Quantification ratio->accurate_result

References

Technical Support Center: Enhancing Cellular Uptake of Ethyl Acetoacetate-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl acetoacetate-3-13C uptake experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Ethyl acetoacetate (EAA) uptake in cells?

A1: Ethyl acetoacetate is a small, lipophilic molecule. Evidence suggests that its primary mode of entry into cells is through passive diffusion across the cell membrane. This is supported by studies indicating its "unregulated cellular uptake" in hepatocellular carcinoma cells, which implies a lack of specific protein transporters. Its ability to easily penetrate cells and serve as an energy source further points towards a diffusion-based mechanism.

Q2: What is the expected metabolic fate of Ethyl acetoacetate-3-13C inside the cell?

A2: Once inside the cell, Ethyl acetoacetate-3-13C is likely hydrolyzed by intracellular esterases to release acetoacetate-2-13C and ethanol. The labeled acetoacetate can then be activated to acetoacetyl-CoA, which can subsequently enter the mitochondrial tricarboxylic acid (TCA) cycle for energy production or be utilized in the cytoplasm for fatty acid and cholesterol synthesis. The 13C label can be traced through these pathways to elucidate metabolic fluxes.

Q3: Why am I observing low intracellular concentrations of Ethyl acetoacetate-3-13C?

A3: Low intracellular concentrations can stem from several factors:

  • Rapid metabolism: EAA is quickly metabolized upon entering the cell. What you are measuring might be the steady-state concentration, which can be low.

  • Suboptimal experimental conditions: Factors such as incubation time, tracer concentration, cell density, and media composition can significantly impact uptake.

  • Issues with sample preparation: Inefficient quenching of metabolism or extraction procedures can lead to loss of the metabolite.

  • Low membrane permeability: The composition and fluidity of the cell membrane can affect the rate of passive diffusion.

Q4: Can the physiological state of the cells affect the uptake of EAA?

A4: Yes, the physiological state of the cells plays a crucial role. Factors such as the stage of the cell cycle, metabolic activity, and overall health of the cells can influence membrane composition and the metabolic demand for substrates like EAA, thereby affecting its uptake and metabolism.

Troubleshooting Guides

Issue 1: Low or Variable Uptake of Ethyl Acetoacetate-3-13C

This is a common issue that can often be resolved by optimizing experimental parameters.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal labeling duration. Start with shorter time points (e.g., 5, 15, 30 minutes) to capture the initial uptake kinetics and extend to longer durations (e.g., 1, 2, 4, 8 hours) to observe metabolic incorporation.
Inappropriate Tracer Concentration Conduct a dose-response experiment to find the optimal concentration of Ethyl acetoacetate-3-13C for your specific cell line. A typical starting range is 1-10 mM. High concentrations may be toxic, while low concentrations may not provide a sufficient signal.
High Cell Density High cell density can lead to nutrient depletion and accumulation of waste products, affecting cell metabolism and uptake. It is recommended to perform experiments on cells at 70-80% confluency.[1][2]
Serum in Culture Medium Serum proteins can bind to small molecules, reducing their bioavailability.[3][4] Consider reducing the serum concentration or performing the uptake experiment in a serum-free medium for a short duration. However, be aware that serum deprivation can also alter cell physiology.
Incorrect Extracellular pH The pH of the culture medium can influence the charge state and lipophilicity of EAA, thereby affecting its diffusion across the cell membrane. Ensure the medium is properly buffered (typically at pH 7.4) and consider testing a range of pH values (e.g., 6.8 to 7.8) to find the optimum for your cell type.

Troubleshooting Workflow for Low Uptake

G start Low EAA-3-13C Uptake time Optimize Incubation Time (Time-course experiment) start->time conc Optimize Tracer Concentration (Dose-response experiment) time->conc density Check Cell Density (Aim for 70-80% confluency) conc->density serum Evaluate Serum Effect (Reduce or remove serum) density->serum ph Verify Medium pH (Test pH range) serum->ph evaluate Re-evaluate Uptake ph->evaluate evaluate->start If still low G seed Seed Cells Uniformly culture Culture to 70-80% Confluency seed->culture label Incubate with EAA-3-13C culture->label quench Rapidly Quench Metabolism on Ice label->quench extract Extract Metabolites with Cold Solvent quench->extract analyze Analyze by LC-MS/MS extract->analyze G low_sterols Low Cellular Sterols srebp_activation SREBP Activation low_sterols->srebp_activation lipid_synthesis Increased Cholesterol & Unsaturated Fatty Acid Synthesis srebp_activation->lipid_synthesis membrane_fluidity Increased Membrane Fluidity lipid_synthesis->membrane_fluidity eaa_uptake Enhanced EAA Uptake membrane_fluidity->eaa_uptake

References

Technical Support Center: Optimizing In Vivo Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for in vivo stable isotope labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of designing and executing successful in vivo metabolic labeling experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo stable isotope labeling experiments.

Issue 1: Low Isotopic Enrichment in Target Tissues

Q: We are observing very low or no enrichment of our stable isotope tracer in the metabolites of our target tissue. What are the potential causes and solutions?

A: Low isotopic enrichment is a common challenge in in vivo studies and can stem from several factors related to experimental design and execution.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Inadequate Tracer Dose The amount of tracer administered may be insufficient to significantly enrich the precursor pool in the circulation.Consult literature for established doses for your specific tracer and animal model.[1] For a bolus administration of 13C-glucose in mice, a dose of 4 mg/g has been shown to achieve good labeling.[2]
Suboptimal Administration Route The chosen route of administration (e.g., intraperitoneal injection, oral gavage, intravenous infusion) may not be the most efficient for delivering the tracer to the target tissue.Intravenous (IV) infusion, often with an initial bolus, is generally the most direct and controlled method for introducing a tracer into the circulation.[1][3]
Short Labeling Duration The time between tracer administration and tissue collection may be too short for the label to be incorporated into downstream metabolites, especially in pathways with slower turnover rates.The time to reach isotopic steady state varies between tissues and metabolic pathways. Central carbon metabolism may approach steady state within 3 hours in some tumors.[1] For pathways with slower turnover, longer infusion times may be necessary.
Tracer Metabolism by Other Organs Organs like the liver can extensively metabolize the tracer, reducing its availability for the target tissue.Consider the metabolic characteristics of your tracer and the experimental model. For example, fasting animals before a 13C-glucose infusion can increase plasma enrichment.
Prolonged Tissue Devascularization Delay between stopping blood flow and freezing the tissue can lead to the depletion of labeled metabolites.Minimize the time between tissue resection and snap-freezing in liquid nitrogen to preserve the in vivo metabolic state.[4]

Issue 2: Difficulty in Achieving Isotopic Steady State

Q: Our goal is to perform metabolic flux analysis, which requires isotopic steady state. How can we ensure we reach and verify a steady state?

A: Achieving isotopic steady state, where the isotopic enrichment of a metabolite remains constant over time, is crucial for many quantitative analyses. [4]

Strategies to Achieve and Verify Isotopic Steady State:

  • Primed-Continuous Infusion: This is a highly effective method to rapidly achieve and maintain a stable isotopic enrichment in the plasma. A priming bolus is administered to quickly raise the tracer concentration, followed by a continuous infusion to maintain that level.[4]

  • Time-Course Pilot Study: Conduct a pilot experiment where tissues are collected at multiple time points after tracer administration. Measuring the isotopic enrichment of key metabolites at these different times will reveal when a plateau is reached, indicating isotopic steady state.[3]

  • Monitor Plasma Enrichment: Regularly sample blood during the infusion to monitor the isotopic enrichment of the tracer in the plasma. A stable plasma enrichment is a prerequisite for achieving steady-state in tissues.

  • Consider Tissue-Specific Kinetics: Be aware that different tissues will reach isotopic steady state at different rates due to variations in blood flow, metabolic activity, and pool sizes.[4] For instance, the TCA cycle in lung tumors can take two or more hours to reach steady-state.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of in vivo stable isotope labeling experiments.

Experimental Design

Q: What are the main methods for administering stable isotope tracers in vivo, and what are their advantages and disadvantages?

A: The choice of administration method is a critical aspect of experimental design. The three primary methods are bolus injection, continuous infusion, and dietary administration.

Administration Method Advantages Disadvantages
Bolus Injection (e.g., Intraperitoneal) Simple, rapid, and requires a smaller amount of tracer.Results in a rapid peak and subsequent decline in plasma tracer concentration, making it difficult to achieve isotopic steady state.[1]
Continuous Infusion (e.g., Intravenous) Allows for achieving and maintaining isotopic steady state, providing more robust data for metabolic flux analysis.[1][5]More technically complex, often requiring catheterization, and uses a larger amount of tracer.[5]
Dietary Administration Less invasive and suitable for long-term labeling studies.Difficult to control the precise timing and amount of tracer uptake, leading to variability between animals.

Q: How do I choose the right stable isotope tracer for my experiment?

A: The selection of the tracer depends on the specific metabolic pathway you are investigating.

  • 13C-Glucose: The most commonly used tracer for studying central carbon metabolism, including glycolysis and the TCA cycle.[1]

  • 13C-Glutamine: Used to trace the contribution of glutamine to the TCA cycle and other biosynthetic pathways.

  • 15N-labeled Amino Acids: Employed to study amino acid metabolism and protein synthesis.

  • 2H2O (Heavy Water): A versatile tracer for measuring the synthesis and turnover of various biomolecules, including proteins, lipids, and glucose.

Data Interpretation

Q: What is fractional enrichment, and how is it used to interpret the data?

A: Fractional enrichment refers to the proportion of a metabolite pool that is labeled with the stable isotope. It is a key metric for assessing the activity of a metabolic pathway. By comparing the fractional enrichment of different metabolites, you can infer the relative flux through various pathways. For example, a high fractional enrichment of lactate after 13C-glucose administration indicates a high rate of glycolysis.

Q: What are some common pitfalls to avoid during tissue sample collection?

A: Proper tissue handling is critical for obtaining reliable metabolomics data.

  • Rapid Quenching of Metabolism: Immediately snap-freeze tissues in liquid nitrogen upon collection to halt enzymatic activity and preserve the metabolic profile.[4]

  • Minimize Ischemia Time: The time between cutting off blood supply and freezing the tissue should be as short as possible to prevent changes in metabolite levels.[4]

  • Consistent Sampling: Ensure that the same anatomical region of the tissue is sampled across all animals to minimize biological variability.

Data Presentation

Table 1: Comparison of In Vivo Tracer Administration Methods

FeatureBolus InjectionPrimed-Continuous Infusion
Tracer Delivery Single, rapid doseInitial bolus followed by constant infusion
Plasma Enrichment Profile Sharp peak followed by decayRapidly reaches and maintains a plateau
Isotopic Steady State Not typically achievedAchievable and maintainable
Suitability for Flux Analysis LimitedIdeal
Technical Complexity LowHigh (requires catheterization)
Tracer Amount Required LowHigh

Table 2: Time Course of 13C-Glucose Fractional Enrichment in Mouse Tissues

This table provides an example of the expected fractional enrichment of key metabolites in different tissues following a primed-continuous infusion of [U-13C]glucose. Values are illustrative and will vary based on the specific experimental conditions.

Metabolite Tissue 15 min (%) 30 min (%) 60 min (%) 120 min (%)
Glucose Plasma40454545
Lactate Heart25354040
Citrate Liver15253540
Glutamate Brain5102030

Data synthesized from multiple sources for illustrative purposes.[6][7][8]

Experimental Protocols

Protocol 1: Intravenous Infusion of 13C-Glucose in Mice

This protocol describes a primed-continuous intravenous infusion of 13C-glucose in mice to study central carbon metabolism.

  • Animal Preparation:

    • Fast mice for 6 hours prior to the infusion to reduce endogenous glucose levels.

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Place a catheter in the tail vein for tracer infusion.

  • Tracer Preparation:

    • Prepare a sterile solution of [U-13C]glucose in saline.

  • Infusion Procedure:

    • Administer a priming bolus of 0.4 mg/g body weight of [U-13C]glucose.

    • Immediately begin a continuous infusion at a rate of 0.012 mg/g/min.[6]

  • Sample Collection:

    • At the desired time point (e.g., 30 minutes), collect blood via cardiac puncture.

    • Immediately perfuse the mouse with ice-cold saline to remove blood from the tissues.

    • Excise the target tissues as quickly as possible and snap-freeze them in liquid nitrogen.

  • Sample Processing:

    • Store tissues at -80°C until metabolite extraction.

    • Extract metabolites using a cold solvent (e.g., 80% methanol).

    • Analyze the extracts by mass spectrometry (GC-MS or LC-MS) to determine isotopic enrichment.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Infusion Intravenous Infusion (Bolus + Continuous) Animal_Prep->Infusion Tracer_Prep Tracer Preparation ([U-13C]glucose) Tracer_Prep->Infusion Blood_Sampling Blood Sampling (Plasma Enrichment) Infusion->Blood_Sampling Tissue_Harvest Tissue Harvest (Snap-freezing) Infusion->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Blood_Sampling->Metabolite_Extraction Tissue_Harvest->Metabolite_Extraction MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis (Fractional Enrichment) MS_Analysis->Data_Analysis Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK G3P Glyceraldehyde-3-P F16BP->G3P Aldolase Pyruvate Pyruvate G3P->Pyruvate Multiple Steps AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_nonoxidative Non-Oxidative Phase G6P Glucose-6-P PGL 6-Phospho- glucono-δ-lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 PG 6-Phospho- gluconate PGL->PG 6PGL Ru5P Ribulose-5-P PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 R5P Ribose-5-P Ru5P->R5P RPI X5P Xylulose-5-P Ru5P->X5P RPE S7P Sedoheptulose-7-P R5P->S7P Transketolase X5P->S7P Transketolase F6P Fructose-6-P X5P->F6P Transketolase G3P_from_X5P Glyceraldehyde-3-P X5P->G3P_from_X5P Transketolase S7P->F6P Transaldolase G3P_from_S7P Glyceraldehyde-3-P S7P->G3P_from_S7P Transaldolase G3P Glyceraldehyde-3-P

References

Validation & Comparative

Validating the Incorporation of Ethyl Acetoacetate-3-13C in Biomass: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into metabolic flux analysis, the choice of a stable isotope tracer is paramount. While universally labeled glucose ([U-13C]glucose) remains the gold standard, alternative tracers can provide unique insights into specific metabolic pathways. This guide provides a comparative overview of Ethyl acetoacetate-3-13C as a potential tracer for biomass incorporation, contrasting it with the widely used [U-13C]glucose. This document outlines the metabolic fate of Ethyl acetoacetate-3-13C, proposes experimental protocols for its validation, and presents a framework for comparing its performance against established methods.

Comparison of ¹³C Tracers for Metabolic Flux Analysis

The selection of an appropriate ¹³C tracer is a critical determinant of the precision and scope of a metabolic flux analysis study. Different tracers offer distinct advantages depending on the metabolic pathways of interest.

TracerPrimary Metabolic Entry PointKey Pathways IlluminatedPotential Advantages
Ethyl acetoacetate-3-13C Acetyl-CoAFatty acid synthesis, Ketone body metabolism, TCA cyclePotentially provides a more direct route to labeling the acetyl-CoA pool, bypassing glycolysis. Useful for studying organisms capable of utilizing alternative carbon sources.
[U-13C]glucose GlycolysisCentral carbon metabolism (Glycolysis, Pentose Phosphate Pathway, TCA cycle)Provides a broad overview of central carbon metabolism and is the most common and well-characterized tracer.
[1,2-¹³C₂]glucose GlycolysisPentose Phosphate Pathway vs. GlycolysisOffers high precision in determining the flux split between glycolysis and the pentose phosphate pathway.[1]
[U-¹³C₅]glutamine TCA Cycle (via α-ketoglutarate)TCA cycle, anaplerotic reactions, amino acid metabolismIdeal for probing the tricarboxylic acid (TCA) cycle and related biosynthetic pathways.[1]

Table 1: Comparison of Common ¹³C Tracers for Metabolic Flux Analysis. This table summarizes the entry points and primary applications of Ethyl acetoacetate-3-13C in comparison to other commonly used tracers.

Metabolic Fate of Ethyl Acetoacetate-3-13C

The validation of Ethyl acetoacetate-3-13C as a metabolic tracer hinges on understanding its catabolic pathway and the subsequent incorporation of the ¹³C label into biomass. The proposed metabolic fate is as follows:

  • Hydrolysis: Ethyl acetoacetate is first hydrolyzed by esterases into ethanol and acetoacetate. The ¹³C label remains on the C3 position of acetoacetate.

  • Activation: Acetoacetate is activated to acetoacetyl-CoA by succinyl-CoA:3-ketoacid-CoA transferase (SCOT) or acetoacetyl-CoA synthetase (AACS).

  • Thiolysis: Acetoacetyl-CoA is then cleaved by acetyl-CoA acetyltransferase (ACAT) into two molecules of acetyl-CoA. The ¹³C label from the original C3 position of ethyl acetoacetate will be located on the methyl carbon (C2) of one of the resulting acetyl-CoA molecules.

  • Incorporation into Biomass: This ¹³C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle or be utilized for the biosynthesis of fatty acids and amino acids, thereby incorporating the stable isotope into the biomass.

EAA Ethyl acetoacetate-3-13C ACAC Acetoacetate-3-13C EAA->ACAC Esterase ACACoA Acetoacetyl-CoA-3-13C ACAC->ACACoA SCOT/AACS AcCoA Acetyl-CoA-2-13C ACACoA->AcCoA ACAT TCA TCA Cycle AcCoA->TCA FA Fatty Acid Synthesis AcCoA->FA AA Amino Acid Synthesis TCA->AA

Metabolic pathway of Ethyl acetoacetate-3-13C.

Experimental Protocols

Validating the incorporation of Ethyl acetoacetate-3-13C requires a series of well-defined experiments. The following protocols provide a framework for these investigations.

Cell Culture and Isotope Labeling

This protocol outlines the general procedure for labeling microbial or mammalian cells with a ¹³C tracer.

  • Cell Culture: Culture the desired microbial or mammalian cells in a chemically defined medium to ensure a consistent background.

  • Tracer Introduction: Introduce Ethyl acetoacetate-3-13C or the comparative tracer (e.g., [U-13C]glucose) to the culture medium at a predetermined concentration.

  • Steady-State Labeling: Allow the cells to grow for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration will need to be determined empirically for each cell type and tracer.

  • Metabolism Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the cell pellet in liquid nitrogen.

  • Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, such as methanol:water or acetonitrile:methanol:water.

  • Biomass Hydrolysis: For the analysis of proteinogenic amino acids and fatty acids, the remaining biomass pellet is subjected to acid hydrolysis to break down proteins and lipids into their constituent monomers.

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation A Cell Inoculation B Growth in Defined Medium A->B C Introduction of 13C Tracer B->C D Incubation to Isotopic Steady State C->D E Metabolism Quenching D->E F Metabolite Extraction E->F G Biomass Hydrolysis F->G

Experimental workflow for ¹³C labeling.

GC-MS Analysis of ¹³C-Labeled Amino Acids

This protocol describes the derivatization and analysis of amino acids from hydrolyzed biomass.

  • Derivatization: The hydrolyzed amino acids are chemically derivatized to increase their volatility for gas chromatography. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: The derivatized amino acids are separated on a gas chromatograph and detected by a mass spectrometer. The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution (MID) for each amino acid.

  • Data Analysis: The raw mass spectral data is corrected for the natural abundance of ¹³C and other isotopes to determine the fractional enrichment of the tracer in each amino acid.

GC-MS Analysis of ¹³C-Labeled Fatty Acids

This protocol details the extraction, derivatization, and analysis of fatty acids.[2][3]

  • Lipid Extraction: Total lipids are extracted from the biomass using a solvent system such as chloroform:methanol.

  • Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then esterified to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: The FAMEs are separated by gas chromatography and their mass isotopomer distributions are determined by mass spectrometry.

  • Data Analysis: The MIDs of the fatty acids are corrected for natural isotope abundances to quantify the incorporation of the ¹³C label.

Data Presentation

The quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison between Ethyl acetoacetate-3-13C and other tracers.

Biomass ComponentEthyl acetoacetate-3-13C (% ¹³C Enrichment)[U-13C]glucose (% ¹³C Enrichment)
Amino Acids
AlanineExperimental DataExperimental Data
GlycineExperimental DataExperimental Data
ValineExperimental DataExperimental Data
LeucineExperimental DataExperimental Data
IsoleucineExperimental DataExperimental Data
ProlineExperimental DataExperimental Data
PhenylalanineExperimental DataExperimental Data
AspartateExperimental DataExperimental Data
GlutamateExperimental DataExperimental Data
Fatty Acids
Myristic Acid (C14:0)Experimental DataExperimental Data
Palmitic Acid (C16:0)Experimental DataExperimental Data
Stearic Acid (C18:0)Experimental DataExperimental Data
Oleic Acid (C18:1)Experimental DataExperimental Data

Table 2: Hypothetical ¹³C Enrichment in Biomass Components. This table provides a template for presenting the experimental data on the percentage of ¹³C enrichment in key amino acids and fatty acids derived from Ethyl acetoacetate-3-13C and [U-13C]glucose.

Conclusion

The validation of Ethyl acetoacetate-3-13C as a tracer for biomass incorporation presents an exciting opportunity to expand the toolkit for metabolic flux analysis. Its unique metabolic entry point via acetyl-CoA has the potential to offer a more focused interrogation of fatty acid and ketone body metabolism. The experimental protocols and comparative framework outlined in this guide provide a robust starting point for researchers to objectively assess the performance of this novel tracer against established standards. Through rigorous validation, the scientific community can confidently employ a wider range of isotopic tracers to unravel the complexities of cellular metabolism.

References

A Head-to-Head Comparison: Ethyl Acetoacetate-3-13C vs. [1,2-13C2]glucose for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate isotopic tracer is paramount for accurately mapping metabolic pathways and quantifying fluxes. This guide provides an objective comparison of two key tracers, Ethyl acetoacetate-3-13C and [1,2-13C2]glucose, highlighting their distinct applications, and supported by experimental data and protocols.

Ethyl acetoacetate-3-13C serves as a precursor for tracing ketone body metabolism, offering insights into cellular energy utilization under specific physiological or pathological conditions. In contrast, [1,2-13C2]glucose is a well-established tracer for delineating central carbon metabolism, particularly glycolysis and the pentose phosphate pathway (PPP). The choice between these two tracers fundamentally depends on the metabolic questions being investigated.

Metabolic Fates and Primary Applications

Ethyl acetoacetate is hydrolyzed in vivo to acetoacetate, a primary ketone body.[1] Therefore, Ethyl acetoacetate-3-13C is an effective tool for tracking the metabolic fate of ketone bodies, which are crucial alternative energy sources for tissues like the brain, heart, and skeletal muscle, especially during periods of fasting, prolonged exercise, or in pathological states such as diabetes and neurological diseases.

[1,2-13C2]glucose, on the other hand, is designed to probe the initial steps of glucose metabolism. The specific labeling pattern allows for the differentiation and quantification of fluxes through glycolysis and the oxidative pentose phosphate pathway.[2][3] This makes it an invaluable tool for studying cancer metabolism, metabolic reprogramming, and inherited metabolic disorders.

Comparative Data Summary

The following table summarizes the key characteristics and applications of Ethyl acetoacetate-3-13C and [1,2-13C2]glucose based on available experimental data.

FeatureEthyl acetoacetate-3-13C[1,2-13C2]glucose
Primary Metabolic Pathways Traced Ketone body metabolism, fatty acid oxidation, mitochondrial redox state.Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) cycle.[2][3]
Key Downstream Labeled Metabolites Acetoacetate, β-hydroxybutyrate, acetyl-CoA, TCA cycle intermediates, glutamate, glutamine.Pyruvate, lactate, ribose-5-phosphate, TCA cycle intermediates (e.g., citrate, malate), amino acids (e.g., alanine, serine).
Primary Research Applications Studying ketogenic diets, diabetic ketoacidosis, neurological disorders, cardiac metabolism, and liver cancer.[1][4]Cancer metabolism (Warburg effect), metabolic reprogramming, cell proliferation, nucleotide biosynthesis, and inborn errors of metabolism.
Analytical Techniques Hyperpolarized 13C-MRI, NMR Spectroscopy, GC-MS, LC-MS.[1][5]NMR Spectroscopy, GC-MS, LC-MS.[3][6]
Advantages Provides insights into alternative energy metabolism and mitochondrial function. Can be used for in vivo imaging with hyperpolarization.Excellent for resolving fluxes between glycolysis and the PPP. Extensive literature and established protocols are available.
Limitations Less informative for central glucose metabolism. The tracer itself is an ester and requires hydrolysis to the active metabolite.Does not directly trace fatty acid or ketone body metabolism.

Experimental Workflows and Metabolic Pathways

To effectively utilize these tracers, understanding the experimental workflow and the metabolic pathways they illuminate is crucial.

experimental_workflow cluster_glucose [1,2-13C2]glucose Tracing cluster_eaa Ethyl acetoacetate-3-13C Tracing G_start Cell Culture/Animal Model G_tracer Introduce [1,2-13C2]glucose G_start->G_tracer G_quench Metabolic Quenching G_tracer->G_quench G_extract Metabolite Extraction G_quench->G_extract G_analysis GC-MS or NMR Analysis G_extract->G_analysis G_data Isotopologue Distribution Analysis G_analysis->G_data G_flux Metabolic Flux Calculation G_data->G_flux E_start Cell Culture/Animal Model E_tracer Introduce Ethyl acetoacetate-3-13C E_start->E_tracer E_quench Metabolic Quenching E_tracer->E_quench E_extract Metabolite Extraction E_quench->E_extract E_analysis GC-MS or NMR Analysis E_extract->E_analysis E_data Isotopologue Distribution Analysis E_analysis->E_data E_flux Ketone Body Flux Calculation E_data->E_flux

Fig. 1: Generalized experimental workflows for metabolic tracing.

The metabolic pathways traced by each compound are distinct, originating from different entry points into the central carbon metabolism.

metabolic_pathways cluster_glucose_pathway [1,2-13C2]glucose Metabolism cluster_eaa_pathway Ethyl acetoacetate-3-13C Metabolism Glucose [1,2-13C2]Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA R5P Ribose-5-P PPP->R5P Citrate Citrate TCA->Citrate EAA Ethyl acetoacetate-3-13C AcAc Acetoacetate-3-13C EAA->AcAc Hydrolysis BHB β-hydroxybutyrate AcAc->BHB AcetylCoA Acetyl-CoA AcAc->AcetylCoA TCA_ketone TCA Cycle AcetylCoA->TCA_ketone Citrate_ketone Citrate TCA_ketone->Citrate_ketone

Fig. 2: Simplified metabolic pathways for each tracer.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate metabolic tracing studies. Below are generalized protocols for key experiments.

Protocol 1: 13C-Labeling in Cell Culture
  • Cell Seeding and Growth: Culture cells to the desired confluency in standard growth medium.

  • Tracer Introduction: Replace the standard medium with a medium containing either [1,2-13C2]glucose or Ethyl acetoacetate-3-13C at a defined concentration. The duration of labeling will depend on the metabolic pathways of interest and the time to reach isotopic steady state.

  • Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline. Immediately add a quenching solution (e.g., 80% methanol at -80°C) to halt all enzymatic activity.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. For GC-MS analysis, derivatize the dried metabolites to increase their volatility. For NMR, reconstitute the extract in a suitable deuterated solvent.

Protocol 2: In Vivo Isotope Tracing in Animal Models
  • Animal Preparation: Acclimate the animals and, if necessary, fast them to achieve a basal metabolic state.

  • Tracer Administration: Administer the 13C-labeled tracer via an appropriate route, such as oral gavage, intraperitoneal injection, or intravenous infusion. The dosage and infusion rate should be carefully calculated based on the animal's body weight and the desired level of isotopic enrichment in the plasma.[7]

  • Tissue Collection: At a predetermined time point after tracer administration, euthanize the animal and rapidly collect the tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.[8]

  • Metabolite Extraction and Analysis: Homogenize the frozen tissue in a suitable extraction solvent (e.g., a methanol/chloroform/water mixture). Follow the subsequent steps of centrifugation, drying, and derivatization as described in the cell culture protocol for analysis by GC-MS or NMR.

Protocol 3: GC-MS Analysis of 13C-Labeled Metabolites
  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. Equip the GC with a suitable column for separating the derivatized metabolites.

  • Method Development: Optimize the GC temperature gradient and MS parameters (e.g., ionization energy, scan range) for the specific metabolites of interest.

  • Data Acquisition: Inject the derivatized sample and acquire the data in full scan mode to obtain mass spectra of the eluting compounds.

  • Data Analysis: Identify the metabolites based on their retention times and mass fragmentation patterns. Determine the mass isotopomer distributions for each metabolite by integrating the ion chromatograms for the different isotopologues (M+0, M+1, M+2, etc.). Correct for the natural abundance of 13C.

Protocol 4: NMR Spectroscopy for Isotopomer Analysis
  • Sample Preparation: Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • NMR Data Acquisition: Acquire 1D 1H and 13C NMR spectra, as well as 2D heteronuclear spectra such as 1H-13C HSQC, on a high-field NMR spectrometer.[9]

  • Spectral Processing and Analysis: Process the NMR data using appropriate software. Identify metabolites based on their characteristic chemical shifts and coupling patterns. Quantify the relative abundance of different isotopomers by integrating the corresponding peaks in the 13C spectra or the coupled peaks in the 1H spectra.

Conclusion

Ethyl acetoacetate-3-13C and [1,2-13C2]glucose are powerful but distinct tools for metabolic research. While [1,2-13C2]glucose is the tracer of choice for dissecting glycolysis and the pentose phosphate pathway, Ethyl acetoacetate-3-13C provides a unique window into ketone body metabolism and its interplay with central energy pathways. The selection of the appropriate tracer should be guided by the specific biological question, the metabolic pathways under investigation, and the available analytical instrumentation. By understanding the strengths and limitations of each tracer and employing rigorous experimental protocols, researchers can gain deeper insights into the complexities of cellular metabolism.

References

Unveiling Cellular Metabolism: A Comparative Guide to Ethyl Acetoacetate-3-13C and Other Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise measurement of metabolic fluxes is paramount to understanding cellular physiology and pathology. This guide provides a comprehensive cross-validation of Ethyl acetoacetate-3-13C labeling with other established metabolic tracers, offering insights into their comparative performance, supported by experimental data and detailed protocols.

The study of metabolic pathways has been significantly advanced by the use of isotopically labeled molecules, or tracers. These compounds allow for the tracking of atoms through metabolic reactions, providing a dynamic view of cellular processes. Among these, hyperpolarized [1,3-13C2]ethyl acetoacetate (EAA) has emerged as a promising probe, particularly in the context of cancer metabolism. This guide will compare the performance of EAA with the widely used tracer, hyperpolarized [1-13C]pyruvate, and discuss the broader context of 13C-labeled tracers in metabolic flux analysis.

Performance Comparison: Ethyl Acetoacetate vs. Pyruvate

A key study directly comparing hyperpolarized [1,3-13C2]ethyl acetoacetate with hyperpolarized [1-13C]pyruvate in the context of hepatocellular carcinoma (HCC) imaging revealed significant advantages for EAA. While the signal-to-noise ratio (SNR) of EAA was found to be comparable to that of pyruvate, the contrast-to-noise ratio (CNR) in metabolic ratio images was significantly improved with EAA.[1] This enhancement in CNR is crucial for distinguishing tumor tissue from healthy surrounding tissue, making EAA a highly valuable diagnostic marker.

Performance MetricHyperpolarized [1,3-13C2]Ethyl Acetoacetate (EAA)Hyperpolarized [1-13C]PyruvateReference
Signal-to-Noise Ratio (SNR) ComparableStandard[1]
Contrast-to-Noise Ratio (CNR) Significantly ImprovedStandard[1]

Table 1: Qualitative Performance Comparison of Hyperpolarized Tracers

Metabolic Pathways and Tracer Fate

The utility of a metabolic tracer is defined by its entry into and transformation through specific metabolic pathways. Ethyl acetoacetate and pyruvate follow distinct, yet interconnected, metabolic routes, providing complementary information about cellular metabolism.

Upon entering the cell, ethyl acetoacetate is rapidly hydrolyzed by intracellular esterases to produce acetoacetate. Acetoacetate is a ketone body that can be converted to acetoacetyl-CoA and subsequently to acetyl-CoA, a central molecule in cellular metabolism that feeds into the tricarboxylic acid (TCA) cycle for energy production or is used for fatty acid synthesis.

EAA Ethyl Acetoacetate-3-13C AcAc Acetoacetate-3-13C EAA->AcAc Esterase AcAc_CoA Acetoacetyl-CoA-3-13C AcAc->AcAc_CoA Acetyl_CoA Acetyl-CoA-1-13C AcAc_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA FA Fatty Acid Synthesis Acetyl_CoA->FA

Metabolic pathway of Ethyl acetoacetate-3-13C.

Pyruvate, on the other hand, stands at the crossroads of glycolysis and the TCA cycle. It can be converted to lactate in the cytosol, a reaction often upregulated in cancer cells (the Warburg effect), or it can be transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex, thereby fueling the TCA cycle.

Pyruvate Pyruvate-1-13C Lactate Lactate-1-13C Pyruvate->Lactate LDH Acetyl_CoA Acetyl-CoA-1-13C Pyruvate->Acetyl_CoA PDH TCA TCA Cycle Acetyl_CoA->TCA

Metabolic pathway of Pyruvate-1-13C.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these tracers. Below are outlined protocols for the preparation and use of hyperpolarized [1,3-13C2]ethyl acetoacetate and hyperpolarized [1-13C]pyruvate.

Preparation of Hyperpolarized [1,3-13C2]Acetoacetate from Ethyl Acetoacetate
  • Hydrolysis of Ethyl Acetoacetate: [1,3-13C]Acetoacetate is prepared by the hydrolysis of ethyl [1,3-13C]acetoacetate. This is typically achieved by reacting the ethyl ester with sodium hydroxide.

  • Formulation for Polarization: The resulting sodium acetoacetate is then formulated for dynamic nuclear polarization (DNP). This involves mixing the sample with a stable radical agent (e.g., OX063) and a cryoprotectant.

  • Hyperpolarization: The formulated sample is polarized at low temperatures (around 1K) and in a high magnetic field using a DNP polarizer.

  • Dissolution: Immediately before injection, the hyperpolarized sample is rapidly dissolved in a superheated aqueous medium to create an injectable solution.

In Vivo Administration and Imaging Protocol for Hyperpolarized Tracers
  • Animal Preparation: The subject animal (e.g., a rat with an induced tumor) is anesthetized and positioned within the magnetic resonance imaging (MRI) scanner.

  • Tracer Injection: The hyperpolarized tracer solution is injected intravenously.

  • Dynamic 13C MR Imaging: Immediately following the injection, dynamic 13C MR spectroscopic imaging is performed to acquire data on the spatial and temporal distribution of the tracer and its metabolic products.

  • Data Analysis: The acquired data is then processed to generate metabolic maps and quantify metabolic fluxes.

cluster_prep Tracer Preparation cluster_exp In Vivo Experiment Hydrolysis Hydrolysis of Ethyl Ester (for Acetoacetate) Formulation Formulation with Radical Hydrolysis->Formulation Polarization Dynamic Nuclear Polarization Formulation->Polarization Dissolution Rapid Dissolution Polarization->Dissolution Injection IV Injection of Hyperpolarized Tracer Dissolution->Injection AnimalPrep Animal Preparation & Anesthesia AnimalPrep->Injection Imaging Dynamic 13C MRI Injection->Imaging Analysis Data Processing & Flux Analysis Imaging->Analysis

Experimental workflow for hyperpolarized 13C MRI.

Conclusion

Ethyl acetoacetate-3-13C, particularly in its hyperpolarized form, presents a powerful tool for metabolic research, offering distinct advantages in certain contexts over more established tracers like pyruvate. Its ability to provide high-contrast images of metabolic activity in tumors highlights its potential as a diagnostic and research tool. The choice of tracer will ultimately depend on the specific metabolic pathways of interest and the biological question being addressed. By providing detailed protocols and comparative data, this guide aims to empower researchers to make informed decisions in the design and execution of their metabolic studies.

References

A Researcher's Guide to Quantitative Analysis of Ethyl Acetoacetate-3-13C Enrichment in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds in biological tissues is paramount for understanding metabolic pathways and drug disposition. This guide provides a comparative overview of analytical methodologies for determining the enrichment of Ethyl acetoacetate-3-13C, a key tracer in metabolic research.

This document details experimental protocols and presents a quantitative comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Ethyl acetoacetate-3-13C in tissue samples. The information is synthesized from established methods for similar analytes, providing a robust framework for researchers to select and implement the most suitable technique for their studies.

Comparative Analysis of Quantitative Methods

The choice between GC-MS and LC-MS/MS for the quantification of Ethyl acetoacetate-3-13C enrichment depends on several factors, including required sensitivity, sample throughput, and the specific characteristics of the tissue matrix. Below is a summary of expected performance metrics for each technique, based on validated methods for structurally related ketone bodies and short-chain fatty acid esters.[1][2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Required (e.g., silylation)Not typically required
Limit of Detection (LOD) ~0.001 mM~0.001 mM - 0.003 mM
Limit of Quantification (LOQ) ~0.001 mM~0.16 µM - 0.31 µM
Linearity (r²) > 0.998> 0.995
Intra-day Precision (%RSD) < 12%< 10%
Inter-day Precision (%RSD) < 20%< 15%
Recovery 85-115%92-120%
Sample Throughput LowerHigher
Matrix Effects Less prone with appropriate cleanupMore prone, requires careful optimization

Experimental Workflow Overview

The general workflow for the quantitative analysis of Ethyl acetoacetate-3-13C in tissues involves several key steps, from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing tissue_collection Tissue Collection & Snap Freezing homogenization Tissue Homogenization tissue_collection->homogenization extraction Solvent Extraction homogenization->extraction gc_ms GC-MS Analysis extraction->gc_ms Derivatization lc_ms LC-MS/MS Analysis extraction->lc_ms quantification Quantification of 13C Enrichment gc_ms->quantification lc_ms->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

General workflow for tissue analysis.

Detailed Experimental Protocols

The following sections provide detailed protocols for tissue sample preparation and subsequent analysis by either GC-MS or LC-MS/MS.

Protocol 1: Tissue Sample Preparation and Extraction

This protocol is a foundational step for both GC-MS and LC-MS/MS analysis.

  • Tissue Homogenization:

    • Excise tissues of interest (e.g., liver, brain, muscle) and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until analysis.

    • Weigh the frozen tissue (typically 50-100 mg) and homogenize in a pre-chilled tube containing ice-cold extraction solvent (e.g., ethyl acetate or a methanol/water mixture) and an internal standard (e.g., a deuterated analog of ethyl acetoacetate).[3][4] A common ratio is 1 mL of solvent per 100 mg of tissue.

    • Use a mechanical homogenizer to ensure complete tissue disruption.

  • Solvent Extraction:

    • Vortex the homogenate vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant containing the extracted metabolites.

    • For methods requiring it, a protein precipitation step using a cold organic solvent like acetonitrile can be performed.

  • Sample Cleanup (Optional but Recommended for GC-MS):

    • To minimize matrix effects, especially for GC-MS analysis, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step can be employed.[5]

Protocol 2: GC-MS Analysis (with Derivatization)

This method is suitable for volatile compounds and often requires derivatization to improve chromatographic properties.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatization reagent. For compounds with active hydrogens like keto-acids, a two-step process of methoximation followed by silylation is common.[6] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.[7]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of native and 13C-labeled ethyl acetoacetate.

Protocol 3: LC-MS/MS Analysis (Direct Injection)

This method offers higher throughput and often does not require derivatization, making it advantageous for larger sample sets.[2]

  • Sample Preparation for Injection:

    • After the initial extraction, the supernatant can often be directly injected or diluted with an appropriate mobile phase.

    • Ensure the final sample is free of particulates by filtering through a 0.22 µm filter.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: A reverse-phase column suitable for polar analytes, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate ethyl acetoacetate from other matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both native and 13C-labeled ethyl acetoacetate.

Metabolic Pathway of Ethyl Acetoacetate

Ethyl acetoacetate introduced into a biological system is first hydrolyzed to acetoacetate, a ketone body. The 13C label at the 3-position can then be traced through central carbon metabolism, providing insights into pathways such as the Krebs cycle.

Metabolic Pathway EAA Ethyl Acetoacetate-3-13C AcAc Acetoacetate-3-13C EAA->AcAc Hydrolysis AcCoA Acetyl-CoA (13C labeled) AcAc->AcCoA Krebs Krebs Cycle AcCoA->Krebs Metabolites Downstream Metabolites (13C enriched) Krebs->Metabolites

Metabolic fate of Ethyl acetoacetate-3-13C.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of Ethyl acetoacetate-3-13C enrichment in tissues. The choice of method should be guided by the specific research question, available instrumentation, and the desired balance between sample throughput and analytical rigor. For high-throughput studies, the direct analysis by LC-MS/MS is often preferred. For studies requiring high sensitivity and where derivatization is feasible, GC-MS remains a robust and reliable option. Proper validation of the chosen method within the specific tissue matrix is crucial for obtaining accurate and reproducible results.

References

Isotopic Ratio Analysis of Ethyl Acetoacetate-3-13C: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds, such as Ethyl acetoacetate-3-13C, is a cornerstone of modern metabolic research, enabling the precise tracing of metabolic pathways and fluxes. The choice of analytical technique to determine isotopic ratios is critical for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of the primary analytical platforms used for the isotopic analysis of Ethyl acetoacetate-3-13C: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Performance of Analytical Methods

The selection of an analytical method for isotopic ratio analysis depends on several factors, including the required sensitivity, the desired level of structural information, sample throughput, and the complexity of the biological matrix. Below is a summary of the performance characteristics of GC-MS, LC-MS, and NMR for the analysis of Ethyl acetoacetate-3-13C and its metabolites.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picogram to femtogram range)Very High (femtogram to attogram range)Low (microgram to milligram range)
Specificity High, based on retention time and mass spectrumVery High, based on retention time and MS/MS fragmentationHigh, based on unique chemical shifts
Isotopomer Resolution Provides mass isotopomer distribution (M+0, M+1, etc.)Provides mass isotopomer distribution; tandem MS can offer some positional informationProvides detailed positional isotopomer information (e.g., 13C at specific carbon positions)
Sample Preparation Derivatization is typically required to increase volatilityOften requires less extensive sample preparation than GC-MSMinimal sample preparation, non-destructive
Throughput Moderate to HighHighLow
Instrumentation Cost ModerateHighVery High
Key Advantage Robust, reliable, and provides excellent separation for volatile compounds.High sensitivity and specificity, suitable for complex biological matrices.Provides detailed structural and positional isotopic information without the need for standards for each isotopomer.
Key Limitation Derivatization can introduce variability.Matrix effects can suppress ionization.Low sensitivity requires larger sample amounts.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate isotopic ratio analysis. The following sections provide representative protocols for each of the three major analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites like those derived from ethyl acetoacetate, a derivatization step is necessary.

1. Sample Preparation and Derivatization:

  • Extraction: Metabolites from biological samples (e.g., cell culture, tissue homogenates) are extracted using a cold solvent mixture, typically methanol:water or methanol:chloroform:water.

  • Derivatization: The dried extract is derivatized to increase the volatility of the analytes. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To the dried sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Vortex the mixture for 1 minute.

    • Incubate at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: Restek Rtx-5ms column (60 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 140°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 4°C/min.

    • Ramp 3: Increase to 300°C at 10°C/min, hold for 14 minutes.

  • Injector Temperature: 260°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 200°C.

  • Data Acquisition: Full scan mode (m/z 30-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS is highly sensitive and suitable for the analysis of a wide range of metabolites without the need for derivatization.

1. Sample Preparation:

  • Extraction: Perform a protein precipitation and metabolite extraction by adding a cold solvent like acetonitrile or methanol to the sample.

  • Centrifugation: Centrifuge the sample to pellet proteins and cell debris.

  • Supernatant Collection: Collect the supernatant for LC-MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.

  • Column: Waters XBridge C18 column (2.1 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: Water with 5 mM ammonium acetate.[1]

    • Solvent B: 95:5 Acetonitrile:Water with 5 mM ammonium acetate.[1]

  • Gradient Elution:

    • 0-1.5 min: 98% A, 2% B.[1]

    • 1.5-5 min: Linear gradient to 80% A, 20% B.[1]

    • 5-12 min: Linear gradient to 100% B.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Spray Voltage: 4.5 kV.[1]

  • Capillary Temperature: 425°C.[1]

  • Data Acquisition: Full scan mode for untargeted analysis or Parallel Reaction Monitoring (PRM)/Selected Reaction Monitoring (SRM) for targeted quantification of isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information on the specific location of the 13C label within a molecule.

1. Sample Preparation:

  • Extraction: Use a suitable extraction method, such as a perchloric acid extraction followed by neutralization with KOH.

  • Lyophilization: Lyophilize the aqueous extract to dryness.

  • Resuspension: Reconstitute the sample in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).

2. NMR Instrumentation and Acquisition Parameters:

  • Spectrometer: Bruker Avance 500 MHz spectrometer or higher field instrument.

  • Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgdc30 on Bruker instruments).

  • Acquisition Parameters:

    • Pulse Angle: 30 degrees to allow for shorter relaxation delays.

    • Acquisition Time (AQ): ~1.0 s.

    • Relaxation Delay (D1): ~2.0 s.

    • Number of Scans (NS): 128 or higher, depending on sample concentration.

  • Data Processing: Apply an exponential window function, Fourier transform, phase correction, and baseline correction.

Visualizations: Metabolic Fate and Experimental Workflow

Understanding the metabolic fate of Ethyl acetoacetate-3-13C is crucial for interpreting the results of labeling experiments. The following diagrams illustrate the key metabolic pathways and a typical experimental workflow.

metabolic_pathway EAA Ethyl Acetoacetate-3-13C AcAc Acetoacetate-3-13C EAA->AcAc Esterase AcCoA_labeled Acetyl-CoA (2-13C) AcAc->AcCoA_labeled β-ketothiolase Ketogenesis Ketogenesis AcAc->Ketogenesis AcCoA_unlabeled Acetyl-CoA (unlabeled) TCA TCA Cycle AcCoA_labeled->TCA experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture with Ethyl Acetoacetate-3-13C extraction 2. Metabolite Extraction cell_culture->extraction derivatization 3. Derivatization (for GC-MS) extraction->derivatization lcms LC-MS extraction->lcms nmr NMR extraction->nmr gcms GC-MS derivatization->gcms ratio 4. Isotopic Ratio Calculation gcms->ratio lcms->ratio nmr->ratio mfa 5. Metabolic Flux Analysis ratio->mfa

References

The Clear Advantage: Why Ethyl Acetoacetate-3-13C is Surpassing Radioactive Isotopes in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For decades, radioactive isotopes have been the workhorse of metabolic research. However, the advent of stable isotope labeling, exemplified by Ethyl acetoacetate-3-13C, presents a paradigm shift for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison, supported by experimental data, highlighting the significant advantages of employing Ethyl acetoacetate-3-13C over its radioactive counterparts.

At the forefront of this evolution is the enhanced safety profile of stable isotopes. Unlike radioactive isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C) is a naturally occurring, non-radioactive isotope of carbon.[1][2][3] This fundamental difference eliminates the risks of radiation exposure to researchers and subjects, simplifies handling and disposal procedures, and removes the need for specialized radiation safety training and infrastructure. Consequently, the regulatory hurdles associated with clinical trials and routine laboratory work are significantly lowered, accelerating the pace of research and development.[4]

Beyond safety, the analytical techniques employed for ¹³C-labeled compounds, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer superior structural and positional information compared to the simple scintillation counting used for many radioactive isotopes.[4][5] This allows for a more detailed and precise elucidation of metabolic pathways and flux rates.

Quantitative Comparison: Ethyl Acetoacetate-3-13C vs. Radioactive Isotopes

To provide a clear, data-driven comparison, the following tables summarize the key performance and practical differences between using Ethyl acetoacetate-3-13C and a typical radioactive tracer like a ¹⁴C-labeled compound.

FeatureEthyl acetoacetate-3-13C (Stable Isotope)Radioactive Isotopes (e.g., ¹⁴C-labeled compounds)
Safety Non-radioactive, no radiation exposure risk.[1]Emits beta radiation, posing an exposure risk.[1][6]
Handling & Disposal Standard laboratory procedures.Requires specialized handling, shielding, and radioactive waste disposal protocols.[2]
Regulatory Oversight Generally unregulated as a hazardous material.Strictly regulated by agencies like the NRC and EPA.[4]
Cost Higher initial cost for the labeled compound.Lower initial cost for some common radiolabeled compounds, but overall costs can be higher due to specialized handling, waste disposal, and regulatory compliance.[7][8]
Detection Methods Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR).[4][9]Scintillation Counting, Autoradiography, Accelerator Mass Spectrometry (AMS).[10]
Information Richness Provides detailed structural and positional information (isotopomer analysis).[5]Primarily quantitative (amount of radioactivity).
ParameterEthyl acetoacetate-3-13C (¹³C)Radioactive Isotopes (¹⁴C)
Detection Limit (NMR) ~40-60 nmol for statistical correlation.[11]Not applicable.
Detection Limit (MS) High precision, capable of detecting very low isotopic enrichment.[9]Can detect minute amounts (≤1 x 10⁻¹⁸ mol) with Accelerator Mass Spectrometry (AMS).[12] Liquid scintillation counters can detect less than 1 Bq of activity. Method detection limit can be as low as 0.06 Bq/g for concrete and 0.58 Bq/g for graphite.[13]
Typical Experimental Dosage (Human) Doses can range from 1 mg/g to 4 mg/g in animal studies, with priming bolus doses in humans around 1.1 µmol/kg for U-(¹³C₆)-glucose.[2][3]Administered doses in human studies range from 36 to 100 nCi.[12][14] For a urea breath test, about 37 kBq (1.0 µCi) of ¹⁴C is used.[1]
Typical Radiation Exposure (Human) None.0.12 to 5.2 µSv to the whole body for a 36-100 nCi dose, which is significantly lower than a 4-hour airline flight (20 µSv).[12][14][15]

Experimental Protocols

To illustrate the practical application of these tracers, detailed methodologies for key experiments are provided below.

Protocol 1: ¹³C Metabolic Flux Analysis using Ethyl Acetoacetate-3-¹³C and GC-MS

This protocol outlines the general steps for tracing the metabolism of Ethyl acetoacetate-3-¹³C in a cell culture model.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluence in standard growth medium.
  • Replace the standard medium with a medium containing a known concentration of Ethyl acetoacetate-3-¹³C. The concentration will depend on the specific cell line and experimental goals.
  • Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled substrate. It is crucial to ensure that the cells reach an isotopic steady state.[5]

2. Metabolite Extraction:

  • At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Derivatization for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • The gas chromatograph separates the different metabolites based on their volatility and interaction with the column.
  • The mass spectrometer detects the mass-to-charge ratio of the fragments of the derivatized metabolites, allowing for the determination of the ¹³C labeling patterns.[9][16]

5. Data Analysis:

  • Analyze the mass spectra to determine the mass isotopomer distributions of key metabolites.
  • Use software tools like Metran, INCA, or OpenFLUX2 to perform metabolic flux analysis (MFA) and quantify the rates of metabolic pathways.[9]

Protocol 2: ¹⁴C Radiotracer Study in Cell Culture

This protocol provides a general outline for a typical radiotracer experiment using a ¹⁴C-labeled compound.

1. Cell Culture and Labeling:

  • Culture cells in a similar manner to the ¹³C experiment.
  • In a designated and properly shielded area, add the ¹⁴C-labeled compound to the cell culture medium at a specific activity (e.g., µCi/mL).
  • Incubate the cells for the desired time period.

2. Sample Collection and Processing:

  • At each time point, collect the cell culture medium and/or the cells.
  • For intracellular analysis, wash the cells to remove extracellular radiolabel.
  • Lyse the cells to release intracellular components.
  • Separate different cellular fractions (e.g., proteins, lipids, nucleic acids) or specific metabolites using biochemical techniques like chromatography.

3. Scintillation Counting:

  • Add a specific volume of the sample (e.g., cell lysate, medium, or purified fraction) to a scintillation vial.
  • Add a scintillation cocktail, which is a solution that emits light when it interacts with the beta particles from ¹⁴C decay.[10]
  • Place the vials in a liquid scintillation counter to measure the radioactivity in disintegrations per minute (DPM) or counts per minute (CPM).[17]

4. Data Analysis:

  • Calculate the amount of ¹⁴C incorporated into the cells or specific biomolecules based on the measured radioactivity and the specific activity of the starting material.
  • This data provides a quantitative measure of the uptake and incorporation of the radiolabeled substrate.

Visualizing the Advantage: Workflows and Pathways

To further clarify the experimental processes and the metabolic fate of Ethyl acetoacetate-3-¹³C, the following diagrams are provided.

Experimental_Workflow_13C cluster_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Labeling with\nEthyl acetoacetate-3-13C Labeling with Ethyl acetoacetate-3-13C Cell Culture->Labeling with\nEthyl acetoacetate-3-13C Metabolite Extraction Metabolite Extraction Labeling with\nEthyl acetoacetate-3-13C->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Figure 1. Experimental workflow for a ¹³C metabolic flux analysis study.

Experimental_Workflow_14C cluster_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Labeling with\n14C Compound Labeling with 14C Compound Cell Culture->Labeling with\n14C Compound Sample Collection\n(Cells/Medium) Sample Collection (Cells/Medium) Labeling with\n14C Compound->Sample Collection\n(Cells/Medium) Scintillation Counting Scintillation Counting Sample Collection\n(Cells/Medium)->Scintillation Counting Data Quantification Data Quantification Scintillation Counting->Data Quantification

Figure 2. Experimental workflow for a ¹⁴C radiotracer study.
Metabolic Pathway of Ethyl Acetoacetate-3-¹³C

Ethyl acetoacetate is a ketone body that can be readily metabolized by many cell types. When labeled at the C-3 position, the ¹³C atom can be traced through central carbon metabolism. In vivo, ethyl acetoacetate is rapidly hydrolyzed to acetoacetate and ethanol.[18][19] Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved to two molecules of acetyl-CoA. The ¹³C-labeled acetyl-CoA can then enter the Krebs cycle, fatty acid synthesis, or other biosynthetic pathways.

Metabolic_Pathway EAA Ethyl acetoacetate-3-13C AcAc Acetoacetate-3-13C EAA->AcAc Hydrolysis AcAcCoA Acetoacetyl-CoA-3-13C AcAc->AcAcCoA AcCoA_labeled [2-13C]Acetyl-CoA AcAcCoA->AcCoA_labeled AcCoA_unlabeled Acetyl-CoA AcAcCoA->AcCoA_unlabeled Krebs Krebs Cycle AcCoA_labeled->Krebs FAS Fatty Acid Synthesis AcCoA_labeled->FAS

Figure 3. Simplified metabolic fate of Ethyl acetoacetate-3-¹³C.

References

A Researcher's Guide to Statistical Analysis of Ethyl Acetoacetate-3-¹³C Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging Ethyl acetoacetate-3-¹³C as a metabolic tracer, rigorous statistical analysis is paramount to extracting meaningful insights. This guide provides a comparative overview of statistical methodologies, detailed experimental protocols, and visual workflows to support the robust analysis of data from these advanced tracer studies.

Unveiling Metabolic Flux: A Comparison of Analytical Approaches

The analysis of data from hyperpolarized ¹³C tracer studies, including those with Ethyl acetoacetate-3-¹³C, primarily relies on kinetic modeling to estimate the rates of metabolic conversion. This approach is crucial for understanding the dynamic changes in metabolic pathways under various physiological and pathological conditions. Below is a comparison of common kinetic models and a model-free alternative.

Analytical MethodDescriptionKey ParametersAdvantagesLimitationsRelevant Software
Two-Pool Unidirectional Model A simplified model assuming conversion from the injected substrate (e.g., Ethyl acetoacetate) to the product (e.g., Acetoacetate) in one direction.kpl: Rate constant of conversionSimple to implement; provides a basic measure of metabolic activity.May not accurately reflect the biological reality of reversible reactions.SIVIC, MATLAB
Two-Pool Bidirectional Model Accounts for both the forward and reverse conversion between the substrate and the product.kpl: Forward rate constantklp: Reverse rate constantMore accurately represents enzymatic reactions that are near equilibrium.[1][2]Can be more computationally intensive and may require higher quality data to resolve both rate constants.SIVIC, MATLAB
Three-Pool Models These models can incorporate an additional compartment, such as the extracellular space or a subsequent metabolic product, providing a more detailed view of metabolic flux.[1][2]Rate constants between the three pools (e.g., k12, k21, k23, k32)Offers a more comprehensive understanding of substrate delivery, uptake, and downstream metabolism.[1][2]Increased complexity can lead to challenges in model fitting and parameter identifiability.SIVIC, MATLAB
Model-Free Approach (AUC Ratio) This method calculates the ratio of the area under the curve (AUC) of the product to the AUC of the substrate. This ratio is proportional to the forward rate constant (kpl).[3]AUCproduct / AUCsubstrateRobust and less dependent on the assumptions of a specific kinetic model; independent of the input function.[3]Provides a relative measure of flux rather than an absolute rate constant.Standard data analysis software (e.g., Python, R, GraphPad Prism)

Illuminating the Path: Experimental and Analytical Workflow

The successful execution of an Ethyl acetoacetate-3-¹³C tracer study involves a multi-step process from tracer preparation to data analysis. The following diagram illustrates a typical experimental and analytical workflow.

experimental_workflow cluster_prep Tracer Preparation cluster_exp In Vivo Experiment cluster_analysis Data Analysis prep_eaa Synthesis of [1,3-13C2]Ethyl Acetoacetate hydrolysis Base-catalyzed Hydrolysis to [1,3-13C2]Acetoacetate prep_eaa->hydrolysis hyperpolarization Dynamic Nuclear Polarization (DNP) hydrolysis->hyperpolarization injection Intravenous Injection of Hyperpolarized Tracer hyperpolarization->injection mri Dynamic 13C MR Spectroscopy/Imaging injection->mri reconstruction Data Reconstruction & Quantification mri->reconstruction kinetic_modeling Kinetic Modeling or AUC Ratio Analysis reconstruction->kinetic_modeling statistical_analysis Statistical Comparison between Groups kinetic_modeling->statistical_analysis metabolic_pathway EAA Ethyl Acetoacetate-3-13C AcAc Acetoacetate-1,3-13C EAA->AcAc Esterase bOHB β-Hydroxybutyrate-1,3-13C AcAc->bOHB β-Hydroxybutyrate Dehydrogenase AcCoA Acetyl-CoA-1,2-13C AcAc->AcCoA SCOT Citrate Citrate-1,5-13C AcCoA->Citrate Citrate Synthase Acetylcarnitine Acetylcarnitine-1-13C AcCoA->Acetylcarnitine Carnitine Acetyltransferase Glutamate Glutamate-5-13C Citrate->Glutamate TCA Cycle

References

A Researcher's Guide to Accuracy and Precision in ¹³C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, quantifying the dynamic activity of metabolic pathways is crucial for understanding cellular physiology, identifying disease mechanisms, and optimizing bioprocesses. ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as the gold standard for in vivo flux quantification. This guide provides a comparative overview of the key factors, experimental strategies, and computational tools that determine the accuracy and precision of ¹³C-MFA, ensuring robust and reliable insights into cellular metabolism.

At its core, ¹³C-MFA involves introducing ¹³C-labeled substrates to cells and tracking the propagation of these heavy isotopes through the metabolic network. The resulting labeling patterns in downstream metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to computationally estimate the rates (fluxes) of intracellular reactions. The reliability of these flux maps hinges on two key metrics:

  • Accuracy: How close the estimated flux values are to the true, real-world flux values.

  • Precision: The reproducibility of the flux estimates, often expressed as the confidence intervals or standard deviation of the flux values.

Achieving high accuracy and precision is not trivial and depends on a combination of meticulous experimental design, precise analytical measurements, and robust computational analysis.

The Pillars of High-Fidelity ¹³C-MFA: Experimental Design and Methodology

The foundation of any reliable ¹³C-MFA study is a well-designed experiment. The choice of isotopic tracer, the experimental setup, and the analytical methodology all profoundly impact the quality of the resulting flux map.

Key Factors Influencing Accuracy and Precision:
FactorImpact on Accuracy & PrecisionBest Practices
¹³C Tracer Selection The choice of labeled substrate and the specific labeling pattern (e.g., [1,2-¹³C₂]glucose vs. [U-¹³C₆]glucose) significantly influences the precision of flux estimates for different pathways.[1][2] Some tracers provide more information for glycolysis and the pentose phosphate pathway, while others are better for the TCA cycle.[1]Perform in silico simulations to identify the optimal tracer or combination of tracers that will provide the most precise flux estimates for the pathways of interest.[2] Using mixtures of tracers or conducting parallel labeling experiments with different tracers can dramatically improve flux precision.
Parallel Labeling Experiments Conducting multiple experiments with different ¹³C tracers under identical conditions provides complementary labeling information. This redundancy significantly improves the accuracy and precision of flux estimation.[2]When feasible, perform at least two parallel labeling experiments with optimally designed tracers. This approach has been shown to quantify metabolic fluxes with a standard deviation of ≤2%.[2][3]
Analytical Measurement Precision The precision of the MS or NMR instruments used to measure mass isotopomer distributions (MIDs) directly affects the confidence in the estimated fluxes. Imprecise measurements lead to poorly defined flux estimates with large standard deviations.Utilize high-resolution mass spectrometry (GC-MS or LC-MS) for precise quantification of MIDs. It is crucial to accurately report the measurement precision, as this is used for statistical weighting during flux estimation.
Metabolic & Isotopic Steady State For standard ¹³C-MFA, it is critical that cells are in both a metabolic and isotopic steady state, meaning that metabolite concentrations and their labeling patterns are constant over time. Failure to achieve this can lead to inaccurate flux calculations.Ensure cells are cultured in a defined medium and have reached a steady state before introducing the ¹³C tracer.[1] For systems that do not reach a steady state, isotopically non-stationary MFA (INST-MFA) methods and software are required.
Metabolic Network Model The accuracy of the flux map is dependent on the completeness and correctness of the underlying metabolic network model used for computation. An incomplete or inaccurate model will lead to erroneous flux estimations.The model should include all relevant biochemical reactions, atom transitions, and cellular compartments for the biological system under study. Model validation is a critical step in the workflow.[4][5][6]

Generalized Experimental Protocol for High-Precision ¹³C-MFA

The following protocol outlines a generalized workflow for conducting a ¹³C-MFA experiment designed for high accuracy and precision.

  • In Silico Experimental Design:

    • Define the metabolic network model, including all relevant reactions, stoichiometry, and atom transitions.

    • Use computational tools to simulate different ¹³C tracer experiments (e.g., various glucose or glutamine isotopologues).

    • Select the optimal tracer or combination of tracers for parallel labeling experiments that minimizes the predicted confidence intervals for the fluxes of interest.

  • Cell Culture and Isotope Labeling:

    • Culture cells in a chemically defined medium to ensure metabolic steady state.

    • Perform parallel cultures for each selected ¹³C tracer.

    • Switch the cells to a medium containing the ¹³C-labeled substrate(s) and culture until an isotopic steady state is achieved.

    • Monitor cell growth and key extracellular metabolite uptake and secretion rates (e.g., glucose, lactate, amino acids).

  • Sample Collection and Preparation:

    • Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns.

    • Harvest the cells and extract metabolites using a suitable solvent system.

    • For analysis of protein-bound amino acids, hydrolyze the cellular protein fraction.

    • Derivatize metabolites as required to improve their volatility and chromatographic properties for GC-MS analysis.

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of metabolites (e.g., proteinogenic amino acids, intracellular metabolites) using GC-MS or LC-MS/MS. This provides the mass isotopomer distributions (MIDs).

  • Data Analysis and Flux Calculation:

    • Correct the measured MIDs for the natural abundance of ¹³C and other heavy isotopes.

    • Utilize ¹³C-MFA software to estimate the intracellular fluxes by fitting the experimental MIDs and extracellular rate measurements to the metabolic model. This involves an iterative process to minimize the difference between the simulated and measured labeling patterns.

    • Perform a statistical analysis to assess the goodness-of-fit and to determine the 95% confidence intervals for the estimated fluxes.

Diagrams

G cluster_design 1. Experimental Design cluster_experiment 2. Isotope Labeling Experiment cluster_analysis 3. Analysis cluster_computation 4. Computational Analysis DefineModel Define Metabolic Network Simulate In Silico Tracer Simulation DefineModel->Simulate SelectTracer Select Optimal ¹³C Tracer(s) Simulate->SelectTracer Culture Cell Culture to Steady State SelectTracer->Culture AddTracer Introduce ¹³C Tracer Culture->AddTracer MeasureRates Measure Extracellular Rates AddTracer->MeasureRates Quench Quench Metabolism & Harvest MeasureRates->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize MS GC/LC-MS Analysis (Get MIDs) Derivatize->MS Correct Correct for Natural Isotopes MS->Correct Estimate Flux Estimation (Software) Correct->Estimate Stats Statistical Analysis (Confidence Intervals) Estimate->Stats FluxMap Generate Flux Map Stats->FluxMap

Comparative Overview of ¹³C-MFA Software

SoftwareKey Features & StrengthsAnalysis TypeAvailability
INCA - Can perform both steady-state and isotopically non-stationary (INST) MFA.[7] - Integrates data from both MS and NMR platforms.[7][8] - Supports parallel labeling experiments.[9] - User-friendly graphical user interface (GUI).Steady-State & Non-StationaryMATLAB-based, free for academic use.
13CFLUX2 - High-performance C++ core, making it very fast for large network models.[10][11] - Supports high-performance computing environments.[10] - Uses FluxML, a standardized model description language, which aids in reproducibility and model sharing.[9] - Extensive features for experimental design and statistical analysis.Steady-StateC++ with Java/Python add-ons, free for academic use.
OpenFLUX2 - Open-source and MATLAB-based, allowing for customization. - Specifically designed to handle parallel labeling experiments to improve flux precision.[8] - Includes tools for experimental design, goodness-of-fit testing, and Monte Carlo-based confidence interval calculation.[8]Steady-StateOpen-source (MATLAB).
Metran - One of the well-established tools in the field. - Utilizes the Elementary Metabolite Units (EMU) framework, which is computationally efficient. - Used in protocols that have demonstrated high-precision flux determination.[2][3]Steady-StateMATLAB-based.

Diagrams

G cluster_exp Experimental Factors cluster_comp Computational Factors Accuracy Accuracy & Precision Tracer Optimal Tracer Selection Tracer->Accuracy Parallel Parallel Labeling Experiments Parallel->Accuracy SteadyState Metabolic/Isotopic Steady State SteadyState->Accuracy Measurement Precise Analytical Measurements Measurement->Accuracy Model Accurate Network Model Model->Accuracy Software Robust Software (e.g., INCA, 13CFLUX2) Software->Accuracy Stats Rigorous Statistical Analysis Stats->Accuracy

Conclusion

Achieving high accuracy and precision in ¹³C-metabolic flux analysis is paramount for generating reliable biological insights. The precision of flux estimates can be significantly enhanced through careful experimental design, particularly by employing parallel labeling experiments with optimally chosen tracers.[2] While various software tools are available, each with unique strengths, the choice of software should be guided by the specific needs of the study, such as the requirement for non-stationary analysis or the scale of the metabolic model. By integrating robust experimental protocols with powerful computational tools, researchers can confidently map the intricate workings of cellular metabolism, accelerating discoveries in basic science and advancing the development of novel therapeutics and biotechnologies.

References

Safety Operating Guide

Proper Disposal of Ethyl Acetoacetate-3-13C: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of Ethyl acetoacetate-3-13C, a stable isotope-labeled compound.

Key Disposal Principle: Stable Isotope Labeling

Ethyl acetoacetate-3-13C is labeled with a stable isotope of carbon, ¹³C. Unlike radioactive isotopes, stable isotopes do not emit radiation and are not radioactive.[1] Consequently, they do not necessitate any additional special precautions for disposal beyond those required for the unlabeled compound.[1][] The disposal protocol for Ethyl acetoacetate-3-13C is therefore identical to that for standard ethyl acetoacetate.

Disposal Procedures for Ethyl Acetoacetate

The primary recommended method for the disposal of ethyl acetoacetate is through incineration.[3][4]

Operational Steps for Disposal:

  • Consult Licensed Professionals: Always contact a licensed professional waste disposal service to handle the disposal of this material.[3]

  • Incineration: This combustible material should be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and safe combustion.[3][4]

  • Surplus and Non-Recyclable Solutions: Offer any surplus or non-recyclable solutions to a licensed disposal company for proper management.[3][4]

  • Contaminated Packaging: Any packaging that has been contaminated with Ethyl acetoacetate-3-13C should be treated as the unused product and disposed of in the same manner.[3][4]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.

Important Environmental Precaution: Prevent the product from entering drains, as it can be harmful to aquatic life.[3][4]

Safety and Handling Information

Proper handling is crucial to minimize risks associated with ethyl acetoacetate. The following table summarizes key safety and hazard information.

ParameterDataReferences
Appearance Colorless liquid with a fruity odor.[5][6]
Molecular Formula C₅¹³CH₁₀O₃[7]
Molecular Weight 131.13 g/mol [7]
Boiling Point 180.8 °C (357.4 °F)[5][8]
Flash Point 70 °C (158 °F)[8]
Hazards Combustible liquid.[9] Harmful if swallowed.[7][10] Causes skin and serious eye irritation.[7][10] May cause respiratory irritation.[7][10]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[7]
Handling Avoid breathing vapors, mist, or gas.[3][6] Avoid contact with skin and eyes.[3][6] Keep away from sources of ignition.[3][4][6] Use only in a well-ventilated area.[7]

Emergency Procedures

In the event of an accidental release or exposure, follow these immediate steps:

SituationProcedureReferences
Spill Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth). Place in a suitable, closed container for disposal.[3][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][7]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[3][7]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[3][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl acetoacetate-3-13C.

G start Start: Ethyl Acetoacetate-3-13C for Disposal is_stable Is the compound labeled with a stable isotope (e.g., 13C)? start->is_stable no_special_handling No special radiological precautions needed. Treat as unlabeled ethyl acetoacetate. is_stable->no_special_handling Yes waste_collection Collect waste in a suitable, labeled, and closed container. no_special_handling->waste_collection spill_node Accidental Spill? waste_collection->spill_node contact_disposal Contact Licensed Waste Disposal Company incineration Arrange for incineration in a chemical incinerator with afterburner and scrubber. contact_disposal->incineration contaminated_packaging Dispose of contaminated packaging as unused product. incineration->contaminated_packaging end End: Proper Disposal Complete spill_node->contact_disposal No spill_procedure Contain with non-combustible absorbent. Collect in a sealed container for disposal. spill_node->spill_procedure Yes spill_procedure->contact_disposal contaminated_packaging->end

Caption: Disposal workflow for Ethyl acetoacetate-3-13C.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl acetoacetate-13C
Reactant of Route 2
Ethyl acetoacetate-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.